2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-2-1-3-8(6-7)15-9(16)4-5-14/h1-3,6H,4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPXSLNQQNLJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326904 | |
| Record name | 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1960-77-6 | |
| Record name | 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide, a valuable intermediate in medicinal chemistry and drug discovery. This document details the core synthetic methodologies, experimental protocols, and relevant chemical data.
Introduction
This compound, identified by the CAS number 1960-77-6, is a fluorinated aromatic amide of significant interest in the development of novel therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This guide outlines the primary synthetic routes to this compound, focusing on the reaction of 3-(trifluoromethyl)aniline with suitable cyanoacetylating agents.
Synthetic Pathways
The principal methods for the synthesis of this compound involve the formation of an amide bond between 3-(trifluoromethyl)aniline and a cyanoacetyl moiety. The two main approaches utilize either ethyl cyanoacetate or cyanoacetic acid as the acylating agent.
A schematic of the primary synthetic reaction is presented below:
Caption: General synthesis workflow for this compound.
Reaction with Ethyl Cyanoacetate
The reaction of 3-(trifluoromethyl)aniline with ethyl cyanoacetate is a direct and common method for the synthesis of the target compound. This reaction typically proceeds via nucleophilic acyl substitution, with the elimination of ethanol. The process is often carried out at elevated temperatures to drive the reaction to completion.
Reaction with Cyanoacetic Acid
Alternatively, this compound can be synthesized by the direct condensation of 3-(trifluoromethyl)aniline with cyanoacetic acid. This method often requires the use of a coupling agent or a catalyst to facilitate the amide bond formation and the removal of water.
Experimental Protocols
3.1. Synthesis via Cyanoacetic Acid Condensation
This protocol is adapted from a procedure for a similar compound and may require optimization for the synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)aniline
-
Cyanoacetic Acid
-
Boric Acid (catalyst)
-
Toluene
-
Water
Procedure:
-
To a reaction flask, add 3-(trifluoromethyl)aniline (1.0 equivalent), cyanoacetic acid (1.0-1.5 equivalents), and a catalytic amount of boric acid (e.g., 0.1 equivalents).
-
Add toluene as a solvent to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by a suitable method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.
Data Presentation
The following table summarizes the key chemical data for the reactants and the final product.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 3-(Trifluoromethyl)aniline | 98-16-8 | C₇H₆F₃N | 161.12 | Starting Material |
| Ethyl Cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.12 | Reagent |
| Cyanoacetic Acid | 372-09-8 | C₃H₃NO₂ | 85.06 | Reagent |
| This compound | 1960-77-6 | C₁₀H₇F₃N₂O | 228.17 | Product |
Logical Relationship of Synthetic Components
The following diagram illustrates the logical relationship between the key components in the synthesis.
Caption: Logical relationship of reactants and products in the synthesis.
Conclusion
The synthesis of this compound is a straightforward process that can be achieved through established organic chemistry methodologies. The choice of synthetic route may depend on the availability of starting materials, desired scale of production, and purification requirements. This technical guide provides a foundational understanding for researchers and professionals engaged in the synthesis of this and related compounds for applications in drug discovery and development. Further optimization of the provided experimental protocol is recommended to achieve the best possible yield and purity.
An In-depth Technical Guide to 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and available data for 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 1960-77-6). Due to the limited publicly available information on this specific isomer, this guide also includes generalized protocols and highlights areas where further research is needed. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Chemical Properties and Identification
This compound is a fluorinated aromatic amide. The presence of the trifluoromethyl group at the meta-position of the phenyl ring and the cyanoacetamide moiety are key structural features that influence its chemical reactivity and potential biological activity.
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Source |
| CAS Number | 1960-77-6 | [1][2] |
| Molecular Formula | C₁₀H₇F₃N₂O | [1] |
| Molecular Weight | 228.17 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | N/A | N/A |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | Data not available | N/A |
| Boiling Point | 378.7 ± 42.0 °C (Predicted) | [3] |
| Solubility | Data not available | N/A |
| Appearance | Solid or liquid | [2] |
Synthesis and Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of this compound is not available in the reviewed literature. However, a general synthetic approach can be proposed based on the standard amidation reaction between an amine and an activated carboxylic acid derivative.
A plausible synthetic route involves the reaction of 3-(trifluoromethyl)aniline with a cyanoacetic acid derivative, such as cyanoacetyl chloride or by using a coupling agent.
General Synthesis Protocol: Amidation of 3-(Trifluoromethyl)aniline
This protocol describes a generalized method for the synthesis of this compound.
Materials:
-
3-(Trifluoromethyl)aniline
-
Cyanoacetic acid
-
A coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
A base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethyl)aniline (1 equivalent) and cyanoacetic acid (1.1 equivalents) in the anhydrous solvent.
-
Add the base (1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the coupling agent (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Diagram 1: Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
There is no publicly available information regarding the biological activity or associated signaling pathways of this compound. Research in this area is required to elucidate its potential pharmacological effects.
Spectral Data
No experimental spectral data (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound were found in the public domain. The acquisition and publication of such data would be highly valuable for the scientific community for the unambiguous identification and characterization of this compound.
Conclusion
This compound is a compound with limited available data. This guide has summarized the known chemical identifiers and predicted properties, and has proposed a general synthetic protocol. Significant research gaps exist, particularly concerning its physicochemical properties, a validated synthetic method, biological activity, and spectral characterization. This document serves as a call for further investigation into this molecule to unlock its potential applications in drug discovery and development.
References
- 1. CAS 1960-77-6 | 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide - Synblock [synblock.com]
- 2. This compound 1960-77-6, CasNo.1960-77-6 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 3. 1960-77-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
An In-depth Technical Guide to 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide Structural Analogs as Dihydroorotate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide, with a focus on their role as inhibitors of dihydroorotate dehydrogenase (DHODH). This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, a critical process for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibition of DHODH is a validated therapeutic strategy for autoimmune diseases and is under investigation for cancer and viral infections.[1][2][3][4] This document details the synthesis, biological activity, structure-activity relationships (SAR), and relevant experimental protocols for this class of compounds.
Core Structure and Therapeutic Rationale
The core scaffold of 2-cyano-N-phenylacetamide, particularly with a trifluoromethyl substitution on the phenyl ring, has been identified as a promising pharmacophore for the inhibition of DHODH. The trifluoromethyl group often enhances metabolic stability and binding affinity.[2] The active metabolite of the immunosuppressive drug leflunomide is a related open-ring structure, teriflunomide, which is a known inhibitor of DHODH.[1][2][5] This has spurred research into analogous small molecules for various therapeutic indications.
Signaling Pathway: De Novo Pyrimidine Biosynthesis
The primary mechanism of action for the described analogs is the inhibition of DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides (UTP and CTP), which are vital for DNA and RNA synthesis.[1][6] By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, leading to cell cycle arrest, primarily at the G1 phase, and subsequent inhibition of proliferation in rapidly dividing cells.[1][7]
Structure-Activity Relationship (SAR) and Quantitative Data
| Compound ID | R1 | R2 | R3 | Human DHODH IC50 (µM) | Rat DHODH IC50 (µM) |
| A77-1726 | H | H | 4'-CF3 | 1.1 | 0.019 |
| HR325 | 3'-CH3 | H | 4'-CF3 | 1.2 | 0.027 |
| Analog 1 | 2'-CH3 | H | 4'-CF3 | 1.5 | 0.038 |
| Analog 2 | 3'-Cl | H | 4'-CF3 | 0.9 | 0.021 |
| Analog 3 | 3'-F | H | 4'-CF3 | 1.0 | 0.023 |
| MNA715 | H | H | 4'-CF3 | 0.5 | 0.053 |
| MNA279 | H | H | 4'-CN | 2.3 | 0.031 |
Data adapted from a study on isoxazol and cinchoninic acid derivatives and their effects on DHODH.[8] The core structure for the analogs listed is N-(substituted-phenyl)-2-cyano-3-hydroxy-propenamide.
Key SAR Observations:
-
Phenyl Ring Substitution: The presence and position of substituents on the N-phenyl ring significantly influence inhibitory activity. A trifluoromethyl group at the 4'-position is consistently associated with potent inhibition.
-
Additional Substitution: The introduction of small electron-withdrawing or lipophilic groups at the 3'-position (e.g., methyl, chloro, fluoro) generally maintains or slightly improves potency against human DHODH.
-
Species Selectivity: A notable difference in potency is observed between the human and rat enzymes, with the analogs being significantly more potent against the rat DHODH. This highlights the importance of using the correct species' enzyme in screening assays.[8]
Experimental Protocols
General Synthesis of 2-cyano-N-arylacetamides
A common method for the synthesis of 2-cyano-N-arylacetamides involves the condensation of a substituted aniline with a cyanoacetic acid derivative.
Materials:
-
3-(Trifluoromethyl)aniline
-
Ethyl cyanoacetate or Cyanoacetic acid
-
Coupling agent (e.g., DCC, EDC) or thionyl chloride for acid activation
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware and purification apparatus
Procedure (Illustrative Example):
-
Activation of Cyanoacetic Acid: To a solution of cyanoacetic acid in an anhydrous solvent, add a coupling agent or thionyl chloride and stir at room temperature to form the activated species.
-
Amide Bond Formation: To the activated cyanoacetic acid derivative, add a solution of 3-(trifluoromethyl)aniline and a base. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure this compound.
DHODH Enzymatic Inhibition Assay (DCIP Reduction Assay)
This spectrophotometric assay measures the inhibitory effect of compounds on DHODH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).[9][10][11]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO) - substrate
-
2,6-dichloroindophenol (DCIP) - electron acceptor
-
Coenzyme Q10 (CoQ10) - cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: In a 96-well plate, add the assay buffer, varying concentrations of the test compounds, and a DMSO-only control.
-
Enzyme Pre-incubation: Add recombinant human DHODH to each well and pre-incubate for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.
-
Reaction Initiation: Prepare a substrate solution containing DHO, CoQ10, and DCIP in the assay buffer. Initiate the reaction by adding the substrate solution to each well.
-
Measurement: Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel DHODH inhibitors. The available data on closely related analogs suggest that modifications to the phenyl ring can significantly impact potency and selectivity. Future research should focus on a systematic SAR exploration of this specific scaffold to optimize its inhibitory activity against human DHODH. Furthermore, in vivo studies are necessary to evaluate the pharmacokinetic properties and therapeutic efficacy of promising lead compounds in relevant disease models. The detailed experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate new analogs in this chemical series.
References
- 1. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 2. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. davuniversity.org [davuniversity.org]
- 7. Leflunomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Effects of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide: A Technical Examination
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches have not yielded specific in-vitro studies for 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide. Consequently, this document provides a comprehensive overview based on the known biological activities of structurally related compounds, including its positional isomer and other molecules containing the cyanoacetamide and trifluoromethylphenyl moieties. The information presented herein is intended to guide future research by providing a theoretical framework for potential in-vitro effects.
Introduction
This compound is a small organic molecule featuring a cyanoacetamide functional group and a trifluoromethyl-substituted phenyl ring. While direct experimental data on its biological activity is not currently available in the public domain, the chemical scaffolds it comprises are present in numerous biologically active compounds. This guide will explore the potential in-vitro effects of this compound by examining the established activities of its close structural relatives.
The primary analogue for comparison is the 4-trifluoromethyl isomer, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, a well-documented intermediate in the synthesis of the immunosuppressive drugs leflunomide and teriflunomide. Additionally, other cyanoacetamide derivatives have shown a range of biological activities, including antibacterial and anticancer effects. The influence of the 3-(trifluoromethyl)phenyl group will also be considered by referencing other bioactive molecules containing this moiety.
Physicochemical Properties
While experimental data is limited, the physicochemical properties of this compound can be predicted. These properties are crucial for understanding its potential behavior in in-vitro assays.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₀H₇F₃N₂O | - |
| Molecular Weight | 228.17 g/mol | - |
| CAS Number | 1960-77-6 | [1] |
| Appearance | Likely a white to off-white solid | General observation for similar compounds |
| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like DMSO and ethanol. | Inferred from related compounds |
Potential In-Vitro Biological Activities: A Comparative Analysis
The potential in-vitro effects of this compound are inferred from the activities of its structural analogues.
Comparison with 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
The most direct comparison can be made with its 4-trifluoromethyl isomer. This isomer is a precursor to teriflunomide, an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is critical for de novo pyrimidine synthesis.
It is plausible that this compound could also exhibit inhibitory activity against DHODH, although likely with different potency due to the altered position of the trifluoromethyl group, which would affect its binding to the active site of the enzyme.
Insights from other Cyanoacetamide Derivatives
Derivatives of 2-cyanoacetamide have been reported to possess a variety of biological activities. For instance, certain unsaturated 2-cyanoacetamide derivatives have demonstrated in-vitro antibacterial properties against various pathogenic bacteria.[2]
Influence of the 3-(Trifluoromethyl)phenyl Moiety
The 3-(trifluoromethyl)phenyl group is present in various pharmacologically active molecules. For example, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide (S-23) is a selective androgen receptor modulator (SARM) with high binding affinity to the androgen receptor.[3] While S-23 is a more complex molecule, the presence of the 3-(trifluoromethyl)phenyl group is critical for its activity. This suggests that this compound could potentially interact with nuclear receptors.
Postulated Experimental Protocols for Future In-Vitro Evaluation
To elucidate the actual in-vitro effects of this compound, the following experimental protocols are proposed.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
Objective: To determine if the compound inhibits DHODH activity, similar to the active metabolite of its 4-trifluoromethyl isomer's downstream products.
Methodology:
-
Recombinant human DHODH is incubated with the test compound at various concentrations.
-
The reaction is initiated by the addition of the substrates, dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).
-
The rate of reduction of the electron acceptor is monitored spectrophotometrically.
-
IC₅₀ values are calculated from the dose-response curves.
Antiproliferative Assay on Activated Lymphocytes
Objective: To assess the cytostatic effect on proliferating immune cells, a hallmark of DHODH inhibitors.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with a mitogen (e.g., phytohemagglutinin).
-
The stimulated cells are treated with varying concentrations of the test compound.
-
Cell proliferation is measured after a set incubation period (e.g., 72 hours) using a standard method such as MTS assay or BrdU incorporation.
-
IC₅₀ values for the inhibition of proliferation are determined.
Antibacterial Susceptibility Testing
Objective: To evaluate the potential antibacterial activity of the compound.
Methodology:
-
A panel of pathogenic bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) is used.
-
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to CLSI guidelines.
-
The test compound is serially diluted in a 96-well plate containing bacterial inoculum in a suitable broth.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.
Visualizing Potential Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual relationships and a proposed experimental workflow.
Caption: Postulated activities based on structural analogs.
Caption: Proposed experimental workflow for in-vitro evaluation.
Conclusion
While direct in-vitro data for this compound is lacking, a theoretical framework based on its structural components suggests several avenues for investigation. Its similarity to a known precursor of a DHODH inhibitor makes this enzyme a primary target for investigation. Furthermore, the broader class of cyanoacetamides and compounds with a 3-(trifluoromethyl)phenyl group suggests potential antibacterial and nuclear receptor modulatory activities. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for future research to elucidate the specific in-vitro effects of this compound. Such studies are essential to uncover its potential therapeutic applications.
References
- 1. 1960-77-6|2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide|BLD Pharm [bldpharm.com]
- 2. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Cyano-N-[3-(trifluoromethyl)phenyl]acetamide as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[1] While most normal cells can utilize both the de novo and salvage pathways for pyrimidine synthesis, many cancer cells and activated immune cells exhibit a heightened dependence on the de novo pathway to support their high rate of proliferation.[2][3] This metabolic vulnerability provides a therapeutic window for DHODH inhibitors to selectively target these rapidly dividing cells.[3]
Mechanism of Action of DHODH Inhibitors
DHODH inhibitors function by binding to the enzyme, thereby blocking the conversion of dihydroorotate to orotate.[4] This inhibition leads to a depletion of the intracellular pyrimidine pool, which in turn triggers a cascade of cellular events:
-
Cell Cycle Arrest: The scarcity of pyrimidine nucleotides impedes DNA and RNA synthesis, leading to an arrest of the cell cycle, predominantly in the S-phase.[5]
-
Induction of Apoptosis: Prolonged pyrimidine starvation can induce programmed cell death (apoptosis) in cancer cells.[5][6]
-
Downregulation of Oncogenic Signaling: DHODH inhibition has been shown to suppress the expression of key oncogenes, such as c-Myc.[1][7]
-
Immunomodulation: By limiting the proliferation of activated T and B lymphocytes, DHODH inhibitors can exert immunosuppressive effects.[4]
-
Induction of Ferroptosis: Recent studies suggest a role for DHODH in suppressing ferroptosis, a form of iron-dependent cell death, by maintaining the pool of coenzyme Q10.[2]
Quantitative Data for DHODH Inhibitors
While specific inhibitory data for 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide against DHODH is not extensively documented in publicly available literature, the following table summarizes the activity of other well-characterized DHODH inhibitors to provide a comparative context. The structure-activity relationship (SAR) studies of related compounds suggest that the cyanoacetamide scaffold is a viable pharmacophore for DHODH inhibition.[8][9] The nature and position of substituents on the phenyl ring are critical for potency.[8][9]
| Inhibitor | Target | Assay Type | IC50/EC50 | Reference |
| Brequinar | Human DHODH | Biochemical | ~20 nM | [4] |
| Teriflunomide | Human DHODH | Biochemical | 24.5 nM | [4] |
| Leflunomide | Human DHODH | Biochemical | >100 µM | [4] |
| H-006 | Human DHODH | Biochemical | 3.8 nM | [1] |
| Leflunomide | KYSE510 (Esophageal Cancer Cells) | Cell Growth | 108.2 µM | [10] |
| Leflunomide | SW620 (Colorectal Cancer Cells) | Cell Growth | 173.9 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the target compound and for key in vitro assays to characterize its activity as a DHODH inhibitor.
Synthesis of this compound
A general method for the synthesis of N-aryl-cyanoacetamides involves the coupling of a substituted aniline with a cyanoacetic acid derivative. The following protocol is adapted from procedures for analogous compounds.[11][12]
Materials:
-
3-(Trifluoromethyl)aniline
-
Cyanoacetic acid
-
A carbodiimide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
A suitable solvent (e.g., dichloromethane (DCM) or ethyl acetate)
Procedure:
-
Dissolve cyanoacetic acid (1.0 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the carbodiimide coupling agent (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add 3-(trifluoromethyl)aniline (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the organic layer with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
DHODH Enzymatic Assay (DCIP Reduction Assay)
This spectrophotometric assay measures the in vitro inhibitory activity of a compound on recombinant human DHODH. The assay monitors the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[4][13][14]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or other suitable electron acceptors like decylubiquinone
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound (dissolved in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control) to the appropriate wells.
-
Add a solution of recombinant human DHODH in assay buffer to each well.
-
Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm over time in kinetic mode.
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (CCK-8 or MTT Assay)
This assay assesses the effect of a DHODH inhibitor on the proliferation of cancer cell lines.[4][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
Uridine (for rescue experiments)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium. The final DMSO concentration should be kept low (e.g., <0.1%).
-
Remove the old medium and add the medium containing different concentrations of the test compound or DMSO as a vehicle control.
-
For rescue experiments, treat a parallel set of wells with the test compound in the presence of a high concentration of uridine (e.g., 100 µM).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by DHODH inhibition and a general experimental workflow for characterizing a DHODH inhibitor.
Caption: Signaling pathway of DHODH inhibition.
Caption: General experimental workflow for inhibitor characterization.
Conclusion
This compound represents a compound of interest for the inhibition of DHODH based on its structural similarity to known inhibitors. This technical guide has provided the foundational knowledge and detailed experimental protocols necessary for its synthesis and biological evaluation. While specific quantitative data for this particular isomer is currently lacking in the literature, the methodologies outlined herein provide a clear path for researchers to determine its potency and cellular effects. The continued exploration of novel DHODH inhibitors is a promising avenue for the development of new therapeutics for cancer and autoimmune diseases.
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProteomeXchange Dataset PXD054654 [proteomecentral.proteomexchange.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sketchviz.com [sketchviz.com]
- 8. Synthesis, structure-activity relationships, and pharmacokinetic properties of dihydroorotate dehydrogenase inhibitors: 2-cyano-3-cyclopropyl-3-hydroxy-N-[3'-methyl-4'-(trifluoromethyl)phenyl ] propenamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2017103942A1 - An improved process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Spectroscopic and Synthetic Profile of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide: A Technical Guide
Disclaimer: Publicly available, experimentally determined spectroscopic data for 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 1960-77-6) is limited. This guide provides a comprehensive overview of its expected spectroscopic characteristics based on the analysis of analogous compounds and general principles of spectroscopic interpretation. A detailed, generalized experimental protocol for its synthesis is also presented.
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a cyanoacetamide moiety linked to a trifluoromethyl-substituted phenyl ring, makes it an interesting candidate for biological screening and a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a summary of its expected spectroscopic properties and a detailed protocol for its synthesis and characterization.
Synthetic Protocol
The synthesis of this compound can be achieved via a nucleophilic acyl substitution reaction between 3-(trifluoromethyl)aniline and a cyanoacetic acid derivative, such as ethyl cyanoacetate. The following protocol is a generalized procedure based on established methods for the synthesis of similar N-substituted cyanoacetamides.[1]
Reaction Scheme:
Materials and Reagents:
-
3-(Trifluoromethyl)aniline
-
Ethyl cyanoacetate
-
Toluene (or another suitable high-boiling solvent)
-
Ethanol (for recrystallization)
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and ethyl cyanoacetate (1.05 equivalents). Add a suitable volume of toluene to facilitate mixing and heat transfer.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aniline by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the purified this compound under vacuum to remove any residual solvent.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Spectroscopic Data (Expected)
¹H NMR Spectroscopy (Expected)
The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the acetamide group and the aromatic protons of the trifluoromethyl-substituted phenyl ring.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂- | 3.5 - 4.0 | Singlet | 2H |
| Aromatic-H | 7.4 - 8.0 | Multiplet | 4H |
| -NH- | 9.0 - 10.5 | Broad Singlet | 1H |
Note: The exact chemical shifts of the aromatic protons will depend on the solvent and the electronic effects of the trifluoromethyl and acetamide groups.
¹³C NMR Spectroscopy (Expected)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| -C H₂- | 25 - 35 |
| -C N | 115 - 120 |
| Aromatic C -H | 120 - 135 |
| Aromatic C -CF₃ | 130 - 135 (quartet, due to C-F coupling) |
| Aromatic C -NH | 138 - 142 |
| -C =O | 160 - 165 |
| -C F₃ | 120 - 125 (quartet, due to C-F coupling) |
Infrared (IR) Spectroscopy (Expected)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H stretch (amide) | 3200 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2950 |
| C≡N stretch (nitrile) | 2240 - 2260 |
| C=O stretch (amide) | 1650 - 1690 |
| C-N stretch (amide) | 1200 - 1350 |
| C-F stretch (trifluoromethyl) | 1000 - 1400 (strong, multiple bands) |
Mass Spectrometry (MS) (Expected)
Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Expected m/z | Description |
| [M]⁺ | 228 | Molecular Ion |
| [M - CH₂CN]⁺ | 187 | Loss of the cyanomethyl radical |
| [CF₃C₆H₄NH₂]⁺ | 161 | Fragment corresponding to 3-(trifluoromethyl)aniline |
| [CF₃C₆H₄]⁺ | 145 | Loss of the acetamide group |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide (CAS Number 1960-77-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide, identified by the CAS number 1960-77-6, is a fluorinated aromatic amide of significant interest in medicinal chemistry and drug development. Its structural features, including a cyanoacetamide moiety and a trifluoromethylphenyl group, make it a valuable building block for the synthesis of complex heterocyclic compounds and a potential pharmacophore in its own right. This technical guide provides a comprehensive overview of the known properties, potential applications, and synthetic methodologies related to this compound, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide | [1] |
| CAS Number | 1960-77-6 | [1] |
| Molecular Formula | C₁₀H₇F₃N₂O | [1] |
| Molecular Weight | 228.17 g/mol | [1] |
| Melting Point | 143-145 °C | [2] |
| Boiling Point | 378.7 ± 42.0 °C (Predicted) | [2] |
| Density | 1.375 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Expected to have low solubility in water and good solubility in various organic solvents. | [3] |
| Appearance | Light yellow to light brown solid | [2] |
Applications in Research and Drug Development
2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide is primarily utilized as a versatile intermediate in organic synthesis, particularly for the creation of novel therapeutic agents. Its structural similarity to key intermediates in the synthesis of established drugs suggests its potential in the development of new pharmaceuticals.
Intermediate for Bioactive Molecules
The primary application of this compound is as a precursor for more complex molecules. The cyanoacetamide group is a versatile functional group that can participate in a variety of cyclization reactions to form diverse heterocyclic systems. The trifluoromethylphenyl moiety is a common feature in many pharmaceuticals, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.
Potential as an Analog of Leflunomide/Teriflunomide
The isomeric compound, 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide, is a known intermediate and impurity in the synthesis of the immunomodulatory drug Leflunomide and its active metabolite, Teriflunomide.[4][5] Teriflunomide is an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[6][7] This pathway is crucial for the proliferation of rapidly dividing cells, such as activated lymphocytes. By inhibiting DHODH, Teriflunomide exerts an immunosuppressive effect.
Given the structural similarity, it is plausible that 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide could serve as a building block for novel DHODH inhibitors or other immunomodulatory agents.[3] Further derivatization of the cyanoacetamide moiety could lead to compounds with potent and selective biological activity.
Experimental Protocols
Proposed Synthesis of 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide
The following is a proposed experimental protocol for the synthesis of 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide, adapted from general procedures for the synthesis of N-substituted cyanoacetamides.
Reaction Scheme:
Caption: Proposed synthesis of 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide.
Materials:
-
3-(Trifluoromethyl)aniline
-
Ethyl cyanoacetate
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-(trifluoromethyl)aniline in toluene.
-
Add 1.1 equivalents of ethyl cyanoacetate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with cold ethanol.
-
Dry the purified product under vacuum to yield 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide.
Characterization:
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Melting Point Determination: Compare the observed melting point with the literature value.
-
Spectroscopy: Obtain ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data and compare with expected values.
Potential Mechanism of Action and Signaling Pathways
While the direct biological activity of 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide has not been extensively studied, its structural relationship to the active metabolite of Leflunomide, Teriflunomide, provides a strong basis for a hypothesized mechanism of action if it were to be used as a scaffold for drug design.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Derivatives of cyanoacetamides are known to be precursors to potent inhibitors of DHODH. This mitochondrial enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.
Caption: Potential mechanism of action via DHODH inhibition.
By inhibiting DHODH, derivatives of 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide could deplete the intracellular pool of pyrimidines, thereby arresting the proliferation of rapidly dividing cells like activated T and B lymphocytes. This would lead to an immunosuppressive effect, which is the therapeutic basis for Leflunomide and Teriflunomide in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Conclusion
2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 1960-77-6) is a chemical compound with significant potential for researchers and professionals in drug development. While its primary current use is as a synthetic intermediate, its structural characteristics suggest a promising future in the design and synthesis of novel therapeutic agents, particularly in the area of immunomodulation. The information provided in this guide serves as a foundational resource for further investigation and utilization of this compound in the pursuit of new and improved medicines. Further experimental validation of its physicochemical properties, biological activities, and synthetic routes is encouraged to fully unlock its potential.
References
- 1. CAS 1960-77-6 | 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide - Synblock [synblock.com]
- 2. 2-CYANO-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE | 1960-77-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. huarong01.lookchem.com [huarong01.lookchem.com]
- 5. 24522-30-3|2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide|BLD Pharm [bldpharm.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. rsc.org [rsc.org]
The Rise of Trifluoromethylphenyl Acetamides: A Technical Guide to a Promising Class of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has spotlighted trifluoromethylphenyl acetamide derivatives as a promising class of molecules, particularly in the realm of kinase inhibition. Their unique structural features, conferred by the trifluoromethyl group, offer significant advantages in drug design, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of these compounds, with a focus on their potential as targeted cancer therapies.
Quantitative Biological Activity
The trifluoromethylphenyl acetamide scaffold has been extensively explored, leading to the identification of potent inhibitors against various kinases, most notably FMS-like Tyrosine Kinase 3 (FLT3) and c-KIT, which are crucial targets in acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST), respectively. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Trifluoromethylphenyl Acetamide Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CHMFL-FLT3-335 | FLT3-ITD | 30-80 | [1][2] |
| CHMFL-FLT3-335 | FLT3 (wild-type) | ~240 | [1][2] |
| CHMFL-FLT3-335 | c-KIT | >9000 | [1][2] |
| CHMFL-FLT3-122 | FLT3 | 40 | |
| CHMFL-KIT-64 | c-KIT (wild-type) | 18 | |
| CHMFL-KIT-64 | c-KIT (T670I mutant) | 18 |
Table 2: Cellular Activity of CHMFL-FLT3-335 against AML Cell Lines
| Cell Line | FLT3 Status | GI50 (nM) | Reference |
| MV4-11 | ITD Positive | 30-80 | [1][2] |
| MOLM-13 | ITD Positive | 30-80 | [1][2] |
| BaF3/FLT3-ITD | ITD Positive | 30-80 | [1][2] |
| BaF3/FLT3-wt | Wild-Type | ~240 | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of trifluoromethylphenyl acetamide derivatives, enabling researchers to replicate and build upon these findings.
Synthesis of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335)
The synthesis of the exemplary compound CHMFL-FLT3-335 is a multi-step process involving the preparation of key intermediates followed by a final coupling reaction.
Experimental Workflow: Synthesis of CHMFL-FLT3-335
Caption: Synthetic workflow for CHMFL-FLT3-335.
Protocol:
-
Synthesis of 2-(2-(trifluoromethyl)phenyl)acetic acid:
-
To a solution of 2-(trifluoromethyl)benzyl bromide in anhydrous diethyl ether, add magnesium turnings under a nitrogen atmosphere.
-
After the formation of the Grignard reagent, bubble carbon dioxide gas through the solution at 0°C.
-
Quench the reaction with aqueous HCl and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield 2-(2-(trifluoromethyl)phenyl)acetic acid.
-
-
Synthesis of 4-((6-acetamidopyrimidin-4-yl)oxy)aniline:
-
In a suitable solvent, react 4,6-dichloropyrimidine with 4-aminophenol in the presence of a base (e.g., K2CO3) to yield 4-((6-chloropyrimidin-4-yl)oxy)aniline.
-
The resulting intermediate is then reacted with acetamide in the presence of a suitable catalyst to afford 4-((6-acetamidopyrimidin-4-yl)oxy)aniline.
-
-
Amide Coupling:
-
Dissolve 2-(2-(trifluoromethyl)phenyl)acetic acid and 4-((6-acetamidopyrimidin-4-yl)oxy)aniline in dimethylformamide (DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction mixture at room temperature overnight.
-
Extract the product and purify by column chromatography to obtain the final compound, CHMFL-FLT3-335.
-
In Vitro Kinase Inhibition Assay
Protocol:
-
Kinase activity is measured using an ADP-Glo™ Kinase Assay kit.
-
Prepare a reaction mixture containing the purified kinase (e.g., FLT3), a suitable substrate, and ATP in a kinase buffer.
-
Add serially diluted trifluoromethylphenyl acetamide derivatives to the reaction mixture.
-
Incubate the plate at 30°C for 1 hour.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT)
Protocol:
-
Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treat the cells with various concentrations of the trifluoromethylphenyl acetamide derivatives for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal growth inhibition (GI50) values from the dose-response curves.
Western Blot Analysis of FLT3 Signaling
Protocol:
-
Treat FLT3-dependent AML cells with the test compounds for 2-4 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis and Cell Cycle Analysis
Protocol:
-
Treat AML cells with the test compounds for 24-48 hours.
-
For Apoptosis: Stain the cells with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
For Cell Cycle: Fix the cells in 70% ethanol and stain with PI containing RNase.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of apoptotic cells (Annexin V positive) and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Mechanism of Action: Targeting the FLT3 Signaling Pathway
Constitutive activation of the FLT3 receptor tyrosine kinase, often due to internal tandem duplication (ITD) mutations, is a key driver of AML. Trifluoromethylphenyl acetamide derivatives, such as CHMFL-FLT3-335, have been shown to potently inhibit the autophosphorylation of FLT3, thereby blocking its downstream signaling cascades.
FLT3 Signaling Pathway and Inhibition
Caption: Inhibition of the FLT3 signaling cascade.
This inhibition leads to the suppression of key downstream pathways, including:
-
STAT5 Pathway: Crucial for cell proliferation and survival.
-
PI3K/AKT Pathway: A central regulator of cell growth, proliferation, and survival.
-
RAS/MEK/ERK Pathway: A key signaling cascade involved in cell proliferation and differentiation.
By blocking these pro-survival signals, trifluoromethylphenyl acetamide derivatives induce cell cycle arrest, typically at the G0/G1 phase, and promote apoptosis in FLT3-mutated cancer cells.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective trifluoromethylphenyl acetamide inhibitors has been guided by extensive structure-activity relationship (SAR) studies. Key findings include:
-
Trifluoromethylphenyl Moiety: The position of the trifluoromethyl group on the phenyl ring significantly influences potency and selectivity. The ortho position has been shown to be particularly favorable for FLT3 inhibition.
-
Acetamide Linker: The acetamide group serves as a critical hydrogen bond donor and acceptor, facilitating interactions with the kinase hinge region.
-
Terminal Phenyl Ring Substitutions: Modifications to the terminal phenyl ring can modulate selectivity and pharmacokinetic properties. For instance, the addition of a 6-acetamidopyrimidin-4-yloxy group in CHMFL-FLT3-335 enhances its selectivity for FLT3 over c-KIT.
Logical Relationship: SAR and Drug Properties
Caption: Impact of structural changes on drug properties.
Conclusion and Future Directions
Trifluoromethylphenyl acetamide derivatives represent a highly promising class of kinase inhibitors with significant potential for the treatment of cancers driven by aberrant kinase signaling. The data presented in this guide underscore their potent and selective activity against key oncogenic kinases. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds, exploring novel derivatives with broader kinase inhibition profiles, and evaluating their efficacy in combination with other anticancer agents to overcome potential resistance mechanisms. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.
References
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
Abstract
This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound, 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide. Drawing upon extensive research of structurally related molecules and established pharmacological principles, this document outlines a strategic approach for researchers, scientists, and drug development professionals to investigate its therapeutic potential. The primary focus is on Dihydroorotate Dehydrogenase (DHODH) as a highly probable target, with a secondary exploration of the Androgen Receptor (AR). This guide details the scientific rationale, proposed mechanisms of action, and robust experimental workflows for target validation and characterization. All claims are supported by authoritative references, and detailed protocols are provided to ensure scientific rigor and reproducibility.
Introduction to this compound
This compound is a synthetic organic compound featuring a central acetamide scaffold linking a cyano group and a 3-(trifluoromethyl)phenyl moiety. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target[1]. While direct biological data for this specific meta-isomer is limited, its structural similarity to known bioactive compounds provides a strong foundation for hypothesizing its potential therapeutic applications.
The para-substituted isomer, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, is a well-documented intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs[2][3]. Notably, it is a known impurity of Leflunomide and a metabolite of Teriflunomide, both of which are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH)[4][5]. This strong structural and synthetic lineage points to DHODH as a primary therapeutic target for investigation.
Additionally, the broader class of trifluoromethylphenyl amides has been explored for a range of biological activities, including the modulation of nuclear receptors. This guide will therefore also consider the Androgen Receptor as a secondary, yet plausible, therapeutic target.
Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate Dehydrogenase (DHODH) is a key mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway[6]. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. Consequently, inhibiting DHODH disrupts this pathway, leading to decreased pyrimidine levels and the suppression of cell proliferation. This mechanism is particularly effective in rapidly dividing cells, such as activated lymphocytes and cancer cells, making DHODH an attractive target for autoimmune diseases and oncology[7][8].
Scientific Rationale for DHODH as a Target
The primary rationale for investigating this compound as a DHODH inhibitor stems from its close structural resemblance to the active metabolite of Leflunomide, Teriflunomide (A77 1726)[4][5]. Teriflunomide is a non-competitive inhibitor of DHODH and is an approved therapeutic for multiple sclerosis[4]. The conversion of Leflunomide to Teriflunomide involves the opening of an isoxazole ring, resulting in a cyanoacetamide derivative with a trifluoromethylphenyl group[4][5].
The trifluoromethylphenyl moiety is crucial for the inhibitory activity of these compounds, as it is believed to interact with a hydrophobic pocket within the DHODH enzyme[9][10]. Studies on the structure-activity relationship of DHODH inhibitors have shown that modifications to this phenyl ring can significantly impact potency[9]. Therefore, it is highly probable that this compound will also bind to and inhibit DHODH.
Proposed Mechanism of Action
It is hypothesized that this compound will act as a non-competitive inhibitor of DHODH. The molecule is expected to bind to a hydrophobic channel near the ubiquinone binding site of the enzyme, thereby blocking its catalytic function. This inhibition would lead to a depletion of the pyrimidine pool, resulting in a cytostatic effect on rapidly proliferating cells.
Diagram: Proposed DHODH Inhibition Pathway
Caption: Proposed mechanism of DHODH inhibition.
Experimental Workflow for DHODH Target Validation
A systematic, multi-step approach is required to validate DHODH as a therapeutic target for this compound.
Diagram: DHODH Target Validation Workflow
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. Teriflunomide - Wikipedia [en.wikipedia.org]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. scbt.com [scbt.com]
- 9. The role of fluorine in stabilizing the bioactive conformation of dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Physicochemical Characteristics of Cyanoacetamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of cyanoacetamide and its derivatives. Cyanoacetamide is a versatile organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its unique structure, featuring an acetic amide with a nitrile functional group, makes it a valuable synthon for creating heterocyclic compounds like pyrazole, pyridine, and pyrimidine derivatives, which are pivotal in drug discovery.[1][2][3]
Core Physicochemical Properties of Cyanoacetamide
Understanding the fundamental physicochemical properties of cyanoacetamide is essential for its application in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for the parent cyanoacetamide compound (CAS: 107-91-5).
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄N₂O | [1][4] |
| Molecular Weight | 84.08 g/mol | [1][4][5] |
| Appearance | White to light cream crystalline powder | [1][2][6] |
| Melting Point | 119 - 121 °C | [2][4][7] |
| Boiling Point | Decomposes or boils at ~351.2 °C | [4][5] |
| Density | ~1.163 - 1.4 g/cm³ | [2][4] |
| pKa | ~11 - 13.24 | [4] |
| logP (XLogP3-AA) | -1.0 | [5] |
| Water Solubility | Soluble (1 g in 6.5 mL of cold water) | [2][5][8] |
Solubility Profile
The solubility of cyanoacetamide has been systematically measured in various solvents. A study using a laser dynamic method determined the solubility across a temperature range of 273.15 K to 318.15 K.[9][10] The solubility was found to increase with rising temperature in all tested solvents.[9] The order of solubility in these solvents is as follows:
N,N-dimethylformamide > acetone > water > acetonitrile > methanol > methyl acetate > 1,4-dioxane > tetrahydrofuran > ethanol > ethyl acetate > n-propanol > n-butanol > trichloromethane > dichloromethane.[9][10][11]
Stability
Cyanoacetamide is stable under normal, recommended storage conditions, which typically involve keeping it in a tightly closed container in a dry, well-ventilated place away from direct sunlight and moisture.[7][12] It is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[13] Upon contact with acid, acid fumes, water, or steam, it can produce toxic and flammable vapors.[5]
Experimental Protocols for Physicochemical Characterization
Accurate determination of physicochemical properties is critical for drug development. The following sections detail standard experimental methodologies.
Protocol for Determining Solubility
This protocol provides a general method for determining the solubility of a compound like cyanoacetamide in various solvents.
-
Preparation : Label a series of small test tubes, one for each solvent to be tested (e.g., water, ethanol, hexane).
-
Solvent Addition : Add a precise volume (e.g., 1 mL) of the respective solvent to each labeled test tube.[14]
-
Solute Addition : Add a small, pre-weighed amount (e.g., 25 mg) of the solid compound to each test tube.[15]
-
Mixing : Vigorously stir or shake each sample continuously for a set period, typically 60 seconds.[14]
-
Observation : After mixing, observe the contents of the test tube.
-
Soluble : The compound dissolves completely, leaving no visible solid particles.
-
Insoluble : The compound does not dissolve, and solid particles remain visible.[14]
-
Partially Soluble : A portion of the compound dissolves, but some solid remains.
-
-
Recording : Record the results for each solvent. For liquid-liquid systems, miscibility (one layer) or immiscibility (two layers) is recorded.[14]
-
pH Testing (for aqueous solutions) : If the compound dissolves in water, test the resulting solution with litmus or a pH meter to determine if it is acidic, basic, or neutral.[16][17]
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a high-precision technique for determining pKa values.[18]
-
Apparatus Setup : Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[19]
-
Sample Preparation : Dissolve a precisely weighed amount of the compound in a suitable solvent (often water or a co-solvent system) to a known concentration (e.g., 1 mM).[19]
-
Titration Environment : Place the sample solution in a reaction vessel equipped with a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[19]
-
Titration : Immerse the calibrated pH electrode into the solution. Gradually add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound) in small, precise increments.[19]
-
Data Collection : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis : Plot the measured pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve. For a monoprotic acid, the pH at the half-equivalence point is equal to the pKa (the "half-volume" method).[20]
-
Replication : Perform a minimum of three titrations to ensure the reliability and accuracy of the results.[19]
Protocol for logP/logD Determination (Shake-Flask Method)
The shake-flask method is the traditional and standard procedure for directly measuring the partition coefficient (logP) or distribution coefficient (logD).[21]
-
Phase Preparation : Prepare a biphasic system, typically n-octanol and a buffered aqueous solution (e.g., PBS at pH 7.4 for logD). Pre-saturate the n-octanol with the aqueous buffer and vice-versa by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[22][23]
-
Compound Addition : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[22] Add a small volume of this stock solution to a mixture of the pre-saturated n-octanol and aqueous phases.
-
Equilibration : Vigorously shake the mixture for a fixed period (e.g., 1 to 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[21][23]
-
Phase Separation : Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.[23]
-
Quantification : Carefully withdraw an aliquot from each phase.[24] Determine the concentration of the compound in each phase using an appropriate analytical technique, such as HPLC-UV or LC-MS.[23][25]
-
Calculation : Calculate the logD (or logP) value using the following equation:
-
logD = log₁₀ ( [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Biological Activity and Signaling Pathways
Cyanoacetamide derivatives are not merely synthetic intermediates; they possess a wide range of biological activities. They have been investigated for anticancer, antibacterial, and antioxidant properties.[26][27][28] The versatility of the cyanoacetamide scaffold allows for the synthesis of diverse heterocyclic structures that can interact with various biological targets.
For instance, many kinase inhibitors, a cornerstone of modern cancer therapy, feature heterocyclic cores that can be synthesized from cyanoacetamide precursors. The diagram below illustrates a hypothetical signaling pathway where a cyanoacetamide-derived inhibitor might act.
Experimental and Synthetic Workflows
The practical application of cyanoacetamide in research and development follows structured workflows, from initial synthesis to final characterization.
General Synthesis and Characterization Workflow
The synthesis of novel derivatives is a common starting point for drug discovery programs. The following diagram outlines a typical workflow.
Solubility Testing Workflow
This diagram illustrates the logical decision-making process involved in classifying a compound's solubility based on standard laboratory tests.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Cyanoacetamide | 107-91-5 [chemicalbook.com]
- 3. sanjaychemindia.com [sanjaychemindia.com]
- 4. Cyanoacetamide - Wikipedia [en.wikipedia.org]
- 5. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 107-91-5 CAS | CYANOACETAMIDE | Amides | Article No. 03114 [lobachemie.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 2-Cyanoacetamide CAS#: 107-91-5 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. chem.ws [chem.ws]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. scribd.com [scribd.com]
- 17. www1.udel.edu [www1.udel.edu]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. encyclopedia.pub [encyclopedia.pub]
- 22. LogP / LogD shake-flask method [protocols.io]
- 23. Shake Flask LogD | Domainex [domainex.co.uk]
- 24. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 25. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. rjpbcs.com [rjpbcs.com]
- 28. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of leflunomide and its active metabolite, teriflunomide. It includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathways and mechanism of action to support research and development in this area.
Introduction and Mechanism of Action
Leflunomide is an isoxazole derivative that acts as a disease-modifying antirheumatic drug (DMARD).[1] It is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide.[1][2] The therapeutic efficacy of these compounds stems from the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5][6] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway.[1][3][4][5] By inhibiting this enzyme, teriflunomide depletes the pool of pyrimidines required for DNA and RNA synthesis.[1][2][4] This antiproliferative effect is particularly potent against rapidly dividing cells, such as activated lymphocytes, which are key mediators in autoimmune diseases like rheumatoid arthritis.[1][2][4] The inhibition of DHODH leads to cell cycle arrest in the G1 phase, thereby curbing the proliferation of these pathogenic immune cells.[1][2]
Synthesis of Leflunomide
The most common and industrially scalable synthesis of leflunomide is a two-step process.[7][8] The first step involves the chlorination of 5-methylisoxazole-4-carboxylic acid to form the intermediate 5-methylisoxazole-4-carbonyl chloride.[7] This intermediate is then reacted with 4-trifluoromethylaniline to yield leflunomide.[7]
Experimental Protocol: Two-Step Synthesis of Leflunomide[1][7]
Step 1: Preparation of 5-Methylisoxazole-4-carbonyl chloride [1]
-
To a reaction vessel equipped with a reflux condenser and stirrer, add 5-methylisoxazole-4-carboxylic acid (1.0 eq) and toluene (12.5 mL per gram of the carboxylic acid).
-
Heat the mixture to reflux to azeotropically remove any residual water.
-
Cool the solution to 25-30°C.
-
Optionally, add a catalytic amount of N,N-Dimethylformamide (~0.01 eq).
-
Slowly add thionyl chloride (1.1 eq) to the mixture while maintaining the temperature at 25-30°C.
-
Heat the reaction mixture to 70-75°C and maintain for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical method (e.g., TLC or HPLC).
-
After completion, the resulting solution of 5-methylisoxazole-4-carbonyl chloride in toluene is typically used directly in the next step without isolation.[7]
Step 2: Synthesis of Leflunomide (N-(4'-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide) [1][7]
-
In a separate reaction vessel, dissolve 4-trifluoromethylaniline (1.05 eq) in a suitable solvent such as toluene.
-
Add an acid scavenger, for example, an aqueous solution of sodium bicarbonate (NaHCO₃).[7]
-
Cool the solution of 4-trifluoromethylaniline to 0-5°C.
-
Slowly add the previously prepared solution of 5-methylisoxazole-4-carbonyl chloride to the 4-trifluoromethylaniline solution while maintaining the temperature between 0-10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The leflunomide product will precipitate from the reaction mixture as a white solid.
-
Collect the solid product by filtration and wash with water to remove any inorganic salts.
-
Dry the purified leflunomide under vacuum at 60-80°C to a constant weight.[1]
Quantitative Data for Leflunomide Synthesis
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 5-Methylisoxazole-4-carboxylic acid | Thionyl chloride, Toluene, (DMF cat.) | 70-75 | 2-4 | - | - | [1] |
| 2 | 5-Methylisoxazole-4-carbonyl chloride, 4-Trifluoromethylaniline | Toluene, NaHCO₃ (aq) | 0-10, then RT | 1-2 | 88 | 96 (HPLC) | [7] |
| 2 | 4-Trifluoromethylaniline, 5-Methylisoxazole-4-carbonyl chloride | Dimethoxyethane | - | - | 68 | 99.8 (HPLC) | [9][10] |
Synthesis of Teriflunomide
Teriflunomide is synthesized from leflunomide through the ring-opening of the isoxazole moiety. This is typically achieved via base-mediated hydrolysis.[9][11][12]
Experimental Protocol: Synthesis of Teriflunomide from Leflunomide[9]
-
Dissolve leflunomide in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH).
-
Stir the reaction mixture at room temperature. The progress of the isoxazole ring scission can be monitored by HPLC.
-
Upon completion of the reaction, acidify the mixture with a suitable acid, such as hydrochloric acid (HCl), to precipitate the teriflunomide product.
-
Collect the solid product by filtration.
-
Wash the product with water to remove any remaining salts.
-
Dry the purified teriflunomide under vacuum.
Quantitative Data for Teriflunomide Synthesis
| Step | Reactant | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ring Opening | Leflunomide | Sodium hydroxide, Aqueous methanol | RT | - | 81 | 99.9 (HPLC) | [9][10] |
Alternative Synthetic Routes
While the aforementioned routes are common, other synthetic strategies for teriflunomide have been explored. One such approach involves the reaction of 2-cyano-N-(4-trifluoromethylphenyl)acetamide with acetyl chloride.[13][14] Another method describes a one-pot synthesis of teriflunomide starting from 5-methylisoxazole-4-carboxylic acid, which is activated with carbonyldiimidazole (CDI) and then coupled with 4-trifluoromethylaniline.[15]
Visualizations
Synthesis Pathway
Mechanism of Action: DHODH Inhibition
Conclusion
The synthesis of leflunomide and its active metabolite teriflunomide is well-established, with robust and scalable protocols available. The primary synthetic route for leflunomide involves the acylation of 4-trifluoromethylaniline with 5-methylisoxazole-4-carbonyl chloride. Teriflunomide is subsequently produced by the base-catalyzed ring opening of the isoxazole in leflunomide. Understanding these synthetic pathways and the underlying mechanism of action is crucial for researchers and professionals involved in the development and study of these important immunomodulatory drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Leflunomide? [synapse.patsnap.com]
- 3. tga.gov.au [tga.gov.au]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 7. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 8. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpsonline.com [wjpsonline.com]
- 11. scispace.com [scispace.com]
- 12. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 13. CN103709068A - Preparation method of teriflunomide - Google Patents [patents.google.com]
- 14. CN102786437A - Preparation method of teriflunomide - Google Patents [patents.google.com]
- 15. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Methodological & Application
Protocol for the Dissolution of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for dissolving 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide, a compound of interest in pharmaceutical research. Due to the limited availability of specific solubility data for this compound, this protocol leverages data from the structurally similar isomer, Teriflunomide (2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide), and general organic chemistry principles. Teriflunomide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[1][2] It is crucial to approach the dissolution of this compound with the expectation of low aqueous solubility and the likely necessity of organic solvents.
The provided protocols and data aim to guide researchers in effectively preparing solutions of this compound for various experimental needs. Safety precautions should always be observed when handling this and any other chemical compound.
Physicochemical Properties and Solubility Data
| Solvent | Solubility of Teriflunomide (4-isomer) | Expected Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | Soluble[3][4] | Likely soluble |
| Acetone | Sparingly soluble[5] | Likely sparingly to slightly soluble |
| Ethanol | Slightly soluble (may require gentle warming and sonication)[4][5] | Likely slightly soluble, may require energy input |
| Polyethylene Glycol (PEG) | Slightly soluble[5] | Likely slightly soluble |
| Isopropanol | Very slightly soluble[5] | Likely very slightly to practically insoluble |
| Water | Practically insoluble[3][5] | Likely practically insoluble |
Experimental Protocols
Safety Precautions: Always handle this compound in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.
Protocol 1: Dissolution in an Organic Solvent (DMSO)
This protocol is recommended for preparing stock solutions for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Appropriate glassware (e.g., volumetric flask, vial)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Solvent Addition: Transfer the weighed powder to a suitable container. Add a portion of the DMSO to the container.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the mixture in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can be applied if necessary, but monitor for any signs of degradation.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add the remaining DMSO to reach the final desired concentration and mix thoroughly.
-
Storage: Store the resulting solution as per the compound's stability guidelines, typically at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution via Serial Dilution
This protocol outlines the preparation of a final working solution from a concentrated stock solution.
Materials:
-
Stock solution of this compound in DMSO
-
Aqueous buffer or cell culture medium
-
Micropipettes and sterile tips
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Intermediate Dilution: Perform an intermediate dilution of the DMSO stock solution in the same solvent if a large dilution factor is required. This helps to avoid precipitation of the compound when transferring to an aqueous medium.
-
Final Dilution: Add the stock or intermediate stock solution to the aqueous buffer or cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to minimize solvent toxicity in biological assays.
-
Mixing: Mix the final solution thoroughly by gentle pipetting or vortexing.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound in the aqueous medium may be too high.
Visualization of the Dissolution Workflow
The following diagram illustrates a general workflow for dissolving a poorly soluble compound like this compound.
Caption: Workflow for dissolving a poorly soluble compound.
References
Application Notes and Protocols: 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide for Pyrimidine Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo pyrimidine synthesis is a fundamental metabolic pathway essential for the production of nucleotide building blocks required for DNA and RNA synthesis.[1][2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making it an attractive target for therapeutic intervention in oncology and autoimmune diseases.[1][2][3] A key regulatory enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth step in pyrimidine biosynthesis—the oxidation of dihydroorotate to orotate.[1][2][3] Inhibition of DHODH leads to depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis in these rapidly dividing cells.[4]
This document provides detailed application notes and experimental protocols for the characterization of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide , a putative inhibitor of pyrimidine synthesis. The methodologies outlined below are based on established procedures for evaluating known DHODH inhibitors, such as Teriflunomide and Brequinar.[1][5][6]
Mechanism of Action: Inhibition of DHODH
This compound is hypothesized to act as an inhibitor of DHODH. By blocking this critical enzyme, the compound is expected to disrupt the de novo pyrimidine synthesis pathway, leading to a reduction in the intracellular pool of pyrimidines necessary for cell proliferation.[3][7] This cytostatic effect is particularly potent in cells highly dependent on this pathway for nucleotide supply.[7][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Pyrimidine Synthesis Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Effect | Reference |
| Brequinar | Human DHODH | Enzymatic | ~20 | MOLM-13 | Growth Inhibition (0.2 nM) | [9] |
| Teriflunomide | Human DHODH | Enzymatic | 24.5 | - | - | [9] |
| Leflunomide | Human DHODH | Enzymatic | >100,000 | - | - | [9] |
| putative this compound | Human DHODH | Enzymatic | TBD | TBD | TBD | - |
TBD: To be determined
Table 2: Cellular Effects of Pyrimidine Synthesis Inhibition
| Compound | Cell Line | Assay Type | GI50 / EC50 | Effect | Reference |
| Brequinar | Glioblastoma Xenografts | In vivo | - | Reduced UMP, UDP, UTP levels | [10] |
| Teriflunomide | Human PBMCs | Proliferation | Dose-dependent | Inhibition of T and B cell proliferation | [7] |
| putative this compound | TBD | Cell Viability | TBD | TBD | - |
TBD: To be determined
Experimental Protocols
Protocol 1: DHODH Enzymatic Inhibition Assay
This colorimetric assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[1][11]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions or DMSO (vehicle control).
-
Add 178 µL of diluted recombinant human DHODH in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Workflow for the DHODH enzymatic inhibition assay.
Protocol 2: Cell Viability Assay
This protocol determines the effect of this compound on the proliferation of a chosen cell line.
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, HCT116)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
96-well plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with various concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Workflow for a typical cell viability assay.
Protocol 3: Uridine Rescue Experiment
This experiment confirms that the observed cytotoxicity is due to the inhibition of the de novo pyrimidine synthesis pathway. The addition of exogenous uridine should bypass the enzymatic block and restore cell viability.[4][7]
Materials:
-
Same as Cell Viability Assay
-
Uridine stock solution
Procedure:
-
Follow the Cell Viability Assay protocol.
-
Prepare two sets of compound dilutions: one with and one without a final concentration of 100 µM uridine.
-
Treat the cells with both sets of dilutions.
-
Follow the remaining steps of the Cell Viability Assay.
Data Analysis:
-
Compare the GI50 curves in the presence and absence of uridine. A significant rightward shift in the GI50 curve in the presence of uridine indicates a successful rescue and confirms the on-target activity of the compound.
Logical flow of a uridine rescue experiment.
Signaling Pathway
The primary signaling pathway affected by this compound is the de novo pyrimidine synthesis pathway. Inhibition of DHODH disrupts this pathway, leading to a cascade of cellular events culminating in cell cycle arrest and apoptosis.
Inhibition of the De Novo Pyrimidine Synthesis Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. hanzuzhisheng.com [hanzuzhisheng.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Teriflunomide, an inhibitor of dihydroorotate dehydrogenase for the potential oral treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Experimental Evaluation of Cyanoacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for testing cyanoacetamide derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities. This document outlines detailed protocols for evaluating their anticancer, antibacterial, and antioxidant properties, and includes methods for data presentation and visualization of relevant biological pathways.
Synthesis of Cyanoacetamide Derivatives
Cyanoacetamide derivatives can be synthesized through various methods, with the Knoevenagel condensation and amidation of cyanoacetic acid esters being the most common. A general protocol for the synthesis of N-substituted cyanoacetamides is provided below.
Protocol: Synthesis of N-Aryl Cyanoacetamides
This protocol describes a general method for the synthesis of N-aryl cyanoacetamides via the reaction of anilines with ethyl cyanoacetate.[1]
Materials:
-
Substituted aniline
-
Ethyl cyanoacetate
-
Ethanol
-
Catalyst (e.g., piperidine, sodium ethoxide)
-
Beakers, magnetic stirrer, reflux apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve the substituted aniline (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl cyanoacetate (1 to 1.2 equivalents) to the solution.
-
Add a catalytic amount of piperidine or sodium ethoxide.
-
The reaction mixture can be stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.[2] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol or diethyl ether to remove unreacted starting materials.
-
The final product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl cyanoacetamide derivative.[1][2]
In Vitro Anticancer Activity Assessment
The anticancer potential of cyanoacetamide derivatives is a primary area of investigation. The following protocols are fundamental for determining the cytotoxic and apoptotic effects of these compounds on cancer cell lines.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the cyanoacetamide derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Compound/Derivative | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 48 | 11.71 | [4] |
| Derivative A | HCT-116 (Colon) | 48 | 12.58 | [4] |
| Derivative B | MCF-7 (Breast) | 48 | 3.89 | [4] |
| Compound 11 | PC3 (Prostate) | 48 | - | [5] |
| Compound 11 | HepG2 (Liver) | 48 | - | [5] |
| Compound 12 | PC3 (Prostate) | 48 | - | [5] |
| Compound 12 | HepG2 (Liver) | 48 | - | [5] |
Note: Specific IC50 values for compounds 11 and 12 were not provided in the source, but they were identified as the most active compounds.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the cyanoacetamide derivatives at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 channel.
| Compound/Derivative | Cell Line | Treatment Concentration (µM) | Apoptotic Cells (%) | Reference |
| Compound 5a | MCF-7 (Breast) | IC50 | 46.5 | [6] |
| Compound 5b | MCF-7 (Breast) | IC50 | 54.8 | [6] |
| Control | MCF-7 (Breast) | - | 8.06 | [6] |
Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of the cell cycle.
-
Cell Treatment: Treat cells with the cyanoacetamide derivatives at their IC50 concentrations for 24 or 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 45.12 ± 2.11 | 29.87 ± 1.54 | 25.01 ± 1.29 |
| Compound 10 | 35.18 ± 1.98 | 27.54 ± 1.87 | 37.28 ± 2.11 |
| Compound 13 | 55.43 ± 2.43 | 25.11 ± 1.54 | 19.46 ± 1.11 |
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample to understand the mechanism of action of the compounds on key signaling pathways.
-
Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Antibacterial Activity Assessment
The antibacterial efficacy of cyanoacetamide derivatives can be determined by measuring the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Method for MIC Determination
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.
-
Compound Dilution: Prepare a serial two-fold dilution of the cyanoacetamide derivatives in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 6g | S. aureus | 16-32 | [4] |
| Unsaturated Derivative 5 | B. cereus | - | [7] |
| Unsaturated Derivative 5 | B. megaterium | - | [7] |
| Unsaturated Derivative 5 | S. aureus | - | [7] |
| Unsaturated Derivative 5 | S. typhi | - | [7] |
| Compound 11 | B. subtilis | 1249 | [8] |
| Compound 11 | P. aeruginosa | 1249 | [8] |
| Compound 11 | E. coli | 524 | [8] |
Note: Specific MIC values for unsaturated derivative 5 were not provided in a tabular format but it was noted to have superior activity.
In Vitro Antioxidant Activity Assessment
The antioxidant capacity of cyanoacetamide derivatives can be evaluated using the DPPH radical scavenging assay.
Protocol: DPPH Radical Scavenging Assay
-
Sample Preparation: Prepare different concentrations of the cyanoacetamide derivatives in methanol.
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: Add the DPPH solution to the sample solutions and incubate in the dark for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
| Compound/Derivative | IC50 (µM) | Reference |
| Phenothiazine-cyanoacrylamide 6c | 37.32 | [9] |
| Phenothiazine-cyanoacrylamide 6d | 39.07 | [9] |
| 2,4,6-trichlorophenylhydrazine Schiff base 17 | 4.05 | [10] |
| 2,4,6-trichlorophenylhydrazine Schiff base 28 | - | [10] |
| Standard (n-propylgallate) | 30.12 | [10] |
Note: Specific IC50 value for derivative 28 was not provided but it was among the most potent.
Visualization of Signaling Pathways and Experimental Workflows
Graphviz (DOT language) can be used to create clear diagrams of signaling pathways and experimental workflows.
Signaling Pathways in Cancer Modulated by Cyanoacetamide Derivatives
Cyanoacetamide derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt, MAPK/ERK, and NF-κB pathways are common targets.
Caption: PI3K/Akt signaling pathway and potential inhibition by cyanoacetamide derivatives.
Caption: MAPK/ERK signaling pathway with potential points of inhibition.
Caption: NF-κB signaling pathway and its potential inhibition.
Experimental Workflow
Caption: General experimental workflow for evaluating cyanoacetamide derivatives.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sci-hub.box [sci-hub.box]
- 10. dpph assay ic50: Topics by Science.gov [science.gov]
HPLC analysis method for 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
An advanced and reliable High-Performance Liquid Chromatography (HPLC) method has been established for the quantitative analysis of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide. This compound is a significant intermediate and potential impurity in the synthesis of various pharmaceutical compounds. The developed reversed-phase HPLC (RP-HPLC) method provides high-resolution separation, ensuring accurate quantification and purity assessment, which is critical for researchers, scientists, and professionals in drug development.
This application note details the optimized chromatographic conditions, experimental protocols, and data presentation for the analysis of this compound. The method is based on established analytical procedures for structurally related compounds, ensuring robustness and reliability.
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents:
-
Analytes: this compound reference standard, sample to be analyzed.
-
Solvents: HPLC grade acetonitrile and methanol, purified water (Milli-Q or equivalent).
-
Buffer: Potassium dihydrogen phosphate (KH₂PO₄) or Ammonium Acetate, analytical grade.
-
Acid: Ortho-phosphoric acid or acetic acid, analytical grade.
2. Instrumentation and Chromatographic Conditions: An Agilent 1260 Infinity II LC System or a similar HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., YMC-Pack ODS-A, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.015 M Potassium Dihydrogen Phosphate (pH 3.5, adjusted with phosphoric acid)B: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 12 | |
| 32 | |
| 42 | |
| 45 | |
| 50 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 50 minutes |
3. Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Further dilutions can be made to prepare working standard solutions of desired concentrations (e.g., for linearity studies).
4. Sample Solution Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure: Inject the standard solution(s) and the sample solution into the chromatograph. Record the chromatograms and measure the peak areas. The identification of this compound is based on the retention time match with the standard. Quantification is performed by comparing the peak area of the sample with that of the standard.
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Table 1: System Suitability and Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| Repeatability (%RSD of peak area for 6 injections) | ≤ 2.0% | 0.5% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | - | 0.01 µg/mL |
| Limit of Quantification (LOQ) | - | 0.03 µg/mL |
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the HPLC analysis.
Caption: Experimental workflow for the HPLC analysis of this compound.
Application of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide in Immunology Research: Application Notes and Protocols
Introduction
This document provides detailed application notes and protocols relevant to the study of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide in immunology research. Direct experimental data on the immunological effects of this compound (CAS 1960-77-6) is limited in publicly available literature. However, its structural similarity to well-characterized immunomodulatory agents, particularly Teriflunomide (the active metabolite of Leflunomide), allows for a detailed exploration of its potential applications and methodologies for its study. A positional isomer, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 24522-30-3), is a known synthetic intermediate of Teriflunomide, further strengthening the rationale for using Teriflunomide and other related compounds as exemplars.[1][2][3]
This document will therefore focus on the established immunological activities of structurally related compounds to provide a framework for investigating this compound. The primary analog discussed is Teriflunomide, an inhibitor of de novo pyrimidine synthesis.[4][5] We will also draw upon findings from other cyano-acetamide derivatives that have demonstrated anti-inflammatory and immunomodulatory properties.
Potential Mechanism of Action and Immunological Effects
Based on the activities of its analogs, this compound is hypothesized to exert immunomodulatory effects primarily through the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[4][5] This mechanism would disproportionately affect rapidly proliferating cells, such as activated T and B lymphocytes, which are heavily reliant on this pathway for DNA and RNA synthesis.[4] Resting or slowly dividing cells, which can utilize the pyrimidine salvage pathway, are less affected.[4]
Additional potential immunological effects, extrapolated from related compounds, include:
-
Anti-proliferative Effects: Inhibition of lymphocyte proliferation is a key consequence of pyrimidine synthesis blockade.[6]
-
Anti-inflammatory Action: Reduction in the production of pro-inflammatory cytokines and mediators. For instance, the related compound (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) has been shown to significantly reduce the production of nitrite, IL-1β, and TNFα in macrophages.[7]
-
Modulation of Cytokine Receptors: A77 1726 (Teriflunomide) has been shown to cause a dose-dependent reduction in the mRNA level of the receptor for the pro-inflammatory cytokine IL-8 and induce the expression of the receptor for the anti-inflammatory cytokine IL-10.[6]
Data Presentation: In Vitro and In Vivo Effects of Related Cyano-Acetamide Compounds
The following tables summarize quantitative data from studies on immunologically active analogs of this compound.
Table 1: In Vitro Anti-inflammatory Effects of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) on Macrophages
| Parameter | Concentration (µM) | Result | Reference |
| Nitrite Production | 3.125 - 50 | Significant reduction (p < 0.05) | [7] |
| IL-1β Production | 3.125 - 50 | Significant reduction (p < 0.05) | [7] |
| TNFα Production | 25, 50 | Significant reduction (p < 0.05) | [7] |
| Cell Viability (CC50) | 977.25 ± 655.36 | - | [7] |
| TNFα Inhibition (EC50) | 7.02 ± 4.24 | - | [7] |
| Selectivity Index (SI) | 139.20 | - | [7] |
Table 2: In Vivo Anti-inflammatory Effects of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01)
| Animal Model | Dose (mg/kg) | Effect | Reference |
| Zymosan-induced Peritonitis | 5 | 61.8% reduction in leukocyte migration | [7] |
| 10 | 68.5% reduction in leukocyte migration | [7] | |
| 50 | 90.5% reduction in leukocyte migration | [7] | |
| CFA-induced Paw Edema | 100 | Significant edema inhibition at 2-6 hours | [7] |
Table 3: Effects of N-(trifluoromethylphenyl)-2-cyano-3-hydroxy-crotonic acid amide (A77 1726) on Epidermal Cells
| Parameter | Concentration | Effect | Reference |
| Epidermal Cell Proliferation | > 5 µM | Inhibition after 24 hours | [6] |
| Cell Viability | 100 µM | Fully viable | [6] |
| IL-8 Receptor A mRNA | Dose-dependent | Reduction | [6] |
| IL-10 Receptor mRNA and Protein | Dose-dependent | Induction | [6] |
| p53 mRNA and Protein | Dose-dependent | Upregulation | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the immunological activity of this compound, based on protocols used for its analogs.
Protocol 1: In Vitro Macrophage Activation and Cytokine/Nitrite Measurement
Objective: To determine the effect of the test compound on the production of inflammatory mediators by activated macrophages.
Materials:
-
J774 macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound
-
Griess Reagent
-
ELISA kits for TNFα and IL-1β
-
96-well cell culture plates
Procedure:
-
Seed J774 macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO and then dilute to final concentrations in culture medium (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and IFN-γ (100 U/mL) for 24 hours. Include vehicle-treated and unstimulated controls.
-
After incubation, collect the cell culture supernatants.
-
Nitrite Measurement: Mix 50 µL of supernatant with 50 µL of Griess reagent in a new 96-well plate. Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement: Quantify the concentrations of TNFα and IL-1β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of nitrite and cytokines in compound-treated groups to the vehicle-treated, stimulated control group.
Protocol 2: Zymosan-Induced Peritonitis in Mice
Objective: To evaluate the in vivo anti-inflammatory activity of the test compound by measuring its effect on leukocyte migration.
Materials:
-
Male Swiss mice (6-8 weeks old)
-
Zymosan A
-
This compound
-
Vehicle (e.g., 5% DMSO in saline)
-
Indomethacin (positive control)
-
Phosphate-buffered saline (PBS) containing EDTA
-
Turk's solution
-
Neubauer chamber
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups: vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (e.g., 5, 10, 50 mg/kg).
-
Administer the test compound or controls via an appropriate route (e.g., oral gavage or intraperitoneal injection) 1 hour before the inflammatory stimulus.
-
Induce peritonitis by intraperitoneal injection of 1 mg of Zymosan A suspended in 0.5 mL of saline.
-
Four hours after zymosan injection, euthanize the mice.
-
Harvest the peritoneal exudate by washing the peritoneal cavity with 3 mL of PBS-EDTA.
-
Determine the total number of leukocytes in the peritoneal fluid. Dilute the cell suspension with Turk's solution and count the cells using a Neubauer chamber.
-
Data Analysis: Calculate the percentage inhibition of leukocyte migration for each treated group compared to the vehicle control group.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothesized and demonstrated signaling pathways for cyano-acetamide compounds.
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo immunological assessment.
Conclusion
While direct studies on this compound are needed to confirm its specific immunological profile, the extensive research on its close structural analogs provides a strong foundation for its investigation as a potential immunomodulatory agent. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to explore its efficacy and mechanism of action in the context of immunology. The primary hypothesized mechanism is the inhibition of DHODH, leading to an anti-proliferative effect on lymphocytes, with potential for broader anti-inflammatory activities.
References
- 1. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | 24522-30-3 | TCI AMERICA [tcichemicals.com]
- 2. store.usp.org [store.usp.org]
- 3. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide [lgcstandards.com]
- 4. From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Differential modulation of pro- and anti-inflammatory cytokine receptors by N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxy-crotonic acid amide (A77 1726), the physiologically active metabolite of the novel immunomodulator leflunomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroorotate Dehydrogenase (DHODH) Activity Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides, which are critical for DNA and RNA replication. In rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for pyrimidines is high, making DHODH an attractive therapeutic target for the treatment of cancer, autoimmune diseases, and viral infections. These application notes provide detailed protocols for measuring DHODH activity, which are essential for the screening and characterization of DHODH inhibitors.
Signaling Pathway
The de novo pyrimidine biosynthesis pathway is a series of enzymatic reactions that produce pyrimidine nucleotides from simple precursor molecules. DHODH performs the fourth step in this pathway, which is coupled to the mitochondrial electron transport chain. Inhibition of DHODH leads to a depletion of the pyrimidine pool, resulting in cell cycle arrest and apoptosis.
Caption: The de novo pyrimidine biosynthesis pathway.
Data Presentation
Enzyme Kinetics Parameters
The following table summarizes the kinetic parameters for human DHODH. These values are essential for designing and interpreting enzyme activity assays.
| Substrate | Km | Vmax |
| Dihydroorotate | 1-10 µM | Variable |
| Coenzyme Q10 | 5-20 µM | Variable |
| Decylubiquinone (CoQD) | 10-50 µM | Variable |
Note: Vmax is dependent on enzyme concentration and assay conditions.
Inhibitor IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below lists the IC50 values for several well-characterized DHODH inhibitors.[1][2][3]
| Inhibitor | Target | IC50 (nM) |
| Brequinar | Human DHODH | 4.5 - 20 |
| Teriflunomide (A77 1726) | Human DHODH | 411 - 773 |
| Leflunomide | Human DHODH | >10,000 |
| H-006 | Human DHODH | 3.8 |
| BAY-2402234 | Human DHODH | 0.42 |
Experimental Protocols
Protocol 1: Spectrophotometric DHODH Activity Assay (DCIP-Based)
This is a continuous spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600 nm is proportional to DHODH activity.[1][4]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10) or Decylubiquinone (CoQD)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Test inhibitor compound
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.
-
Prepare a 10 mM stock solution of CoQ10 or CoQD in DMSO.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 5-20 nM).[1]
-
-
Assay Protocol:
-
Add 2 µL of the inhibitor dilutions (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 15-30 minutes to allow for inhibitor binding.[1][4]
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10/CoQD in Assay Buffer to achieve final concentrations of 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10/CoQD in the 200 µL reaction volume.[4]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.[4]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Caption: Experimental workflow for the spectrophotometric DHODH assay.
Protocol 2: Fluorometric DHODH Activity Assay
This assay measures the production of orotate, the product of the DHODH reaction, which is then chemically converted into a fluorescent compound. The fluorescence intensity is directly proportional to the DHODH activity.[5]
Materials:
-
Cell or tissue homogenate
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 200 mM K2CO3-HCl (pH 8.0), 0.1% Triton X-100
-
4-trifluoromethyl-benzamidoxime (TFMBAO) fluorogenic reagent
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Homogenize fresh-frozen tissue samples or cultured cells in water.[5]
-
Determine the total protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
Fluorescence Derivatization:
-
Stop the enzymatic reaction and derivatize the orotate by adding the TFMBAO reagent according to the manufacturer's instructions. This step typically involves heating.
-
-
Measurement:
-
Measure the fluorescence intensity using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/450 nm).[6]
-
-
Data Analysis:
-
Create a standard curve using known concentrations of orotic acid.
-
Calculate the amount of orotate produced in each sample by interpolating the fluorescence readings from the standard curve.
-
Express DHODH activity as the amount of orotate produced per unit time per amount of protein (e.g., nmol/h/mg protein).[5]
-
Protocol 3: Cell-Based DHODH Activity Assay
This protocol assesses the effect of DHODH inhibitors on the proliferation of cancer cell lines that are dependent on de novo pyrimidine synthesis.[4]
Materials:
-
Cancer cell line (e.g., HL-60)
-
Complete cell culture medium
-
Test inhibitor compound
-
Uridine
-
Cell viability reagent (e.g., WST-1, CCK-8, or CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
For a uridine rescue experiment, prepare a parallel set of dilutions in medium supplemented with 100 µM uridine.[4]
-
Remove the medium from the wells and add the medium containing the different concentrations of the inhibitor, with or without uridine. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[4]
-
-
Measurement:
-
Add the cell viability reagent to each well and incubate for the time recommended by the manufacturer.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance/luminescence (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
A rightward shift in the dose-response curve in the presence of uridine confirms that the inhibitor's cytotoxic effect is on-target.[4]
-
References
Application Notes and Protocols: 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide and its Isomer in Drug Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 2-cyano-N-phenylacetamide derivatives bearing a trifluoromethyl group as intermediates in pharmaceutical synthesis. While information on the specific isomer, 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide, is limited in publicly available literature, its structural analog, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, is a well-documented and critical intermediate in the synthesis of the immunomodulatory drug, Teriflunomide.
Introduction to Trifluoromethylated Phenylacetamides in Drug Discovery
The inclusion of a trifluoromethyl (-CF3) group in drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethylated phenylacetamide scaffold, specifically 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, serves as a key building block in the synthesis of Teriflunomide, the active metabolite of Leflunomide, which is used in the treatment of multiple sclerosis.[2]
While this compound is commercially available, its direct application as an intermediate in the synthesis of approved drugs is not extensively documented in the provided search results.[3][4] However, a derivative, α-cyano-β-hydroxy-β-methyl-N-[3-(trifluoromethyl)phenyl]propenamide, has been investigated for its potential to inhibit mast cell leukotriene release, suggesting therapeutic interest in the 3-trifluoromethylphenyl scaffold for allergic disorders.[5]
Given the extensive data available, the following sections will focus on the synthesis and application of the 4-trifluoromethyl isomer as a representative example of this class of intermediates in drug manufacturing.
Application of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide in the Synthesis of Teriflunomide
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a pivotal intermediate in several patented synthetic routes to Teriflunomide.[1][6][7] Teriflunomide functions by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for de novo pyrimidine synthesis in lymphocytes, thereby exerting an anti-inflammatory and immunomodulatory effect.[2][8]
Synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
Multiple synthetic pathways to produce 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide have been reported, with variations in reagents, solvents, and reaction conditions.
Protocol 1: Synthesis via Condensation with Cyanoacetic Acid
This protocol involves the direct condensation of 4-(trifluoromethyl)aniline with cyanoacetic acid.
Experimental Procedure:
-
Dissolve 4-(trifluoromethyl)aniline and cyanoacetic acid in a suitable solvent such as ethyl acetate.
-
Add a coupling agent, for example, a carbodiimide like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[6][7]
-
Stir the reaction mixture at room temperature for a specified duration (e.g., 2 hours).[6]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC).
-
Upon completion, the product can be isolated and purified, often through recrystallization from a solvent like ethanol.[7]
Protocol 2: Synthesis via Cyanoacetyl Chloride
This method utilizes the more reactive cyanoacetyl chloride for the acylation of 4-(trifluoromethyl)aniline.
Experimental Procedure:
-
Dissolve 4-(trifluoromethyl)aniline in an anhydrous solvent such as tetrahydrofuran (THF) and add an acid-binding agent like pyridine.[9]
-
Cool the mixture in an ice bath.
-
Add a solution of cyanoacetyl chloride dropwise to the cooled mixture.[9]
-
Allow the reaction to proceed at room temperature for approximately 2 hours.[9]
-
Isolate the product following an appropriate work-up procedure.
Quantitative Data Summary for the Synthesis of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide
| Reactants | Reagents/Solvents | Yield | Reference |
| 4-(trifluoromethyl)aniline, Cyanoacetic acid | Dicyclohexylcarbodiimide, Ethyl acetate | 90% | [6] |
| 4-(trifluoromethyl)aniline, Cyanoacetic acid | Diisopropylcarbodiimide | N/A | [7] |
| 4-(trifluoromethyl)aniline, Cyanoacetyl chloride | Pyridine, Tetrahydrofuran | N/A | [9] |
| Cyanoacetic acid, 4-(trifluoromethyl)aniline | N-methylmorpholine, Isopropyl chlorocarbonate, THF | 95% | [10] |
Conversion of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide to Teriflunomide
The subsequent step involves the acylation of the intermediate to form the final active pharmaceutical ingredient, Teriflunomide.
Protocol 3: Acylation using Acetyl Chloride
Experimental Procedure:
-
Suspend 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide in a suitable solvent like toluene or tetrahydrofuran.[8]
-
Add a strong base, such as sodium hydride or sodium tert-butoxide, to the suspension at a controlled temperature (e.g., 5-10°C).[6][8]
-
Introduce acetyl chloride to the reaction mixture and continue stirring at room temperature for approximately 2 hours.[8]
-
Quench the reaction with water and adjust the pH with acid (e.g., hydrochloric acid).[8]
-
Isolate the crude Teriflunomide by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as acetone or a mixture of dimethylformamide and methanol.[2][8]
Quantitative Data for the Synthesis of Teriflunomide
| Reactant | Reagents/Solvents | Yield | Purity | Reference |
| 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide | Sodium hydride, Acetyl chloride, THF | N/A | N/A | [6] |
| 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide | Sodium tert-butoxide, Acetyl chloride, Toluene | 84.8% | 99.96% | [8] |
Visualizing the Synthetic Pathway and Mechanism of Action
To further elucidate the processes described, the following diagrams illustrate the synthetic workflow and the biological target of Teriflunomide.
Caption: Synthesis of the key intermediate.
Caption: Conversion of the intermediate to Teriflunomide.
Caption: Simplified mechanism of action of Teriflunomide.
Conclusion
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide is a crucial intermediate in the industrial synthesis of Teriflunomide. The synthetic methods for its preparation and subsequent conversion are well-established, offering high yields and purity. While its 3-trifluoromethyl isomer is less documented in the context of approved pharmaceuticals, the broader class of trifluoromethylated phenylacetamides represents a valuable scaffold for the development of new therapeutic agents. Researchers and drug development professionals can leverage these protocols and data for the efficient synthesis and exploration of related compounds.
References
- 1. jelsciences.com [jelsciences.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. CAS 1960-77-6 | 2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide - Synblock [synblock.com]
- 4. 1960-77-6|2-Cyano-N-(3-(trifluoromethyl)phenyl)acetamide|BLD Pharm [bldpharm.com]
- 5. Leflunomide metabolite analogue alpha-cyano-beta-hydroxy-beta-methyl-N-[3-(trifluoromethyl)phenyl]propenamide inhibits IgE/FcepsilonRI receptor-mediated mast cell leukotriene release and allergic asthma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2017103942A1 - An improved process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 7. jelsciences.com [jelsciences.com]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. CN103709068A - Preparation method of teriflunomide - Google Patents [patents.google.com]
- 10. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide | 24522-30-3 [chemicalbook.com]
Application Notes and Protocols for In Vivo Studies of Trifluoromethylphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vivo use of two representative trifluoromethylphenyl compounds: Sorafenib , a multi-kinase inhibitor used in cancer therapy, and 2-Trifluoromethyl-2'-methoxychalcone , a potent activator of the Nrf2 signaling pathway. Additionally, pharmacokinetic data for a third compound, N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide , is presented.
Sorafenib: A Multi-Kinase Inhibitor
Sorafenib is an FDA-approved drug for the treatment of primary kidney and liver cancer.[1] Its mechanism of action involves the inhibition of several intracellular and cell surface kinases, primarily targeting the RAF/MEK/ERK signaling pathway, which is crucial for tumor cell proliferation and angiogenesis.[1][2][3]
Quantitative In Vivo Efficacy Data
Sorafenib has demonstrated significant anti-tumor efficacy in various preclinical xenograft models. The following table summarizes representative data on tumor growth inhibition.
| Animal Model | Cancer Type | Treatment Dose & Schedule | Outcome | Reference |
| Nude mice with H22 liver cancer xenografts | Hepatocellular Carcinoma | 9 mg/kg, IV | Significantly higher antitumor efficacy compared to oral administration (18 mg/kg). Tumor volume <300 mm³ vs. >1300 mm³ in control. | [4] |
| Nude mice with LIXC-004SR xenografts | Sorafenib-resistant Hepatocellular Carcinoma | Daily oral gavage | 6 out of 10 mice showed tumor sizes similar to the vehicle group, while 4 developed larger tumors, indicating resistance. | [5] |
| NOD-SCID mice with Huh-7 xenografts | Hepatocellular Carcinoma | 2.5 mg/kg, i.p., every other day for 7 weeks | Combination with Antrodia cinnamomea extract (EAC) inhibited tumor growth by 52% and ERK phosphorylation by 58%. | [6] |
| Nude mice with A673 xenografts | Soft Tissue Sarcoma | 75 mg/kg, i.p., for 21 days | Significantly longer survival (median 29 days vs. 18 days for placebo) and increased tumor necrosis. | [7] |
| Mice with patient-derived HCC xenografts | Hepatocellular Carcinoma | 50 mg/kg and 100 mg/kg, oral, daily for 12 days | Dose-dependent tumor growth inhibition of 85% and 96%, respectively. | [8] |
Experimental Protocol: In Vivo Administration of Sorafenib in a Xenograft Mouse Model
This protocol is adapted from established methodologies for evaluating the efficacy of Sorafenib in a subcutaneous xenograft model.[4][5]
Materials:
-
Sorafenib tosylate
-
Vehicle for oral administration (e.g., Cremophor EL and ethanol in a 1:1 ratio, diluted with water)[1]
-
Vehicle for intravenous administration (e.g., lipid-based nanosuspension)[4]
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
Matrigel
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture tumor cells in appropriate media until they reach the desired confluence for implantation.
-
Tumor Implantation:
-
Animal Grouping and Treatment:
-
Randomize the tumor-bearing mice into control and treatment groups.
-
Oral Administration: Prepare the Sorafenib solution in the vehicle. For a 30 mg/kg dose, dissolve 100 mg of Sorafenib in 2.5 mL of a 1:1 mixture of 75% ethanol and Cremophor EL at 60°C. Dilute this stock solution 1:4 in water before oral gavage (100 µL per mouse).[1]
-
Intravenous Administration: For a 9 mg/kg dose, formulate Sorafenib in a lipid-based nanosuspension and administer via tail vein injection.[4]
-
Administer the vehicle to the control group.
-
Treat the mice according to the desired schedule (e.g., daily for 12-21 days).[7][8]
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers at regular intervals (e.g., twice a week).[5]
-
Monitor the body weight of the mice to assess toxicity.[5]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, western blotting for pathway analysis).[4][6]
-
Signaling Pathway: Sorafenib and the RAF/MEK/ERK Pathway
Sorafenib exerts its anti-tumor effects by inhibiting the RAF kinases, which are upstream regulators of the MEK/ERK signaling cascade. This inhibition leads to decreased cell proliferation and induction of apoptosis.[2][3][9][10]
Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway.
2-Trifluoromethyl-2'-methoxychalcone: An Nrf2 Activator
2-Trifluoromethyl-2'-methoxychalcone is a synthetic chalcone derivative that acts as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[11][12] Nrf2 is a key regulator of cellular defense against oxidative stress.[11]
Quantitative In Vivo Data: Nrf2 Target Gene Induction
Treatment with 2-Trifluoromethyl-2'-methoxychalcone leads to the upregulation of Nrf2-dependent antioxidant genes.
| Animal Model | Treatment Dose & Schedule | Target Genes | Fold Induction (vs. Vehicle) | Reference |
| C57BL/6 mice | 50 mg/kg, single dose | GCLM (in small intestine) | 6-fold | [13] |
| C57BL/6 mice | 50 mg/kg, single dose | NQO1 (in small intestine) | 10-fold | [13] |
| C57BL/6 mice | 50 mg/kg, single dose | GCLM (in small intestine) | 4.5-fold | [14] |
| C57BL/6 mice | 50 mg/kg, single dose | NQO1 (in small intestine) | 4.6-fold | [14] |
Experimental Protocol: In Vivo Administration of 2-Trifluoromethyl-2'-methoxychalcone
This protocol outlines the procedure for administering 2-Trifluoromethyl-2'-methoxychalcone to mice to study the activation of the Nrf2 pathway.[11][13]
Materials:
-
2-Trifluoromethyl-2'-methoxychalcone
-
Co-solvent system (e.g., DMSO, PEG 400, Tween 80, saline)[11]
-
C57BL/6 mice
-
Sterile syringes and needles
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Formulation Preparation (Co-solvent System):
-
Prepare a stock solution of 2-Trifluoromethyl-2'-methoxychalcone in DMSO (e.g., 100 mg/mL).
-
Prepare a co-solvent vehicle by mixing PEG 400 and Tween 80 in a 4:1 (v/v) ratio.
-
For a 50 mg/kg dose in a 25 g mouse (10 mL/kg injection volume), mix 12.5 µL of the drug stock with 50 µL of the PEG 400:Tween 80 mixture.
-
Bring the final volume to 250 µL with sterile saline.[11]
-
-
Animal Treatment:
-
Administer a single dose of the formulated compound to the mice via intraperitoneal (i.p.) or oral (p.o.) route.
-
Administer the vehicle to the control group.
-
-
Tissue Collection and Analysis:
Signaling Pathway: Nrf2 Activation
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. 2-Trifluoromethyl-2'-methoxychalcone is believed to react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 induces the expression of antioxidant response element (ARE)-driven genes.[12][16][17]
Caption: Nrf2 activation by 2-Trifluoromethyl-2'-methoxychalcone.
N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide
This compound is a non-steroidal anti-inflammatory drug (NSAID) analogue with analgesic and anti-inflammatory properties.[18][19] Its bioavailability and pharmacological effects can be influenced by its crystalline polymorphic form.[18][20]
Quantitative Pharmacokinetic Data in Mice
The following table summarizes the main pharmacokinetic parameters of different polymorphic forms of the compound after oral administration in mice.
| Polymorphic Form | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability | Reference |
| Form A (sticks) | 1.8 ± 0.2 | 2.0 | 10.2 ± 1.1 | Moderate | [18][20][21][22] |
| Form B (plates) | 3.2 ± 0.3 | 1.0 | 15.8 ± 1.5 | Highest | [18][20][21][22] |
| Form C (blocks) | 1.5 ± 0.1 | 2.5 | 8.9 ± 0.9 | Lowest | [18][20][23][21][22] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
The polymorphic form B (plates) demonstrates the highest bioavailability and most rapid elimination, correlating with its optimal pharmacological and toxicological profile.[20]
Experimental Protocol: Pharmacokinetic Study in Mice
This protocol provides a general framework for conducting a pharmacokinetic study of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide in mice.[18][22]
Materials:
-
N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide (different polymorphic forms)
-
Vehicle for oral administration
-
Mice
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
HPLC system for sample analysis
Procedure:
-
Compound Administration:
-
Administer a single oral dose of the compound in the appropriate vehicle to the mice.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data.
-
Experimental Workflow
Caption: Workflow for a pharmacokinetic study.
References
- 1. Sorafenib Formulation | Xin Chen Lab [pharm.ucsf.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHBs Mitigates Sorafenib‐Induced Apoptosis in Hepatocellular Carcinoma via Activation of RAF1/MEK/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 美国GlpBio - 2-Trifluoromethyl-2'-methoxychalcone | Nrf2 activator | Cas# 1309371-03-6 [glpbio.cn]
- 14. caymanchem.com [caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Proliferation Assays Using 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide in cell proliferation assays. This compound is an analog of Teriflunomide (2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide), the active metabolite of Leflunomide. Given the structural similarity, it is presumed to share a similar mechanism of action by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of rapidly dividing cells like lymphocytes.[1][2][3][4] Inhibition of DHODH leads to cell cycle arrest and a cytostatic effect on activated T and B lymphocytes.[1]
This document offers guidance on the application of this compound, including its mechanism of action, and provides standardized protocols for assessing its anti-proliferative effects.
Mechanism of Action
This compound is hypothesized to function as an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is essential for the de novo synthesis of pyrimidines, which are vital components for DNA and RNA synthesis in proliferating cells.[1][3] By blocking this enzyme, the compound depletes the intracellular pool of pyrimidines, thereby arresting cells in the S phase of the cell cycle and inhibiting proliferation.[1] This effect is cytostatic rather than cytotoxic.[3] The anti-proliferative effects mediated by DHODH inhibition can often be reversed by the addition of exogenous uridine to the cell culture medium.[1][5]
Some studies on related compounds suggest additional mechanisms, such as the inhibition of tyrosine kinases, which may also contribute to the overall cellular effects.[6]
Data Presentation
The following tables summarize the anti-proliferative effects of A77 1726 (Teriflunomide), the 4-(trifluoromethyl) analog of the target compound, on various cell lines. This data can serve as a reference for expected efficacy.
Table 1: IC50 Values of A77 1726 in Neoplastic B-Cell Lines
| Cell Line | IC50 (µM) |
| Daudi | 13 |
| Ramos | 18 |
| 697 | 29 |
| Raji | 39 |
| WaC3CD5 | 89 |
| Data from MTT assay after 24, 48, and 96 hours of treatment.[6] |
Table 2: Inhibition of Spontaneous Proliferation of Peripheral Blood Mononuclear Cells (PBMCs) by Teriflunomide
| Teriflunomide Concentration (µM) | Inhibition (%) |
| 25 | 38.3 |
| 50 | 65.8 |
| 100 | 90.7 |
| Data from patients with HTLV-1-associated neurologic disease.[7] |
Table 3: Effect of Teriflunomide on Oligodendrocyte Precursor Cell (OPC) Proliferation
| Teriflunomide Concentration (nM) | Proliferation Decrease (%) |
| 10 | 34 |
| 5000 (5 µM) | 63 |
| Measured by BrDU incorporation after 48 hours.[4] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using MTT
This protocol is adapted for determining the anti-proliferative effects of this compound on adherent or suspension cell lines.
Materials:
-
This compound
-
Target cell line (e.g., Jurkat, Raji, or other proliferating cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
For suspension cells, seed at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.
-
For adherent cells, seed at a density that will not reach confluency by the end of the assay. Allow cells to attach overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. It is advisable to use a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.
-
Add 100 µL of the diluted compound to each well. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
For suspension cells, centrifuge the plate and carefully remove the supernatant.
-
Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Proliferation Assay Using MTS
This protocol provides an alternative method with a simpler, one-step procedure for assessing cell viability.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well microtiter plates
-
Microplate reader (490 nm)
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT protocol, seeding 1 x 10^4 cells per well in a total volume of 90 µL.
-
Add 10 µL of the diluted compound to each well.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTS Addition and Data Acquisition:
-
Following treatment, add 10 µL of the MTS solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the control and determine the IC50 value.
-
Visualizations
Caption: Proposed mechanism of action for the inhibition of cell proliferation.
Caption: Experimental workflow for the cell proliferation assay.
References
- 1. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Mechanism of the antiproliferative action of leflunomide. A77 1726, the active metabolite of leflunomide, does not block T-cell receptor-mediated signal transduction but its antiproliferative effects are antagonized by pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. neurology.org [neurology.org]
Application Notes and Protocols for Anti-inflammatory Screening of Novel Cyanoacetamide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the anti-inflammatory screening of novel cyanoacetamide compounds. This document outlines detailed protocols for key in vitro and in vivo assays, data presentation guidelines, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to Cyanoacetamide Compounds in Inflammation
Cyanoacetamide derivatives are a versatile class of organic compounds that serve as important precursors in the synthesis of various pharmacologically active molecules.[1] Their unique structural features, including reactive cyano and carbonyl groups, make them valuable intermediates for creating diverse heterocyclic systems.[1] Recent studies have highlighted the potential of novel cyanoacetamide and thiocyanoacetamide derivatives as anti-inflammatory agents. These compounds have been shown to modulate key inflammatory mediators, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandins, suggesting their therapeutic potential in treating inflammatory diseases.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of cyanoacetamide compounds can be elucidated by studying their impact on critical signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a primary regulator of inflammatory responses.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.[3][4]
Caption: Canonical NF-κB Signaling Pathway.
MAPK Signaling Pathway
The MAPK signaling cascade, which includes p38, JNK, and ERK, plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory cytokines.[5][6] Activation of these kinases by stimuli such as LPS leads to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory genes.[6][7]
Caption: General MAPK Signaling Pathway.
Experimental Protocols
The following section provides detailed protocols for the synthesis of cyanoacetamide derivatives and their subsequent in vitro and in vivo anti-inflammatory screening.
Synthesis of Novel Cyanoacetamide Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a widely used method for the synthesis of α,β-unsaturated cyanoacetamide derivatives.[8] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as 2-cyanoacetamide.[8]
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (1 equivalent) and 2-cyanoacetamide (1.1 equivalents) in a suitable solvent such as ethanol or methanol.[9]
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine (a few drops) or triethylamine.[1][9]
-
Reaction: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).[1][9] Microwave-assisted synthesis can also be employed to reduce reaction times.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.[1] Recrystallization from a suitable solvent can be performed for further purification.
-
Characterization: Characterize the synthesized compounds using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Knoevenagel Condensation Workflow.
In Vitro Anti-inflammatory Assays
The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation in vitro.[10] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cells.[10][11]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well or 24-well plates at a density of 5 x 10⁴ to 5 x 10⁵ cells/well and allow them to adhere overnight.[12][13]
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel cyanoacetamide compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) for 24 hours to induce an inflammatory response.[14][15]
Nitric oxide is a key inflammatory mediator, and its production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[16][17]
Protocol:
-
Sample Collection: After LPS stimulation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.[18][19]
Protocol:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.[20]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[21]
-
Sample Incubation: Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[22]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[22]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature.[22]
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Calculate the cytokine concentration from the standard curve.
COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins.[16] This assay measures the ability of the test compounds to inhibit COX-2 activity.
Protocol:
-
Enzyme Preparation: Prepare a reaction mixture containing reaction buffer, heme, and purified COX-2 enzyme in a 96-well plate.[23]
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[24]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.[24]
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., saturated stannous chloride or hydrochloric acid).[23][24]
-
Detection: Measure the product formation (e.g., PGE₂) using a suitable detection method, such as a fluorometric or colorimetric assay, or by LC-MS/MS.[24]
-
Calculation: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
In Vivo Anti-inflammatory Assay
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[25][26]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[27][28]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[28]
-
Calculation of Edema and Inhibition:
-
Calculate the paw edema volume at each time point by subtracting the initial paw volume (at 0 hours) from the paw volume at that time point.
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Anti-inflammatory Activity of Novel Cyanoacetamide Compounds
| Compound | NO Production Inhibition (%) at [X] µM | IC₅₀ for NO Inhibition (µM) | TNF-α Inhibition (%) at [X] µM | IC₅₀ for TNF-α Inhibition (µM) | IL-6 Inhibition (%) at [X] µM | IC₅₀ for IL-6 Inhibition (µM) | COX-2 Inhibition (%) at [X] µM | IC₅₀ for COX-2 Inhibition (µM) |
| Compound A | ||||||||
| Compound B | ||||||||
| Compound C | ||||||||
| Indomethacin | ||||||||
| (Positive Control) |
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema at 3h |
| Control (Vehicle) | - | - | |
| Compound A | |||
| Compound B | |||
| Compound C | |||
| Indomethacin | 10 | ||
| (Positive Control) |
Conclusion
These application notes provide a framework for the systematic screening of novel cyanoacetamide compounds for their anti-inflammatory properties. The detailed protocols and data presentation guidelines will facilitate reproducible and comparable results, aiding in the identification and development of new anti-inflammatory drug candidates. The provided diagrams of key signaling pathways offer a visual aid for understanding the potential mechanisms of action of these compounds.
References
- 1. mrj.org.ly [mrj.org.ly]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 8. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mjpe.periodikos.com.br]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. jkb.ub.ac.id [jkb.ub.ac.id]
- 11. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bowdish.ca [bowdish.ca]
- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. inotiv.com [inotiv.com]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antiviral Research Applications of Leflunomide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leflunomide, an immunomodulatory agent primarily used in the treatment of rheumatoid arthritis, exerts its biological effects through its active metabolite, teriflunomide (also known as A77 1726).[1][2] Emerging research has unveiled the significant antiviral potential of teriflunomide against a broad spectrum of both DNA and RNA viruses.[3][4] This has positioned leflunomide and its metabolites as promising candidates for host-directed antiviral therapies. These application notes provide a comprehensive overview of the antiviral applications of leflunomide metabolites, detailing their mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for their investigation.
Mechanisms of Antiviral Action
The antiviral activity of teriflunomide is primarily attributed to its ability to inhibit the host enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine synthesis pathway.[5] By blocking DHODH, teriflunomide depletes the intracellular pool of pyrimidines, which are essential for the synthesis of viral nucleic acids, thereby inhibiting viral replication.[6] This host-targeted mechanism offers the advantage of broad-spectrum activity and a higher barrier to the development of viral resistance.
In addition to its primary mechanism, teriflunomide has been shown to inhibit Janus kinases (JAKs), specifically JAK1 and JAK3, and to a lesser extent, JAK2.[7][8] This inhibition can modulate the host immune response and may contribute to its antiviral effects by interfering with cytokine signaling pathways that are often exploited by viruses.[7][9] At higher concentrations, inhibition of protein tyrosine kinases has also been observed.[10]
Quantitative Antiviral Activity Data
The following table summarizes the in vitro antiviral activity of leflunomide and its active metabolite teriflunomide against a range of viruses. The 50% effective concentration (EC₅₀) represents the concentration of the compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| Leflunomide | SARS-CoV-2 | Vero | 16.49 | 54.80 | 3.32 | [11][12] |
| Teriflunomide | SARS-CoV-2 | Vero | 15.22 | >100 | >6.57 | [11][12] |
| Teriflunomide | Feline Infectious Peritonitis Virus (FIPV) | CRFK | - | 63 | - | [13] |
| A77 1726 | Junín virus (JUNV) | Vero | 16.6 ± 0.2 | 223.1 | 13.4 | |
| A77 1726 | Junín virus (JUNV) | A549 | 20.3 ± 1.3 | 259.3 | 12.7 | |
| Teriflunomide | Influenza A virus (H1N1, WSN) | MDCK | 35.02 | 178.50 | 5.10 | [14] |
Signaling Pathways and Experimental Workflow Diagrams
Dihydroorotate Dehydrogenase (DHODH) Inhibition Pathway
Caption: Teriflunomide inhibits DHODH, blocking pyrimidine synthesis and viral replication.
Janus Kinase (JAK) Inhibition Pathway
Caption: Teriflunomide can inhibit JAK signaling, affecting cytokine-mediated gene expression.
General Experimental Workflow for Antiviral Testing
Caption: A typical workflow for evaluating the antiviral properties of leflunomide metabolites.
Experimental Protocols
Cytotoxicity Assay (MTT Method)
This protocol determines the concentration of the test compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., Vero, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Teriflunomide stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.[16]
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of teriflunomide. Include a vehicle control (DMSO) and a cell-only control (no compound).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[15]
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[15]
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each concentration relative to the cell-only control and determine the CC₅₀ value using non-linear regression analysis.[15]
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the test compound.[17]
Materials:
-
Host cell line
-
Virus stock of known titer
-
Teriflunomide
-
96-well plates
-
Cell culture medium
Procedure:
-
Seed host cells in 96-well plates and grow to confluency.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of teriflunomide.[17]
-
Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
After incubation, collect the supernatant from each well.
-
Determine the viral titer in each supernatant sample using a standard titration method, such as a plaque assay or TCID₅₀ assay.[17][18]
-
The EC₅₀ value is the concentration of teriflunomide that reduces the virus yield by 50% compared to the untreated virus control.
Plaque Reduction Assay
This is a common method for determining viral titer and the inhibitory effect of a compound.[19]
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock
-
Teriflunomide
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of the virus stock.
-
Infect the confluent cell monolayers with the virus dilutions for 1-2 hours.
-
Remove the inoculum and overlay the cells with the overlay medium containing different concentrations of teriflunomide.
-
Incubate the plates until plaques (zones of cell death) are visible (typically 2-14 days).[1]
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize the plaques.[20]
-
Count the number of plaques at each compound concentration and calculate the percentage of plaque reduction compared to the untreated control. The EC₅₀ is the concentration that reduces the number of plaques by 50%.
Real-Time RT-PCR for Viral RNA Quantification
This protocol is used to measure the effect of the compound on viral RNA synthesis.[21][22]
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
Real-time PCR instrument
-
Primers and probes specific for a viral gene and a host housekeeping gene (for normalization)
-
RT-qPCR master mix
Procedure:
-
Infect cells with the virus in the presence or absence of teriflunomide.
-
At various time points post-infection, lyse the cells and extract total RNA using a commercial kit.
-
Perform a one-step or two-step real-time RT-PCR.[21][23]
-
Two-step: First, synthesize cDNA from the extracted RNA using reverse transcriptase. Then, use the cDNA as a template for real-time PCR with specific primers and probes.
-
One-step: The reverse transcription and PCR amplification occur in the same tube.[21]
-
-
Quantify the viral RNA levels relative to the housekeeping gene.
-
Compare the viral RNA levels in treated versus untreated cells to determine the effect of teriflunomide on viral RNA synthesis.[6]
Conclusion
The active metabolite of leflunomide, teriflunomide, demonstrates significant broad-spectrum antiviral activity, primarily through the inhibition of host-cell pyrimidine synthesis. Its potential dual mechanism of action, also involving the modulation of host immune responses through JAK inhibition, makes it an attractive candidate for further research and development as a host-directed antiviral agent. The protocols outlined in these notes provide a framework for the systematic evaluation of leflunomide metabolites and other DHODH inhibitors against a variety of viral pathogens. Careful consideration of experimental design, including appropriate controls and cytotoxicity assessments, is crucial for obtaining reliable and reproducible data in this promising area of antiviral research.
References
- 1. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Teriflunomide and Epstein–Barr virus in a Spanish multiple sclerosis cohort: in vivo antiviral activity and clinical response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral activity of A771726, the active metabolite of leflunomide, against Junín virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A77 1726, the active metabolite of the anti-rheumatoid arthritis drug leflunomide, inhibits influenza A virus replication in vitro and in vivo by inhibiting the activity of Janus kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JAK inhibitors remove innate immune barriers facilitating viral propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of the activity of teriflunomide against SARS-CoV-2 and the human coronaviruses 229E and OC43 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro evaluation of the activity of teriflunomide against SARS-CoV-2 and the human coronaviruses 229E and OC43 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. ibtbioservices.com [ibtbioservices.com]
- 19. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 20. youtube.com [youtube.com]
- 21. Detection and Quantification of SARS-CoV-2 by Real-Time RT-PCR Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Teriflunomide from Cyanoacetamide Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teriflunomide, the active metabolite of leflunomide, is an immunomodulatory agent approved for the treatment of relapsing forms of multiple sclerosis.[1] Its mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines in rapidly proliferating cells like activated lymphocytes.[2][3][4] By blocking this pathway, teriflunomide exerts a cytostatic effect on T and B cells, reducing the inflammatory processes associated with multiple sclerosis.[4] This document provides detailed protocols for the synthesis of teriflunomide, with a focus on methods starting from cyanoacetamide precursors, and presents key quantitative data for comparison.
Synthetic Pathways Overview
The synthesis of teriflunomide from cyanoacetamide precursors generally involves two key steps:
-
Amidation: The formation of the intermediate 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide from a cyanoacetic acid derivative and 4-(trifluoromethyl)aniline.
-
Acylation/Condensation: The reaction of the cyanoacetamide intermediate with an acetylating agent to form the final teriflunomide product.
Several variations of this general scheme exist, employing different reagents and reaction conditions that can impact yield, purity, and scalability.
Experimental Protocols
Protocol 1: Boric Acid Catalyzed Amidation followed by Acylation
This protocol describes a two-step synthesis starting with the boric acid-catalyzed amidation of cyanoacetic acid, followed by acylation of the resulting intermediate.
Step 1: Synthesis of 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide (Intermediate II)
-
To a flask, add 4-(trifluoromethyl)aniline (2.5 kg, 1.0 mol), cyanoacetic acid (1.78 kg, 1.35 mol), boric acid (0.095 kg, 0.1 mol), and toluene (22.5 L).[5]
-
Heat the mixture to 110-115°C and remove water azeotropically for 12 hours.[5]
-
Monitor the reaction progress by HPLC.[5]
-
Once the reaction is complete, distill off the toluene completely under vacuum.[5]
-
Add water (22.5 L) to the residue and agitate for 2 hours at 25-30°C.[5]
-
Isolate the resulting solid by filtration and wash with water (2.5 L).[5]
-
Dry the solid under vacuum to obtain 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide.[5]
Step 2: Synthesis of Teriflunomide (I)
-
In a separate flask, charge acetic acid (1.20 kg, 1.0 mol) and ethyl acetate (35 L), then add N,N'-carbonyldiimidazole (CDI) (3.88 kg, 1.2 mol).[5]
-
Stir the mixture at 0-10°C for 2 hours.[5]
-
In another flask, prepare an ice-cooled solution of 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide (3.5 kg, 1.0 mol) and sodium tert-butoxide (3.68 kg, 2.5 mol) in toluene (35 L).[5]
-
Add the solution from step 2 to the solution from step 3 at 5-10°C.[5]
-
Continue stirring at 25-30°C for 2 hours and monitor by HPLC.[5]
-
Upon completion, add water (65 L) and concentrated hydrochloric acid (7 L).[5]
-
Separate the layers and neutralize the aqueous layer with a sodium carbonate solution.[5]
-
Filter the crude teriflunomide and crystallize from acetone to yield the pure product.[5]
Protocol 2: Synthesis via Cyanoacetyl Chloride Intermediate
This protocol involves the initial formation of cyanoacetyl chloride, which then reacts with 4-(trifluoromethyl)aniline.
Step 1: Preparation of Cyanoacetyl Chloride
-
In a three-necked flask, dissolve cyanoacetic acid (1.7 g, 0.02 mol) in anhydrous diethyl ether (20 mL).[6]
-
Under ice-bath cooling, add phosphorus pentachloride (8.3 g, 0.04 mol). The reaction temperature will initially rise and then stabilize at around 10°C.[6]
-
After the addition is complete, remove the solvent under reduced pressure. The solution will turn yellow.[6]
-
Add toluene (20 mL) and remove it under reduced pressure to obtain the crude cyanoacetyl chloride as a brown liquid, which can be used in the next step without further purification.[6]
Step 2: Preparation of 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide
-
In a reaction flask, add 4-(trifluoromethyl)aniline (2.254 g, 0.014 mol), pyridine (10 mL, 0.126 mol), and anhydrous diethyl ether (20 mL).[6]
-
Cool the mixture in an ice bath.[6]
-
Using a dropping funnel, add the previously prepared cyanoacetyl chloride (1.22 g, 0.012 mol). The reaction temperature will rise during the addition.[6]
-
After the reaction is complete, perform suction filtration.[6]
-
Remove the solvent from the filtrate by rotary evaporation under reduced pressure to obtain a brown liquid.[6]
Step 3: Preparation of Teriflunomide
-
To a reaction flask, add acetonitrile (10 mL) and sodium hydride (0.36 g, 0.015 mol).[6]
-
Under an ice bath, add a solution of 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide (1.3 g, 0.0044 mol) in tetrahydrofuran (THF) (10 mL). Control the temperature as the reaction is exothermic.[6]
-
After the addition is complete, cool the mixture to -15°C.[6]
-
Add acetyl chloride (0.567 g, 0.006 mol) dropwise. Use a drying tube as acetyl chloride is volatile and water-sensitive.[6]
Quantitative Data Summary
The following table summarizes the reported yields and purities for the synthesis of teriflunomide and its key intermediate.
| Step/Product | Starting Materials | Reagents/Solvents | Yield (%) | Purity (%) | Reference |
| Intermediate II | 4-(trifluoromethyl)aniline, Cyanoacetic acid | Boric acid, Toluene | 73 | 99.49 | [5] |
| Teriflunomide | Intermediate II, Acetic acid | CDI, Sodium tert-butoxide, Ethyl acetate, Toluene | 84.8 | 99.96 | [5] |
| Teriflunomide | Leflunomide | Sodium hydroxide, Methanol | 81 | 99.9 | [7] |
| Teriflunomide | 5-Methylisoxazole-4-carboxylic acid, 4-(trifluoromethyl)aniline | EDC | >90 | 99.495 | [8] |
| Crude Teriflunomide | Leflunomide | Sodium hydroxide, Methanol | 87.8 | 99.36 | [9][10] |
| Pure Teriflunomide | Crude Teriflunomide | Acetonitrile, Water | 90.05 (recovery) | >99.9 | [9] |
Visualizations
Teriflunomide Synthesis Workflow
Caption: General workflow for the synthesis of teriflunomide.
Teriflunomide's Mechanism of Action: DHODH Inhibition
Caption: Teriflunomide inhibits DHODH in pyrimidine synthesis.
References
- 1. Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 3. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. CN103709068A - Preparation method of teriflunomide - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. WO2016203410A1 - A novel process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 10. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Solubility of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide and Related Compounds in DMSO
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide and structurally similar compounds in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. Is this a known issue?
Q2: What is the expected solubility of related compounds in DMSO?
Quantitative solubility data for Teriflunomide, a structurally related compound, in DMSO has been reported by various suppliers. This information can serve as a useful reference point.
| Compound Name | Supplier/Source | Reported Solubility in DMSO |
| Teriflunomide | RayBiotech | ≥13.5 mg/mL[4] |
| Teriflunomide | TargetMol | 29.41 mg/mL (108.84 mM)[6] |
| Teriflunomide | BOC Sciences | Soluble (Slightly)[] |
| Teriflunomide | FDA Label | Soluble[3] |
Q3: What factors can influence the solubility of my compound in DMSO?
Several factors can affect the dissolution of a compound in DMSO:
-
Purity of the Compound: Impurities can significantly impact solubility.
-
Water Content in DMSO: DMSO is highly hygroscopic. Absorbed water can decrease the solubility of hydrophobic compounds.[7] Using a fresh, sealed bottle of anhydrous or high-purity DMSO is recommended.[7]
-
Temperature: Solubility of most compounds increases with temperature.
-
Physical Form: The crystalline structure and particle size of the solid can affect the rate of dissolution.
Q4: Can high concentrations of DMSO affect my cell-based experiments?
Yes, high concentrations of DMSO can be toxic to cells and may interfere with assay results.[8] It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and to include a vehicle control (media with the same final DMSO concentration without the compound) in all experiments.[8]
Troubleshooting Guide
If you are encountering solubility issues with this compound in DMSO, follow these steps:
Experimental Protocol for Enhancing Solubility
This protocol outlines methods to improve the dissolution of poorly soluble compounds in DMSO.
-
Initial Dissolution Attempt:
-
Accurately weigh the compound.
-
Add the desired volume of high-purity DMSO.
-
Gently vortex the solution for 1-2 minutes.[8]
-
-
If the Compound Does Not Dissolve:
-
Sonication: Place the vial in a sonicator water bath for 5-10 minutes.[6][8] This can help break up solid aggregates.
-
Gentle Warming: Warm the solution in a water bath at 37°C.[8] Be cautious, as excessive heat can degrade some compounds. Monitor for any changes in the solution's appearance or color.
-
Incremental Solvent Addition: If the concentration is high, try adding a small amount of additional DMSO and repeat the vortexing and sonication steps.
-
Workflow for Preparing Stock and Working Solutions
The following diagram illustrates a standard workflow for preparing stock and working solutions for cell-based assays.
References
Technical Support Center: Optimizing 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide for Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While direct studies on this compound are limited, its structural similarity to leflunomide's active metabolite, teriflunomide, suggests a comparable mechanism of action. The primary mode of action is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[1] By inhibiting DHODH, the compound effectively halts the proliferation of rapidly dividing cells, such as activated lymphocytes, that rely heavily on this pathway.[1][2][4] This leads to a cytostatic effect, arresting the cell cycle in the S phase.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: Based on the physicochemical properties of similar compounds, this compound is expected to have low solubility in water but should be readily soluble in organic solvents. For cell culture experiments, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a typical starting concentration for in vitro experiments?
A3: A typical starting concentration for in vitro experiments would be in the low micromolar range. Due to the lack of specific data for this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A common approach is to test a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM) to identify the half-maximal inhibitory concentration (IC50) for the desired effect.
Q4: Is this compound cytotoxic?
A4: Compounds that inhibit essential cellular processes like DNA synthesis can be cytotoxic at higher concentrations or with prolonged exposure. The cytotoxic effects are expected to be more pronounced in rapidly dividing cells. It is essential to assess the cytotoxicity of this compound in your experimental system using assays such as MTT or trypan blue exclusion. A study on a structurally similar cyano analogue of flutamide showed dose-dependent cytotoxicity.
Q5: How stable is the compound in solution?
A5: Generally, compounds of this nature exhibit moderate to high stability under standard conditions.[5] For optimal stability, it is recommended to store stock solutions at -20°C or -80°C and to prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. The stability in biological buffers over the course of an experiment should be considered, and if degradation is suspected, it can be assessed by analytical methods such as HPLC.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Low or No Observed Effect
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration used may be too low. Perform a dose-response study with a wider range of concentrations to determine the optimal effective dose. |
| Compound Instability | The compound may have degraded. Prepare fresh stock solutions and dilutions. If possible, verify the integrity of the compound using analytical techniques. |
| Cell Line Resistance | The cell line used may not be sensitive to DHODH inhibition if it relies more on the pyrimidine salvage pathway. Consider using a different cell line known to be sensitive to this mechanism of action. |
| Incorrect Experimental Duration | The incubation time may be too short to observe an effect. Try extending the duration of the experiment. |
Issue 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Concentration Too High | The concentration used is likely above the cytotoxic threshold. Reduce the concentration of the compound. Refer to your dose-response and cytotoxicity data. |
| Solvent Toxicity | The concentration of the organic solvent (e.g., DMSO) in the final working solution may be too high. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). |
| Off-Target Effects | At high concentrations, the compound may have off-target effects leading to cytotoxicity. It is crucial to work within the optimal, non-toxic concentration range. |
Issue 3: Poor Solubility or Precipitation in Media
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | The compound has limited solubility in aqueous solutions. Ensure the stock solution is fully dissolved in the organic solvent before diluting in the aqueous medium. |
| Precipitation upon Dilution | The compound may precipitate when diluted into the aqueous experimental medium. Try diluting the stock solution in a stepwise manner. Ensure the final concentration does not exceed the solubility limit in the medium. Gentle warming and vortexing may aid dissolution. |
Experimental Protocols
Protocol 1: Determining the IC50 for Cell Proliferation Inhibition
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation using an MTT assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of DHODH by this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of the compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leflunomide - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teriflunomide - Wikipedia [en.wikipedia.org]
- 5. CAS 24522-30-3: 2-Cyano-N-[4-(trifluoromethyl)phenyl]aceta… [cymitquimica.com]
Stability of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound in an aqueous solution?
A1: Based on its chemical structure, the primary degradation pathways for this compound in aqueous solutions are expected to be hydrolysis, photodegradation, and to a lesser extent, thermal degradation.
-
Hydrolysis: The amide bond is susceptible to both acid and base-catalyzed hydrolysis. This would lead to the cleavage of the amide bond, forming 3-(trifluoromethyl)aniline and cyanoacetic acid. The cyano group itself could also be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions.
-
Photodegradation: Aromatic amides can undergo photodecomposition. The primary mechanism is often a Norrish Type I cleavage, which involves the homolytic cleavage of the carbonyl-nitrogen bond or the carbonyl-carbon bond, leading to radical intermediates and subsequent secondary reactions.
-
Thermal Degradation: While generally more stable to heat, prolonged exposure to high temperatures in an aqueous solution could accelerate hydrolysis.
Q2: What are the expected degradation products of this compound?
A2: The primary degradation product from hydrolysis is expected to be 3-(trifluoromethyl)aniline and cyanoacetic acid . Further degradation of cyanoacetic acid could also occur. Under photolytic stress, a more complex mixture of degradation products could be formed due to radical reactions.
Q3: Are there any analogs of this compound with known stability issues?
A3: Yes, the isomeric compound, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, is a known impurity and degradant in solid pharmaceutical formulations of Teriflunomide. This suggests that the amide linkage in this class of compounds is a point of instability.
Troubleshooting Guides
HPLC Analysis Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the recommended technique for monitoring the stability of this compound and quantifying its degradation products. Below are common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the trifluoromethyl group and the stationary phase; active sites on the column. | Use a column with end-capping. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Optimize the mobile phase pH. |
| Poor Resolution | Inadequate separation between the parent compound and degradation products. | Adjust the mobile phase composition (e.g., change the organic solvent ratio). Use a different stationary phase (e.g., a phenyl or pentafluorophenyl (PFP) column may offer different selectivity for aromatic and fluorinated compounds). Optimize the column temperature. |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or column equilibration. | Ensure the mobile phase is well-mixed and degassed. Use a column oven for precise temperature control. Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Ghost Peaks | Contamination in the mobile phase, injector, or carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Implement a robust needle wash protocol. Inject a blank solvent to check for carryover. |
Forced Degradation Study Troubleshooting
Forced degradation studies are essential for understanding the stability profile of a compound. Here are some common challenges and how to address them.
| Problem | Potential Cause | Recommended Solution |
| No Degradation Observed | The compound is highly stable under the applied stress conditions. | Increase the severity of the stress (e.g., higher temperature, longer exposure time, stronger acid/base concentration). Ensure the stressor is active (e.g., check the peroxide content of your oxidizing agent). |
| Complete Degradation | The stress conditions are too harsh. | Reduce the severity of the stress (e.g., lower temperature, shorter exposure time, more dilute acid/base). Take samples at earlier time points. |
| Complex Degradation Profile | Multiple degradation pathways are occurring, leading to a complex chromatogram. | Use a gradient HPLC method to improve the separation of degradation products. Employ a mass spectrometry (MS) detector to help identify the different species. Analyze the degradation under milder conditions to favor the primary degradation pathways. |
Experimental Protocols
Protocol 1: Hydrolytic Stability Assessment
This protocol outlines the procedure for assessing the stability of this compound in acidic, basic, and neutral aqueous solutions.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 50 °C).
-
Time Points: Collect aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Analysis: Calculate the percentage of the remaining parent compound and the formation of degradation products at each time point.
Protocol 2: Photostability Assessment
This protocol describes how to evaluate the stability of the compound under UV and visible light exposure.
-
Sample Preparation: Prepare a 100 µg/mL solution of the compound in an aqueous solution (e.g., water or a suitable buffer) in a photostable, transparent container (e.g., quartz cuvette).
-
Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
-
Light Exposure: Place both the sample and the control in a photostability chamber. Expose them to a light source that provides both UV and visible light, following ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Time Points: Collect aliquots from both the exposed and control samples at appropriate time intervals.
-
Sample Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the degradation of the exposed sample to the control sample to determine the extent of photodegradation.
Visualizations
Technical Support Center: Preventing Degradation of Trifluoromethylphenyl Acetamide Compounds
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on preventing the degradation of trifluoromethylphenyl acetamide compounds. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for trifluoromethylphenyl acetamide compounds?
A1: Trifluoromethylphenyl acetamide compounds are susceptible to degradation through several pathways, primarily:
-
Hydrolysis: The amide bond is prone to cleavage under both acidic and basic conditions, yielding a trifluoromethylaniline and a carboxylic acid.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
-
Oxidative degradation: The presence of oxidizing agents can lead to the formation of various degradation products.
-
Thermal degradation: High temperatures can cause the compound to decompose.
Q2: What are the major factors that influence the stability of these compounds?
A2: The stability of trifluoromethylphenyl acetamide compounds is influenced by several factors, including:
-
pH: These compounds are generally more stable in neutral or slightly acidic conditions and are labile to degradation in strongly acidic or alkaline solutions.
-
Temperature: Elevated temperatures accelerate the rate of degradation.
-
Light: Exposure to light, especially UV light, can trigger photolytic degradation pathways.
-
Presence of Oxidizing Agents: Reagents like hydrogen peroxide can cause oxidative degradation.
-
Moisture: The presence of water can facilitate hydrolysis, particularly at non-neutral pH.
Q3: What are the recommended storage conditions for trifluoromethylphenyl acetamide compounds?
A3: To minimize degradation, these compounds should be stored in a cool, dry, and dark place. It is advisable to store them in tightly sealed containers to protect them from moisture and light. For long-term storage, refrigeration or freezing may be appropriate, depending on the specific compound's properties.
Q4: How can I detect degradation in my sample?
A4: Degradation can be detected by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[3][4] The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound suggests degradation. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[5][6][7]
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my compound.
-
Potential Cause: The compound may be degrading.
-
Solution:
-
Confirm the identity of the new peaks by comparing the chromatogram to a reference standard that has been stored under ideal conditions.
-
If degradation is suspected, perform a forced degradation study to identify the degradation products and establish their retention times.
-
Review the storage and handling conditions of your sample to identify potential causes of degradation (e.g., exposure to light, high temperature, or incompatible solvents).
-
Issue 2: The potency or concentration of my trifluoromethylphenyl acetamide compound has decreased over time.
-
Potential Cause: The compound has degraded.
-
Solution:
-
Quantify the amount of remaining parent compound using a validated stability-indicating HPLC method.
-
Investigate the storage conditions and handling procedures for any deviations from the recommended practices.
-
Consider if the formulation or solvent system is contributing to the instability.
-
Issue 3: The physical appearance of my solid compound has changed (e.g., color change, clumping).
-
Potential Cause: This could be a sign of degradation or interaction with moisture.
-
Solution:
-
Analyze a sample of the material using a stability-indicating HPLC method to check for the presence of degradation products.
-
Assess the water content of the sample.
-
Ensure that the compound is stored in a desiccator or a tightly sealed container to protect it from humidity.
-
Data Presentation: Forced Degradation Studies
The following tables summarize representative quantitative data from forced degradation studies on compounds containing the trifluoromethylphenyl moiety. These studies are crucial for understanding the stability profile of a drug substance.[8][9]
Table 1: Forced Degradation of a Trifluoromethylphenyl-Containing Drug (Flutamide)
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.3 M HCl | - | 70-100°C | Labile |
| Alkaline Hydrolysis | 0.03 M NaOH | - | 60-90°C | Labile |
| Neutral Hydrolysis | Water | - | - | Stable |
| Oxidative | - | - | - | - |
| Photolytic | - | - | - | - |
| Thermal | - | pH 3.0-5.0 | - | Maximum Stability |
Data adapted from studies on Flutamide, a compound containing a trifluoromethylphenyl group. The term "Labile" indicates that significant degradation was observed, while "Stable" indicates minimal to no degradation.
Table 2: Forced Degradation of a Trifluoromethylphenyl-Containing Drug (Leflunomide)
| Stress Condition | Reagent/Condition | Degradation (%) |
| Acidic Hydrolysis | 1 N HCl | < 10% |
| Alkaline Hydrolysis | 1 N NaOH | < 10% |
| Oxidative | 3% H2O2 | < 10% |
| Thermal | Heat | < 10% |
| Photolytic | UV Radiation | < 10% |
Data adapted from a study on Leflunomide, demonstrating a relatively stable compound under the tested conditions.[4]
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general procedure for conducting forced degradation studies on trifluoromethylphenyl acetamide compounds to identify potential degradation products and pathways.[8][9]
-
Preparation of Stock Solution: Prepare a stock solution of the trifluoromethylphenyl acetamide compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N HCl.
-
Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
After the desired time, cool the solution to room temperature and neutralize it with 1 N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 N NaOH.
-
Keep the mixture at room temperature or heat at 60°C for a specified period.
-
After the desired time, cool the solution (if heated) and neutralize it with 1 N HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at a high temperature (e.g., 105°C) for a specified duration.
-
Alternatively, heat a solution of the compound.
-
After the exposure, dissolve the solid in a suitable solvent or cool the solution and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
Keep a control sample in the dark under the same conditions.
-
After exposure, dilute the sample with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol describes a typical reversed-phase HPLC method for the analysis of trifluoromethylphenyl acetamide compounds and their degradation products.[3][4]
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV-Vis detector and a data acquisition system.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (typically between 220-280 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from the forced degradation study or stability testing).
-
Record the chromatograms and integrate the peaks.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.
-
Mandatory Visualizations
Caption: Workflow for a typical forced degradation study.
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-catalyzed hydrolysis pathway.
References
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 错误页 [amp.chemicalbook.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Synthesis of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my reaction yield of this compound consistently low?
A1: Low yields can stem from several factors, primarily related to the reduced nucleophilicity of the starting aniline and suboptimal reaction conditions.
-
Reduced Nucleophilicity of 3-(Trifluoromethyl)aniline: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. This effect, even at the meta position, decreases the electron density on the aniline nitrogen, making it a weaker nucleophile compared to aniline or anilines with electron-donating groups.
-
Inactive Acylating Agent: The cyanoacetylating agent (e.g., cyanoacetic acid, ethyl cyanoacetate) may not be sufficiently reactive, or it may have degraded.
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or poor mixing.
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Product Loss During Workup: Significant loss of product can occur during extraction, washing, and purification steps.
Troubleshooting Steps:
-
Enhance Nucleophilicity/Electrophilicity:
-
Consider using a more reactive cyanoacetylating agent. For instance, cyanoacetyl chloride is more electrophilic than ethyl cyanoacetate.
-
If using cyanoacetic acid, a coupling agent like dicyclohexylcarbodiimide (DCC) can be employed to activate the carboxylic acid.
-
-
Optimize Reaction Conditions:
-
Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. However, excessive heat can lead to side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Catalyst: The addition of a catalytic amount of a base like pyridine or triethylamine can neutralize any acidic byproducts that might protonate and deactivate the aniline starting material.
-
Solvent: Ensure your starting materials are fully dissolved. A polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) can be effective.
-
-
Ensure Reagent Quality:
-
Use freshly opened or properly stored reagents. 3-(Trifluoromethyl)aniline can oxidize and darken over time; distillation under reduced pressure may be necessary for purification. Cyanoacetylating agents can be sensitive to moisture.
-
Q2: I am observing a significant amount of unreacted 3-(trifluoromethyl)aniline in my reaction mixture. What should I do?
A2: This is a common issue when working with deactivated anilines.
-
Increase Equivalents of Acylating Agent: Using a slight excess (e.g., 1.1 to 1.2 equivalents) of the cyanoacetylating agent can help drive the reaction to completion.
-
Extend Reaction Time: Monitor the reaction by TLC. Deactivated anilines often require longer reaction times.
-
Increase Temperature: As mentioned previously, carefully increasing the reaction temperature can improve the reaction rate.
Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I avoid them?
A3: The formation of multiple products indicates the presence of side reactions.
-
Unreacted Starting Materials: The most common impurities are unreacted 3-(trifluoromethyl)aniline and the cyanoacetylating agent or its derivatives.
-
Solution: Optimize the stoichiometry and reaction time as described above.
-
-
Hydrolysis of the Nitrile: The cyano group can be susceptible to hydrolysis to a carboxylic acid or amide under acidic or basic conditions, especially during workup.
-
Solution: Maintain neutral or slightly acidic conditions during workup and purification.
-
-
Diacylation: Although less likely with a deactivated aniline, it is possible under forcing conditions (high temperature, large excess of acylating agent).
-
Solution: Use a stoichiometric amount of the acylating agent and avoid excessive heating.
-
Q4: I am having difficulty purifying the product. What are the recommended purification methods?
A4: Purification can be challenging due to the presence of structurally similar impurities.
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Selection: A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems to try include ethanol/water, ethyl acetate/hexanes, or isopropanol.[1]
-
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective.
-
Acid-Base Extraction: An initial wash of the organic layer with a dilute acid (e.g., 1M HCl) can help remove any unreacted 3-(trifluoromethyl)aniline. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) can remove unreacted acidic starting materials like cyanoacetic acid.[1]
Data Presentation
The following tables summarize the expected impact of various reaction parameters on the yield of this compound. Please note that this data is illustrative and based on general principles of organic synthesis. Optimal conditions should be determined experimentally.
Table 1: Effect of Cyanoacetylating Agent on Reaction Yield
| Cyanoacetylating Agent | Relative Reactivity | Expected Yield | Typical Conditions |
| Ethyl Cyanoacetate | Low | Moderate | Reflux in a high-boiling solvent (e.g., Toluene) |
| Cyanoacetic Acid | Moderate | Moderate to High | Requires a coupling agent (e.g., DCC) in a solvent like DCM or DMF |
| Cyanoacetyl Chloride | High | High | Requires a base (e.g., pyridine, triethylamine) in an aprotic solvent at low to ambient temperature |
Table 2: Effect of Reaction Temperature on Yield and Impurity Profile
| Temperature | Reaction Rate | Expected Yield | Potential for Side Reactions |
| Room Temperature | Slow | Low to Moderate | Low |
| 50-80 °C | Moderate | Moderate to High | Moderate (monitor for diacylation and decomposition) |
| > 100 °C | Fast | Potentially lower | High (increased risk of side products and decomposition) |
Table 3: Common Solvents for Recrystallization
| Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | Good for moderately polar compounds. Dissolve in hot ethanol and add water until cloudy. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | A versatile system for a wide range of polarities. Dissolve in hot ethyl acetate and add hexanes.[1] |
| Isopropanol | Polar | A good single-solvent option to try. |
| Toluene | Non-polar | Can be effective for less polar compounds. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Ethyl Cyanoacetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Solvent Addition: Add a suitable high-boiling solvent, such as toluene, to facilitate mixing and heat transfer.
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting aniline on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.[2]
-
Drying: Dry the purified product under vacuum.
Protocol 2: Synthesis using Cyanoacetic Acid and a Coupling Agent
-
Reaction Setup: In a round-bottom flask, dissolve cyanoacetic acid (1.0 eq) and 3-(trifluoromethyl)aniline (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Extraction: Wash the filtrate with dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield.
Logical Relationships of Reaction Parameters
Caption: Relationship between parameters and outcomes.
References
Off-target effects of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the in vitro effects of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide. Given the limited publicly available data on the specific off-target effects of this compound, this guide focuses on potential off-target classes based on structurally similar molecules and provides general protocols for identifying and characterizing such effects.
Frequently Asked Questions (FAQs)
Q1: Are there any known off-target effects of this compound?
Currently, there is limited specific data in the public domain detailing the off-target profile of this compound. However, analysis of structurally related compounds can provide insights into potential off-target interactions. For instance, the positional isomer, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide, is a known synthetic intermediate for dihydroorotate dehydrogenase (DHO-DHase) inhibitors.[1] Other compounds containing the trifluoromethylphenyl moiety have been shown to interact with a variety of targets, including kinases and hormone receptors.[2][3] Therefore, it is crucial to experimentally determine the off-target profile of this compound in your specific experimental system.
Q2: What are some potential off-target classes I should consider investigating?
Based on the structures of similar compounds, potential off-target classes for this compound could include:
-
Dihydroorotate Dehydrogenase (DHO-DHase): Given that a positional isomer is an intermediate for DHO-DHase inhibitors, this is a primary candidate for investigation.[1]
-
Androgen Receptor: A structurally related compound, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide, has been identified as a selective androgen receptor modulator.[3]
-
Deubiquitinases (DUBs): A compound with a 2-cyano-3-acrylamide backbone has been shown to inhibit DUBs.[4]
-
Kinases: The trifluoromethylphenyl group is present in some kinase inhibitors, such as sorafenib.[2]
Q3: How can I experimentally screen for off-target effects?
Several in vitro methods can be employed to identify off-target effects. These can range from broad, unbiased screens to more targeted approaches:
-
Chemoproteomics: This approach can identify protein-small molecule interactions on a proteome-wide scale, offering a broad view of potential off-targets.[5]
-
Off-Target Panels: Commercially available screening services (e.g., Eurofins SafetyScreen, CEREP panels) offer assays against a wide range of known off-targets, including GPCRs, kinases, ion channels, and transporters.
-
Differential Gene or Protein Expression Analysis: Techniques like RNA-seq or proteomics can reveal changes in cellular pathways that are not directly related to the intended target, suggesting potential off-target engagement.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in a cellular context and can be adapted for proteome-wide screening.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected phenotypic responses in cell-based assays.
This could be due to off-target effects, compound instability, or issues with the experimental setup.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | 1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Use a structurally related but inactive control compound to see if the effect is specific. 3. Screen the compound against a panel of known off-targets (see FAQ 3). |
| Compound Instability | 1. Assess the stability of the compound in your cell culture media over the time course of the experiment using HPLC or LC-MS. 2. Prepare fresh stock solutions for each experiment. |
| Cell Line Issues | 1. Perform cell line authentication to ensure you are using the correct cells. 2. Regularly test for mycoplasma contamination. |
| Experimental Error | 1. Review pipetting accuracy and reagent concentrations. 2. Include appropriate positive and negative controls in every experiment. |
Problem 2: Discrepancy between biochemical and cell-based assay results.
This can occur if the compound has poor cell permeability, is actively transported out of the cell, or engages with off-targets within the cell that are not present in the biochemical assay.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | 1. Perform a cell permeability assay (e.g., PAMPA or Caco-2 assay). 2. If permeability is low, consider using a cell line that expresses lower levels of efflux transporters. |
| Efflux by Transporters | 1. Use inhibitors of common efflux transporters (e.g., verapamil for P-gp) to see if the cellular potency of your compound increases. |
| Intracellular Off-Target Effects | 1. Employ a cellular target engagement assay like CETSA to confirm interaction with the intended target in a cellular environment. 2. Use chemoproteomics to identify intracellular binding partners. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol provides a general framework for screening against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in an appropriate assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and ATP.
-
Add the test compound at various concentrations.
-
Include a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO vehicle).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Use a suitable detection method to measure kinase activity, such as ADP-Glo™ (Promega) or HTRF® (Cisbio).
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a general workflow for assessing target engagement in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Protein Quantification: Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis:
-
Quantify the amount of the target protein remaining in the soluble fraction using Western blotting.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
-
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: A logical flow for troubleshooting unexpected in vitro results.
References
- 1. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | 24522-30-3 | TCI AMERICA [tcichemicals.com]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomics - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis and Purification of Cyanoacetamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized cyanoacetamide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final cyanoacetamide derivative product has a low yield and appears impure. What are the common causes?
Low yield and impurity in cyanoacetamide derivative synthesis often stem from suboptimal reaction conditions. Key factors include:
-
Incorrect Temperature: High temperatures can lead to the decomposition of the desired product or promote side reactions, such as the cyclization of starting materials.[1][2] For many syntheses, maintaining a low temperature (e.g., 0-5°C) is crucial to minimize byproduct formation.[2]
-
Improper pH Control: The pH of the reaction mixture is critical. For instance, in nitrosation reactions to form 2-cyano-2-(hydroxyimino)acetamide, an optimal pH of 5.0 to 6.0 is recommended.[1] Deviations can lead to hydrolysis of the amide or nitrile groups or decomposition of the product, especially in the presence of strong acids.[1][2][3]
-
Reagent Quality and Stoichiometry: The purity of starting materials, particularly the cyanoacetamide and the nitrite source in nitrosation reactions, is critical.[1] Using incorrect molar ratios of reactants can result in incomplete reactions or the formation of byproducts.[1]
-
Inefficient Mixing: Poor mixing can create localized high concentrations of reagents, which can promote unwanted side reactions.[1]
Q2: I am observing significant amounts of side products. How can I identify and minimize them?
Common side products in cyanoacetamide synthesis include hydrolysis products (malonamide) and cyclized byproducts.[1][2] To minimize these:
-
Control Temperature and pH: As mentioned, strict control over temperature and pH is the most effective way to reduce side reactions.[2]
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.[2] This helps in determining the optimal reaction time and preventing the formation of degradation products.
-
Purification Strategy: Post-synthesis purification is essential. Recrystallization is a highly effective method for removing impurities from solid organic compounds.[4] For more challenging separations, column chromatography may be necessary.[5]
Q3: My purified product is oily or discolored. What could be the issue?
An oily or discolored product often indicates the presence of impurities or product decomposition.[2]
-
Product Decomposition: The desired cyanoacetamide derivative might be unstable at higher temperatures.[2] Ensure that all steps, including solvent removal, are performed at appropriate temperatures.
-
Colored Impurities: These can sometimes be removed by treating the solution with activated charcoal during recrystallization.[6]
-
Residual Solvents: Incomplete removal of reaction or purification solvents can result in an oily product. Ensure thorough drying under vacuum.
Q4: Crystallization is not occurring during my recrystallization process. What should I do?
If crystals do not form upon cooling, the solution may be supersaturated.[6] Several techniques can be employed to induce crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod just below the solvent level.[7] This can create nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution to initiate crystallization.[4]
-
Further Cooling: If room temperature cooling is unsuccessful, place the flask in an ice bath to further decrease the solubility of your compound.[7]
-
Reduce Solvent Volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and re-saturate the solution.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key quantitative data for optimizing the synthesis of 2-Cyano-2-(hydroxyimino)acetamide, a common cyanoacetamide derivative.
| Parameter | Recommended Condition | Rationale |
| Reaction Temperature | 0-5°C or ~40°C | Low temperatures control the reaction rate and minimize side reactions. Some protocols find success at slightly elevated temperatures.[2][3] |
| pH during reaction | 5.0 - 6.0 | Optimal for the formation of the desired product and minimizes decomposition.[1] |
| Acid Addition | Slow, dropwise addition | Prevents localized low pH which can cause product decomposition.[1][3] |
| Reaction Time | 1 to 3 hours | Sufficient time should be allowed for the reaction to go to completion, monitored by TLC or HPLC.[1][2] |
Experimental Protocols
Protocol 1: General Recrystallization for Cyanoacetamide Derivatives
Recrystallization is a primary technique for purifying solid organic compounds.[4]
1. Solvent Selection:
-
The ideal solvent should dissolve the compound well when hot but poorly when cold.[6]
-
For polar molecules like many cyanoacetamide derivatives, alcohol/water mixtures are often a good choice.[4]
2. Dissolution:
-
Place the impure solid in an Erlenmeyer flask.[7]
-
Add a minimal amount of the chosen solvent.
-
Heat the mixture on a hot plate while stirring or swirling to dissolve the solid. Add more hot solvent dropwise until the solid is just dissolved.[6]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, filter the hot solution through a pre-warmed funnel with fluted filter paper to remove them.
5. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance.[4][7]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
6. Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[4]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6][7]
7. Drying:
-
Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography for Polar Cyanoacetamide Derivatives
Column chromatography is used for the purification of compounds based on their differential adsorption to a stationary phase.[5]
1. Stationary Phase and Solvent System Selection:
-
For polar compounds like cyanoacetamide derivatives, silica gel is a common stationary phase.[5] Cyano-bonded phases can also be effective for separating polar compounds.[8]
-
The solvent system (mobile phase) is crucial. Use TLC to find a solvent or solvent mixture that gives your desired compound an Rf value of approximately 0.25-0.35.[5] Common mobile phases for polar compounds include mixtures of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).
2. Column Packing:
-
Clamp the column vertically and add a small plug of cotton or glass wool at the bottom.[5]
-
Fill the column about halfway with the initial eluting solvent.
-
Slowly add the silica gel as a slurry in the solvent, allowing it to settle into a uniform bed without any air bubbles.[5]
3. Sample Loading:
-
Dissolve the crude product in a minimum amount of the mobile phase.
-
Carefully add the sample solution to the top of the column.
4. Elution:
-
Add the mobile phase to the top of the column and begin to collect fractions from the bottom.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly adsorbed compounds.
5. Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified cyanoacetamide derivative.
Visualizations
Caption: Troubleshooting workflow for improving product purity.
Caption: Experimental workflow for recrystallization.
References
Technical Support Center: Managing Cytotoxicity of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide in Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing the cytotoxic effects of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide during in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance to address common challenges.
Frequently Asked Questions (FAQs)
Q1: My initial screen with this compound shows high cytotoxicity across multiple cell lines. What are the immediate troubleshooting steps?
A1: When encountering high cytotoxicity, it's crucial to first rule out experimental artifacts.[1] Here’s a checklist to follow:
-
Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions.
-
Assess Compound Stability: Ensure the compound is stable in your cell culture medium over the experiment's duration. Degradation products could exhibit higher toxicity.
-
Evaluate Solvent Toxicity: Confirm that the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell lines (typically below 0.5%).[1]
-
Check for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, LDH). Include appropriate controls to test for this.
Q2: How can I determine if the observed effect is cytotoxic (cell death) or cytostatic (inhibition of proliferation)?
A2: To distinguish between cytotoxicity and cytostaticity, you can perform a time-course experiment and measure both cell viability and total cell number.[1]
-
Cytotoxic effect: Characterized by a decrease in the percentage of viable cells and a reduction in the total cell number over time.[1]
-
Cytostatic effect: Indicated by a plateau in the total cell number while the percentage of viable cells remains high.[1]
Q3: What are the potential mechanisms of cytotoxicity for a compound like this compound?
A3: While specific data for this compound is limited, related structures containing trifluoromethyl and cyano-acetamide groups suggest potential mechanisms involving:
-
Mitochondrial Dysfunction: A study on a similar compound, a cyano analogue of flutamide, pointed towards mitochondrial complex I inhibition and subsequent ATP depletion as a source of cytotoxicity.
-
Induction of Apoptosis: Phenylacetamide derivatives have been shown to induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic proteins.
-
Oxidative Stress: Mitochondrial dysfunction is often associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.
Q4: I'm observing inconsistent cytotoxicity results between experiments. What could be the cause?
A4: Variability between experiments is a common issue in cell-based assays.[2] Key factors to control include:
-
Cell Culture Consistency: Standardize cell seeding density, passage number, and ensure cells are in the logarithmic growth phase.[2]
-
Incubation Conditions: Maintain consistent temperature, CO2, and humidity levels.
-
Compound Preparation: Use freshly prepared dilutions of the compound for each experiment.[2]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High background in cytotoxicity assay | Reagent contamination or instability. | Use fresh reagents and ensure proper storage conditions. |
| Interference from the test compound. | Run a control with the compound in cell-free medium to check for direct interaction with assay components. | |
| High cell density. | Optimize cell seeding density to avoid overgrowth and high background signal.[3] | |
| Low signal or no dose-response | Compound insolubility or precipitation. | Visually inspect the culture wells for precipitation. Test the compound's solubility in the culture medium beforehand. Consider using a lower concentration range or a different solvent system. |
| Incorrect assay choice for the mechanism. | If the compound is cytostatic rather than cytotoxic, viability assays based on metabolic activity might not show a strong dose-response. Consider using a proliferation assay. | |
| Cell line resistance. | Investigate the expression of potential targets or resistance mechanisms in the cell line. Test a panel of cell lines with varying sensitivities. | |
| Cell morphology changes at non-toxic concentrations | Cellular stress response. | Document any morphological changes (e.g., vacuolization, granulation). These could be early indicators of a specific toxicity mechanism. |
| Compound interaction with the extracellular matrix. | Observe if cells are detaching from the plate. This could indicate an effect on cell adhesion. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
DMSO (sterile)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.[4] Remove the old medium and add the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well plates
-
Lysis solution (e.g., 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Include controls for: no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells treated with lysis solution).[5]
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cell Lines
| Cell Line | Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 25.3 |
| A549 | Lung Cancer | 48 | 42.1 |
| MCF-7 | Breast Cancer | 48 | 18.9 |
| HepG2 | Liver Cancer | 48 | 65.7 |
| Note: These are representative data and should be replaced with experimental results. |
Table 2: Comparison of Cytotoxicity and Cytostatic Effects
| Concentration (µM) | % Cell Viability (48h) | % Reduction in Cell Number (48h) | Effect |
| 1 | 95 | 5 | Minimal |
| 10 | 70 | 35 | Cytotoxic/Cytostatic |
| 50 | 25 | 80 | Primarily Cytotoxic |
| 100 | 5 | 98 | Highly Cytotoxic |
| Note: These are representative data and should be replaced with experimental results. |
Visualizations
Caption: Workflow for assessing compound cytotoxicity.
Caption: Putative mitochondrial-mediated apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming resistance to DHODH inhibitors in cell culture
Technical Support Center: DHODH Inhibitor Resistance
Welcome to the technical support center for researchers utilizing Dihydroorotate Dehydrogenase (DHODH) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the development of resistance in cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DHODH inhibitors?
DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1] This pathway is essential for producing the pyrimidine nucleotides required for DNA and RNA synthesis.[1][2] DHODH inhibitors block this step, leading to a depletion of the intracellular pyrimidine pool, which in turn causes cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells, that are highly dependent on this pathway.[1][3]
Q2: My cells have stopped responding to the DHODH inhibitor. What are the common mechanisms of resistance?
Resistance to DHODH inhibitors in cell culture typically arises from one or more of the following mechanisms:
-
Upregulation of the Pyrimidine Salvage Pathway: Cells can bypass the block in the de novo pathway by importing and utilizing extracellular pyrimidines, primarily uridine and cytidine.[3][4] A key rate-limiting enzyme in this pathway is Uridine-Cytidine Kinase 2 (UCK2), which can be overexpressed in resistant cells.[3][4]
-
Increased DHODH Expression or Gene Amplification: An increase in the amount of DHODH protein, often due to gene amplification, can effectively "titrate out" the inhibitor, requiring much higher concentrations to achieve a therapeutic effect.
-
Mutations in the DHODH Gene: Point mutations within the drug-binding site of the DHODH enzyme can reduce the inhibitor's binding affinity, thereby restoring enzyme function even in the presence of the drug.[3]
-
Upregulation of Upstream Enzymes: Overexpression of the trifunctional enzyme CAD (carbamoyl-phosphate synthetase 2, aspartate transcarbamoylase, and dihydroorotase), which acts upstream of DHODH, may increase the substrate flux through the pathway as a compensatory mechanism.[3][5]
Q3: How can I experimentally confirm that resistance is due to the pyrimidine salvage pathway?
The most direct method is a Uridine Rescue Assay . The cytotoxic effects of DHODH inhibitors can be completely reversed by supplementing the cell culture medium with high doses of uridine.[4][6]
-
Experiment: Treat your sensitive (parental) and suspected resistant cells with the DHODH inhibitor. In a parallel set of wells, co-treat the cells with the inhibitor and exogenous uridine (typically 50-100 µM).
-
Expected Outcome: The viability of the sensitive cells will be "rescued" by the addition of uridine. If your resistant cells are relying on the salvage pathway, their viability will be largely unaffected by the inhibitor, and the addition of more uridine will have a minimal effect. This experiment confirms that the inhibitor's on-target effect is pyrimidine depletion.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter when observing resistance to DHODH inhibitors like Brequinar, Teriflunomide, or Leflunomide.
| Observed Problem | Potential Cause | Suggested Troubleshooting Experiment |
| Gradual increase in IC50 value over several passages. | 1. Upregulation of DHODH protein. 2. Increased expression of pyrimidine salvage pathway genes (e.g., UCK2, nucleoside transporters). | 1. qPCR/Western Blot: Compare DHODH mRNA and protein levels between sensitive and resistant cells. 2. Gene Expression Analysis: Use qPCR or RNA-seq to measure mRNA levels of UCK2, SLC29A1, and other salvage pathway components.[5] |
| Cells are completely unresponsive to high concentrations of the inhibitor. | 1. Activation of the pyrimidine salvage pathway. 2. Mutation in the DHODH drug-binding site. | 1. Uridine Rescue Assay: Confirm that pyrimidine depletion is the cause of cytotoxicity in sensitive cells. 2. Sanger Sequencing: Sequence the coding region of the DHODH gene in resistant cells to identify potential mutations. |
| Inhibitor works in standard media, but efficacy is lost in vivo or in complex media. | High levels of uridine/cytidine in the local environment (e.g., plasma) are enabling the salvage pathway to bypass inhibition.[4][8] | Combination Therapy Study: Test the DHODH inhibitor in combination with a nucleoside transporter inhibitor (e.g., Dipyridamole) to block the salvage pathway.[8] |
Comparative IC50 Data for DHODH Inhibitors
The following table presents example IC50 values for common DHODH inhibitors, highlighting the potency differences that can be observed.
| Inhibitor | Assay Type | Target/Cell Line | Reported IC50 | Reference |
| Brequinar | Biochemical | Human DHODH | ~5.2 - 20 nM | [9][10] |
| Brequinar | Cellular (MOLM-13) | Cell Growth | 0.2 nM | [9] |
| Teriflunomide | Biochemical | Human DHODH | 24.5 nM | [9] |
| Leflunomide | Biochemical | Human DHODH | >100 µM | [9] |
| BAY 2402234 | Cellular (TF-1) | Cell Growth | 1 nM | [5] |
| BAY 2402234 | Cellular (TF-1 with DHODH overexpression) | Cell Growth | 50 nM | [5] |
Visualizing Resistance Mechanisms and Workflows
Pyrimidine Metabolism and DHODH Inhibition
The diagram below illustrates the two main pathways for pyrimidine synthesis. DHODH inhibitors block the de novo pathway, forcing resistant cells to rely on the salvage pathway.
Caption: Pyrimidine synthesis pathways and the bypass mechanism of resistance.
Experimental Workflow for Investigating Resistance
Use this workflow to systematically determine the mechanism of resistance in your cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Exploiting genetic and environmental vulnerabilities to target DHODH in CNS tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Characterization of dengue virus resistance to brequinar in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Experiments with Cyanoacetamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyanoacetamide compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability and improve the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control in reactions involving cyanoacetamide to ensure reproducibility?
A1: To ensure reproducibility, meticulous control over several factors is essential. The most critical include reaction temperature, pH, and the quality and stoichiometry of reagents. Cyanoacetamide and its derivatives can be sensitive to heat and pH deviations, leading to side reactions or decomposition.[1][2][3] For instance, in the nitrosation of cyanoacetamide, the reaction is highly exothermic and should be maintained between 0-5°C at a pH of approximately 2 to minimize the formation of byproducts.[1]
Q2: How should I properly handle and store cyanoacetamide?
A2: Cyanoacetamide should be stored in a cool, well-ventilated place, away from direct sunlight and high fire hazard areas.[4][5] It is important to keep the container tightly closed to prevent moisture absorption, as it can be hygroscopic.[6][7] Avoid contact with skin and eyes, and always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][6]
Q3: What are common side reactions observed with cyanoacetamide, and how can they be minimized?
A3: Common side reactions include hydrolysis of the amide and nitrile groups, which can be exacerbated by deviations from optimal pH and temperature.[1] In syntheses like the Gewald reaction, improper reaction conditions can lead to the formation of multiple products and unreacted starting materials.[8] To minimize side reactions, it is crucial to strictly control the reaction environment, including temperature and pH, and monitor the reaction progress closely using techniques like TLC or HPLC.[1]
Q4: My reaction yield is consistently low. What are the likely causes and how can I troubleshoot this?
A4: Low yields can stem from several issues:
-
Incorrect Reaction Conditions: Deviations in temperature, pH, or reaction time can lead to incomplete reactions or product decomposition.[1][3]
-
Reagent Quality: The purity of your cyanoacetamide and other reagents is critical. Impurities can interfere with the reaction.[3]
-
Inefficient Mixing: Poor mixing can create localized concentrations of reagents, promoting side reactions.[3]
-
Product Isolation: The product may have some solubility in the reaction medium, leading to losses during workup.[1][2] Ensure the reaction mixture is thoroughly cooled before filtration and wash the product with an appropriate ice-cold solvent.[1]
Below is a troubleshooting workflow for addressing low reaction yields.
Troubleshooting Guides
Issue 1: Variability in Nitrosation of Cyanoacetamide
Question: I am seeing significant batch-to-batch variability in the yield and purity of 2-cyano-2-(hydroxyimino)acetamide. What could be the cause?
Answer: Variability in this synthesis is often traced back to inconsistent control of reaction parameters. This reaction is highly sensitive to both temperature and pH.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect pH | The optimal pH for this reaction is approximately 2. Use a calibrated pH meter and slowly add acid (e.g., hydrochloric acid) to maintain this pH throughout the reaction.[1] |
| Elevated Temperature | The reaction is exothermic. Use an ice bath to maintain the temperature between 0-5°C to prevent side reactions and product decomposition.[1][2] |
| Incomplete Reaction | Insufficient reaction time or poor mixing can lead to incomplete conversion. Monitor the reaction's progress using TLC or HPLC to determine the optimal reaction time. Ensure vigorous stirring.[1][3] |
| Hydrolysis | At pH levels significantly different from 2 or at higher temperatures, both the starting material and product can hydrolyze. Strict adherence to pH and temperature control is critical.[1] |
Issue 2: Formation of an Oily or Discolored Product
Question: My final product after synthesis is an oil or has a significant color, but I expect a solid. What happened?
Answer: The formation of an oily or discolored product often points to product decomposition or the presence of impurities from side reactions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Product Decomposition | The desired product may be unstable at higher temperatures. Ensure the reaction and workup are performed at the recommended low temperatures.[1] |
| Formation of Nitrous Gases | At an incorrect pH, nitrous acid can decompose, leading to the formation of colored nitrogen oxides. Maintain the correct pH and work in a well-ventilated fume hood.[1] |
| Impure Starting Materials | Ensure your starting cyanoacetamide is pure and dry before beginning the reaction.[1] |
| Inefficient Purification | The product may require further purification. Recrystallization is a common method to purify the final product and remove colored impurities.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide
This protocol details the nitrosation of cyanoacetamide.
Materials:
-
Cyanoacetamide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Methanol
-
Water
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a reaction vessel, combine 1-cyanoacetyl-3-ethylurea (151 parts), sodium nitrite (72 parts), methanol (250 parts), and water (250 parts).[3]
-
Blanket the reaction mixture with nitrogen gas.[3]
-
While stirring, maintain the temperature at 40°C.[3]
-
Continue stirring at 40°C for an additional 2 hours. The pH of the solution should be approximately 5.3.[3]
-
To precipitate the product, add concentrated HCl to adjust the pH of the medium to 2.0.[3]
-
Cool the resulting slurry to 5°C and maintain this temperature for at least 1 hour to ensure complete crystallization.[3]
-
Filter the precipitate and wash it with cold water.[3]
-
Dry the collected solid to obtain the final product.[3]
Protocol 2: HPLC Method for Detection of Cyanoacetamide
This protocol outlines a reversed-phase HPLC method for the detection of cyanoacetamide.[9]
Chromatographic Conditions:
| Parameter | Specification |
| Chromatographic Column | Agilent ZORBAX Eclipse XDB-CN (4.6 mm x 250 mm, 5 µm)[9] |
| Mobile Phase | Acetonitrile-ammonium formate volatile buffer solution[9] |
| Flow Rate | 0.5 mL/min[9] |
| Detection Wavelength | 200 nm[9] |
| Column Temperature | 40°C[9] |
| Injection Volume | 5 µL[9] |
| Detector | Diode array detector[9] |
Signaling Pathways and Logical Relationships
The following diagram illustrates a decision-making process for troubleshooting unexpected side products in a reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. benchchem.com [benchchem.com]
- 8. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: The final product has low purity, with starting materials present.
-
Possible Cause: Incomplete reaction or inefficient removal of unreacted 3-(trifluoromethyl)phenylamine or cyanoacetic acid (or its ester).
-
Solution: An acid-base extraction can be effective in removing these impurities.
-
Protocol 1: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a dilute acid (e.g., 1M HCl) to remove any unreacted basic 3-(trifluoromethyl)phenylamine.
-
Subsequently, wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove unreacted acidic cyanoacetic acid.[1]
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product for further purification.
-
-
Issue 2: The product is an oil instead of the expected solid.
-
Possible Cause: Presence of significant impurities that lower the melting point, or residual solvent.
-
Solution:
-
Residual Solvent: Ensure the product is thoroughly dried under vacuum. If oil persists, dissolve it in a volatile solvent (e.g., dichloromethane), dry the solution with anhydrous salt (e.g., Na₂SO₄), filter, and re-evaporate.[1]
-
High Impurity Content: If the product is still oily after drying, it likely contains a high level of impurities. In this case, column chromatography is recommended for purification.[1]
-
Inducing Crystallization: If the product is pure but slow to crystallize, try the following techniques:[1]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface.
-
Seeding: Introduce a tiny crystal of pure this compound to the oil.
-
Trituration: Add a small amount of a non-solvent (a solvent in which the product is insoluble, such as hexanes) and stir vigorously.
-
-
Issue 3: The final product is colored (e.g., yellow or brown).
-
Possible Cause: Formation of high-molecular-weight, conjugated byproducts during the reaction.
-
Solution:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in a hot solvent, add a small amount of activated carbon. Heat the mixture for a short period, then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[1]
-
Recrystallization: Often, the colored impurities will remain in the mother liquor after recrystallization, yielding a purer, colorless product.[1]
-
Purification Protocols
Protocol 2: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. The choice of solvent is crucial. For amides, polar solvents or a mixture of solvents are often effective.[2]
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold. Test small batches with different solvents to find the most suitable one.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add activated carbon and perform a hot filtration.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data for Recrystallization Solvent Systems
| Solvent System | Suitability for Amides | Notes |
| Ethanol/Water | Good | Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy. Reheat to clarify, then cool.[1] |
| Ethyl Acetate/Hexanes | Good | Dissolve in a minimum of hot ethyl acetate, then add hexanes until cloudiness persists. Reheat to clarify, then cool.[1] |
| Isopropanol | Potential Single Solvent | A good option to try for single-solvent recrystallization.[1] |
| Acetonitrile | Good | Often gives very good results for amide purification.[2] |
| Toluene | Potential Single Solvent | Can be effective for aromatic compounds.[3] |
Protocol 3: Column Chromatography
For complex mixtures or when recrystallization is ineffective, column chromatography provides a higher degree of separation.[1]
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[1] Silica gel is polar.[4]
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. A common approach is to use a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[5] The ideal solvent system should give the desired compound an Rf value of 0.2-0.4 on a TLC plate.
-
Column Packing: The column can be packed dry or wet. For wet packing, create a slurry of the silica gel in the non-polar component of the mobile phase and pour it into the column.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1]
-
Elution: Run the mobile phase through the column, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Quantitative Data for Column Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | A standard polar adsorbent for normal-phase chromatography.[1][4] |
| Mobile Phase | Ethyl Acetate/Hexane Gradient | A versatile system where the polarity can be fine-tuned. Start with a low polarity (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of ethyl acetate.[5] |
| TLC Monitoring | Ethyl Acetate/Hexane | Use the same solvent system for TLC analysis to predict the elution behavior on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The most common impurities are unreacted starting materials: 3-(trifluoromethyl)phenylamine and cyanoacetic acid or its ester derivative. Side products from the hydrolysis of the nitrile group to a carboxylic acid can also be present.
Q2: How can I assess the purity of my final product?
A2: Purity can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide and Teriflunomide Activity
In the landscape of immunomodulatory and anti-inflammatory drug discovery, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a key therapeutic strategy. Teriflunomide, the active metabolite of leflunomide, is a well-established DHODH inhibitor approved for the treatment of relapsing forms of multiple sclerosis.[1][2] This guide provides a comparative overview of the known activity of Teriflunomide against the structurally related compound, 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide, for which public data on biological activity is sparse. The comparison will be based on the established mechanism and quantitative data for Teriflunomide, alongside a discussion of the potential activity of this compound based on its chemical structure.
Mechanism of Action: Targeting Pyrimidine Synthesis
Teriflunomide exerts its immunomodulatory effects by selectively and reversibly inhibiting the mitochondrial enzyme DHODH.[1] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[2][3] By blocking DHODH, Teriflunomide depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting the cell cycle and inhibiting the proliferation of these key immune cells.[4] In contrast, resting or slowly dividing cells can utilize the pyrimidine salvage pathway and are therefore less affected by DHODH inhibition.[4]
The biological activity of this compound has not been extensively reported in publicly available literature. However, its structural similarity to Teriflunomide and its isomer, 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (a known related compound to Teriflunomide), suggests that it may also possess inhibitory activity against DHODH.[5][6] The cyanoacetamide moiety is a common feature in various biologically active compounds.[7]
Quantitative Activity Data
The inhibitory potency of Teriflunomide against DHODH has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, although these values can vary depending on the specific experimental conditions.
| Compound | Target | Assay Type | IC50 | Reference |
| Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) | Enzymatic Assay | 1.25 µM | [1] |
| Teriflunomide | Dihydroorotate Dehydrogenase (DHODH) | Enzymatic Assay | 270 ng/mL (~1 µM) | [8] |
| Teriflunomide | Mitogen-stimulated rat lymphocytes | Cell Proliferation Assay | 23.2 ng/mL (~0.086 µM) | [8] |
No quantitative data for the biological activity of this compound is currently available in the public domain.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and a typical experimental workflow for evaluating these inhibitors, the following diagrams are provided.
Experimental Protocols
DHODH Enzyme Inhibition Assay
A typical protocol to determine the in vitro inhibitory activity of a compound against DHODH involves the following steps:
-
Preparation of Reagents:
-
Recombinant human DHODH enzyme.
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100).
-
Substrate: L-dihydroorotate.
-
Electron acceptor: 2,6-dichloroindophenol (DCIP) or Coenzyme Q.
-
Test compounds (Teriflunomide and/or this compound) dissolved in DMSO.
-
-
Assay Procedure:
-
A reaction mixture containing the assay buffer, DHODH enzyme, and the electron acceptor is prepared in a 96-well plate.
-
Serial dilutions of the test compounds are added to the wells. A DMSO control is included.
-
The plate is pre-incubated at a controlled temperature (e.g., 25°C) for 10-15 minutes.
-
The enzymatic reaction is initiated by the addition of L-dihydroorotate.
-
The reduction of the electron acceptor is monitored over time using a microplate reader at the appropriate wavelength (e.g., 600 nm for DCIP).
-
-
Data Analysis:
-
The rate of the reaction is calculated for each inhibitor concentration.
-
The reaction rates are plotted against the inhibitor concentrations, and the data is fitted to a dose-response curve to determine the IC50 value.[9]
-
Cell Proliferation Assay (MTT Assay)
This assay assesses the cytostatic effect of the compounds on rapidly dividing cells:
-
Cell Culture:
-
Proliferating cells (e.g., activated lymphocytes or a suitable cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.
-
-
Treatment:
-
The cells are treated with various concentrations of the test compounds. A vehicle control (DMSO) is included.
-
-
Incubation:
-
The plate is incubated for 48-72 hours to allow for cell division.
-
-
MTT Assay:
-
MTT solution is added to each well and incubated for 2-4 hours. Viable cells reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell proliferation inhibition is calculated relative to the control.
-
The data is plotted to generate a dose-response curve and determine the EC50 value.[9]
-
Conclusion
Teriflunomide is a well-characterized, potent inhibitor of DHODH with established efficacy in treating multiple sclerosis. Its mechanism of action, centered on the inhibition of de novo pyrimidine synthesis, is supported by robust quantitative data from both enzymatic and cell-based assays.
While direct experimental data on the biological activity of this compound is lacking, its structural features suggest it is a plausible candidate for DHODH inhibition. The presence of the trifluoromethylphenyl and cyanoacetamide groups, which are also present in Teriflunomide and its known precursors/impurities, warrants further investigation. Future studies employing the experimental protocols outlined in this guide would be necessary to elucidate the activity of this compound and enable a direct, data-driven comparison with Teriflunomide. Researchers in drug development may find this compound to be of interest for structure-activity relationship (SAR) studies aimed at discovering novel DHODH inhibitors.
References
- 1. tga.gov.au [tga.gov.au]
- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10889548B2 - Compositions and methods for inhibiting dihydroorotate dehydrogenase - Google Patents [patents.google.com]
- 4. Frontiers | Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells [frontiersin.org]
- 5. CAS 24522-30-3: 2-Cyano-N-[4-(trifluoromethyl)phenyl]aceta… [cymitquimica.com]
- 6. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Teriflunomide Concentrations in Cerebrospinal Fluid and Plasma in Patients with Multiple Sclerosis: A Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Cyano-N-(trifluoromethyl)phenyl]acetamide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the positional isomers of cyano-N-(trifluoromethyl)phenyl]acetamide, specifically the 2-, 3-, and 4-isomers. While these compounds are structurally similar, the position of the trifluoromethyl group on the phenyl ring can influence their physicochemical properties and potential applications. This document summarizes the available data on these isomers to aid in research and development.
Physicochemical Properties
The following table summarizes the known physicochemical properties of the three positional isomers of cyano-N-(trifluoromethyl)phenyl]acetamide. Data for the 2- and 3-isomers are limited in the public domain compared to the more commercially relevant 4-isomer.
| Property | 2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide | 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide | 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide |
| CAS Number | 2753-83-5 | 1960-77-6 | 24522-30-3 |
| Molecular Formula | C₁₀H₇F₃N₂O | C₁₀H₇F₃N₂O | C₁₀H₇F₃N₂O |
| Molecular Weight | 228.17 g/mol | 228.17 g/mol | 228.17 g/mol |
| Appearance | - | - | White to light yellow crystalline powder[1][2] |
| Melting Point | - | - | 194 - 198 °C[2][3] |
| Solubility | - | - | Slightly soluble in water; soluble in organic solvents like methanol and dimethylformamide |
Note: A hyphen (-) indicates that no reliable data was found in publicly accessible literature.
Biological Activity and Applications
Extensive literature searches did not yield any direct comparative studies on the biological activities (e.g., cytotoxicity, herbicidal, insecticidal, or pharmacological activity) of the 2-, 3-, and 4-isomers of cyano-N-(trifluoromethyl)phenyl]acetamide. The vast majority of available research focuses on the 4-isomer due to its established role as a key intermediate in the synthesis of commercially significant pharmaceutical and agrochemical compounds.
-
2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide (4-isomer): This isomer is a well-documented precursor in the production of:
-
Pharmaceuticals: It is an important intermediate in the synthesis of anti-inflammatory and analgesic drugs[2]. Specifically, it is a known impurity and a starting material for the synthesis of Leflunomide and Teriflunomide, which are used to treat rheumatoid arthritis and multiple sclerosis.
-
Agrochemicals: It serves as a building block in the formulation of pesticides and herbicides, where the trifluoromethyl group can enhance efficacy and bioavailability[1][2][4].
-
Due to the lack of published biological data for the 2- and 3-isomers, a direct comparison of their performance is not possible at this time. Further research is required to elucidate the structure-activity relationships and potential applications of these isomers.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of these specific isomers are not available in the literature. However, a general workflow for their synthesis and potential biological screening is described below.
General Synthesis of cyano-N-(trifluoromethyl)phenyl]acetamide Isomers
The synthesis of these isomers typically involves the acylation of the corresponding trifluoromethylaniline with a cyanoacetylating agent.
Materials:
-
2-, 3-, or 4-(Trifluoromethyl)aniline
-
Cyanoacetic acid
-
A coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Base (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA))
Procedure:
-
Dissolve the respective (trifluoromethyl)aniline and cyanoacetic acid in the anhydrous solvent.
-
Add the base to the mixture.
-
Slowly add the coupling agent to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired cyano-N-(trifluoromethyl)phenyl]acetamide isomer.
Proposed Workflow for Biological Screening
While no specific data exists, a general workflow for the initial biological screening of these isomers could follow the pathway illustrated below. This would typically involve a series of in vitro assays to assess their potential activity against various targets.
Conclusion
The positional isomers of cyano-N-(trifluoromethyl)phenyl]acetamide represent a class of compounds where the 4-isomer has found significant application as a synthetic intermediate. However, a notable gap exists in the scientific literature regarding the comparative biological activities of the 2- and 3-isomers. This lack of data presents an opportunity for future research to explore the structure-activity relationships within this series, potentially uncovering novel biological functions and applications for the lesser-studied isomers. Researchers are encouraged to undertake comparative studies to fully elucidate the potential of these compounds.
References
Validating DHODH Inhibition by 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide: A Comparative Guide
For Immediate Release
This guide provides a comprehensive comparison of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide, a weak inhibitor of dihydroorotate dehydrogenase (DHODH), against other well-characterized DHODH inhibitors.[1][2] Experimental data and detailed protocols are presented to offer researchers, scientists, and drug development professionals a thorough resource for evaluating DHODH inhibition.
DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells.[3] This makes it a compelling target for the development of therapeutics for cancer and autoimmune diseases.[4]
Quantitative Comparison of DHODH Inhibitors
The inhibitory effects of various compounds on DHODH are summarized below. This compound, also known as DHODH-IN-11, is consistently characterized as a weak inhibitor of DHODH.[5] In contrast, compounds like Brequinar and H-006 demonstrate significantly higher potency.[5][6]
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound (DHODH-IN-11) | Human DHODH | Weak inhibitor (Specific IC50 not consistently published; reported as >100 µM by some sources) | [5][7] |
| Brequinar | Human DHODH | 1.2 - 5.2 | [5] |
| Teriflunomide (A77 1726) | Human DHODH | 411 | [5] |
| ASLAN003 | Human DHODH | 35 | [5] |
| H-006 | Human DHODH | 3.8 | [6] |
| AG-636 | Human DHODH | 17 | [5] |
| DHODH-IN-16 | Human DHODH | 0.396 | [5] |
Signaling Pathway and Experimental Workflows
To understand the context of DHODH inhibition, the following diagrams illustrate the de novo pyrimidine biosynthesis pathway and a typical experimental workflow for validating inhibitors.
Caption: Inhibition of DHODH by this compound blocks the conversion of dihydroorotate to orotate.
Caption: A generalized workflow for the biochemical and cell-based validation of DHODH inhibitors.
Experimental Protocols
DHODH Enzymatic Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.
Principle: The enzymatic activity of DHODH is determined by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance at 600 nm is proportional to the enzyme's activity.[8]
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Brequinar)
-
DMSO
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare stock solutions of the test compound and positive control in DMSO.
-
Create serial dilutions of the compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution or DMSO (vehicle control).
-
Add 178 µL of diluted recombinant human DHODH enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.[8]
-
Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
Immediately monitor the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[8]
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay
This assay evaluates the effect of a DHODH inhibitor on the growth of cancer cell lines.
Objective: To determine the half-maximal effective concentration (EC50) of a test compound on cell proliferation.
Principle: Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and a reduction in cell proliferation.[7] This can be quantified using various cell viability assays.
Materials:
-
Cancer cell line (e.g., A549, K562)
-
Cell culture medium and supplements
-
Test compound
-
Positive control
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Incubator (37°C, 5% CO2)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and positive control in cell culture medium.
-
Treat the cells with the compound dilutions or vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a microplate reader.
Data Analysis:
-
Subtract the background signal (wells with medium only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the EC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Leflunomide and its Active Metabolite, Teriflunomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the immunosuppressive prodrug leflunomide and its active metabolite, teriflunomide (also known as A77 1726). Leflunomide is a disease-modifying antirheumatic drug (DMARD) that undergoes rapid and near-complete conversion to teriflunomide following oral administration.[1][2][3][4][5][6][7] Teriflunomide is solely responsible for the pharmacological activity of leflunomide.[3][7] This document details their mechanisms of action, pharmacokinetic profiles, and presents key experimental data to support researchers in the fields of immunology, pharmacology, and drug development.
Mechanism of Action: Inhibition of de Novo Pyrimidine Synthesis
Teriflunomide exerts its immunomodulatory effects by selectively and reversibly inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][5][8][9][10] DHODH is a critical enzyme in the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated lymphocytes.[1][5] By blocking this pathway, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on activated T and B cells, thus arresting them in the G1 phase of the cell cycle.[8][9] This targeted action on proliferating lymphocytes underpins its efficacy in autoimmune diseases.[1][8]
Comparative Performance: Leflunomide vs. Teriflunomide
The primary distinction between leflunomide and teriflunomide lies in their activity. Leflunomide is the inactive prodrug, while teriflunomide is the pharmacologically active entity. Upon oral administration, leflunomide is extensively metabolized in the gastrointestinal mucosa and liver to teriflunomide.[3]
Quantitative Analysis of DHODH Inhibition
The inhibitory potency of teriflunomide against DHODH has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its significant activity. In contrast, the parent compound, leflunomide, is a much weaker inhibitor of DHODH.
| Compound | Target | Species | IC50 Value | Reference(s) |
| Teriflunomide (A77 1726) | DHODH | Human | 1.1 µM | [7] |
| Rat | 19 nM | [7] | ||
| Human | 307 nM | [11] | ||
| Leflunomide | DHODH | Human | 98 µM | [7] |
| Rat | 6.3 µM | [7] |
Note: IC50 values can vary between studies due to different experimental conditions.
Pharmacokinetic Properties
The pharmacokinetic profiles of leflunomide and its active metabolite teriflunomide are crucial for understanding their clinical effects. Teriflunomide exhibits a long half-life, contributing to its sustained therapeutic action.
| Parameter | Leflunomide (Prodrug) | Teriflunomide (Active Metabolite) | Reference(s) |
| Bioavailability | ~80% (as teriflunomide) | - | [3] |
| Metabolism | Rapidly and extensively converted to teriflunomide. | Further metabolized to inactive metabolites. | [3][12] |
| Protein Binding | - | >99% | [3] |
| Elimination Half-life | - | Approximately 14-18 days | [3] |
| Excretion | - | 43% in urine and 48% in feces (as metabolites). | [1][2] |
Signaling Pathway and Experimental Workflow
De Novo Pyrimidine Synthesis Inhibition Pathway
The following diagram illustrates the mechanism of action of teriflunomide, highlighting its inhibitory effect on DHODH and the downstream consequences on lymphocyte proliferation.
Caption: Teriflunomide inhibits DHODH, blocking pyrimidine synthesis and lymphocyte proliferation.
Experimental Workflow: DHODH Enzymatic Assay
This diagram outlines a typical workflow for determining the inhibitory activity of a compound against DHODH using a spectrophotometric assay.
Caption: Workflow for a DHODH enzymatic inhibition assay to determine IC50 values.
Experimental Protocols
DHODH Enzymatic Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound on human DHODH.
Principle: This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The rate of decrease in absorbance at 600 nm is proportional to DHODH activity.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound (e.g., Teriflunomide)
-
DMSO (for compound dilution)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHO in assay buffer.
-
Prepare a stock solution of DCIP in assay buffer.
-
Prepare a stock solution of CoQ10 in DMSO.
-
Dilute recombinant human DHODH to a working concentration in assay buffer.
-
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Setup:
-
Add 2 µL of each compound dilution (or DMSO for control) to the wells of a 96-well plate.
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing DHO, DCIP, and CoQ10 in the assay buffer to achieve desired final concentrations.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
-
Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration.
-
Normalize the velocities relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[13][14][15][16][17]
-
Cell Proliferation Assay
Objective: To assess the cytostatic effect of a DHODH inhibitor on a lymphocyte cell line.
Principle: This assay measures the number of viable cells after treatment with the test compound. A reduction in cell proliferation indicates a cytostatic or cytotoxic effect.
Materials:
-
Lymphocyte cell line (e.g., Jurkat cells)
-
Complete cell culture medium
-
Test compound (e.g., Teriflunomide)
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed the lymphocyte cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
This guide provides a foundational comparison of leflunomide and its active metabolite teriflunomide. For further in-depth analysis, researchers are encouraged to consult the cited literature and adapt the provided protocols to their specific experimental needs.
References
- 1. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Leflunomide - Wikipedia [en.wikipedia.org]
- 4. Leflunomide Metabolite - Glossary - Better Understanding Health Issues | Biron [biron.com]
- 5. Leflunomide an immunomodulator with antineoplastic and antiviral potentials but drug-induced liver injury: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The active metabolite of leflunomide, A77 1726, increases the production of IL-1 receptor antagonist in human synovial fibroblasts and articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of teriflunomide and its potential in the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial dysfunction induced by leflunomide and its active metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
Structure-activity relationship of trifluoromethylphenyl acetamide analogs
A Comprehensive Guide to the Structure-Activity Relationship of Trifluoromethylphenyl Acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trifluoromethylphenyl acetamide analogs, detailing their structure-activity relationships (SAR) against various biological targets. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative analysis and detailed methodologies to aid in further research and development.
Introduction
Trifluoromethylphenyl acetamide represents a versatile scaffold in medicinal chemistry, with analogs demonstrating a wide range of biological activities. The presence of the trifluoromethyl (CF3) group, a strong electron-withdrawing moiety, significantly influences the pharmacokinetic and pharmacodynamic properties of these compounds, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins. This guide explores the SAR of this class of compounds against three distinct biological targets: FMS-like Tyrosine Kinase 3 (FLT3), the protozoan parasite Cryptosporidium, and the enzyme Butyrylcholinesterase (BChE).
Structure-Activity Relationship Analysis
The biological activity of trifluoromethylphenyl acetamide analogs is highly dependent on the substitution pattern on both the phenyl ring and the acetamide group. The following sections dissect the SAR for each biological target.
FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML)
Mutations in the FLT3 receptor are a key driver in a significant portion of acute myeloid leukemia cases. The trifluoromethylphenyl acetamide scaffold has been successfully utilized to develop potent FLT3 inhibitors.
A notable example is N-(4-(6-acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335), which has shown potent and selective inhibitory activity against the FLT3-ITD (internal tandem duplication) mutant.[1] The structure-activity relationship for this class of compounds reveals several key features:
-
Position of the Trifluoromethyl Group: The placement of the CF3 group on the phenyl ring of the acetamide moiety is critical for activity. Analogs with the CF3 group at the ortho position generally exhibit higher potency against FLT3-ITD positive AML cell lines compared to those with meta or para substitution.
-
The Acetamide Linker: The acetamide linker is crucial for maintaining the correct orientation of the substituted phenyl ring within the kinase binding pocket.
-
The Pyrimidine Moiety: The acetamidopyrimidine group plays a significant role in the overall activity, likely through interactions with the hinge region of the kinase.
Anti-Cryptosporidial Agents
Cryptosporidium is a parasitic protozoan that causes diarrheal disease. Aryl acetamide triazolopyridazines containing a trifluoromethylphenyl group have emerged as a promising class of anti-cryptosporidial agents.[2][3]
The SAR studies on these compounds have highlighted the following:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the aryl "tail" of the molecule is preferred for enhanced potency.[3]
-
Role of Fluorine: Fluorine substitution, particularly the trifluoromethyl group, plays a remarkable role in increasing the potency of these compounds against Cryptosporidium.[2][3]
-
Substitution Pattern: The substitution pattern on the phenyl ring significantly impacts activity. For instance, di-substituted analogs, such as those with 3,5-bis(trifluoromethyl) substitution, have shown increased potency compared to mono-substituted counterparts.[2] In contrast, 2-substituted compounds were found to be inactive.[3]
Butyrylcholinesterase (BChE) Inhibitors for Alzheimer's Disease
Inhibition of butyrylcholinesterase is a therapeutic strategy for managing Alzheimer's disease. Substituted acetamide derivatives, including those with a trifluoromethylphenyl moiety, have been investigated as BChE inhibitors.[4]
Key SAR findings for these analogs include:
-
Nature of the Amine: The nature of the substituent on the acetamide nitrogen is a critical determinant of inhibitory potency.
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring modulate the inhibitory activity against BChE. While specific data for trifluoromethylphenyl acetamides as BChE inhibitors is part of a broader class, the general principles of substitution influencing binding to the enzyme's active site apply.
Quantitative Data Comparison
The following tables summarize the quantitative biological data for representative trifluoromethylphenyl acetamide analogs from the cited studies.
Table 1: In Vitro Activity of FLT3 Inhibitors against AML Cell Lines
| Compound ID | Trifluoromethyl Position | Cell Line (FLT3 status) | GI50 (nM) | Reference |
| CHMFL-FLT3-122 | ortho | MV4-11 (ITD) | 22 | [1] |
| CHMFL-FLT3-122 | ortho | MOLM13 (ITD) | 21 | [1] |
| CHMFL-FLT3-122 | ortho | MOLM14 (ITD) | 42 | [1] |
Table 2: Anti-Cryptosporidial Activity of Aryl Acetamide Triazolopyridazines
| Compound ID | Phenyl Substitution | EC50 (µM) | Reference |
| 11 | Unsubstituted | >25 | [2] |
| 78 | 3-Cl, 5-CF3 | 0.34 | [2] |
| 79 | 3,5-bis(CF3) | 0.22 | [2] |
| 80 | 3,4,5-trifluoro | 0.33 | [2] |
Table 3: Butyrylcholinesterase Inhibitory Activity of Substituted Acetamides
| Compound ID | R (Substitution on Amine) | IC50 (µM) | Reference |
| 8c | 4-chlorobenzyl | 3.94 | [4] |
| 8d | 4-methylbenzyl | 19.60 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.
FLT3 Kinase Inhibition Assay (Cell-Based)
This protocol is based on the methodology used for evaluating the antiproliferative activity of FLT3 inhibitors.[1]
-
Cell Culture: Human AML cell lines (e.g., MV4-11, MOLM-13) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to the desired concentrations.
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
After 24 hours of incubation, cells are treated with various concentrations of the test compounds for 72 hours.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by plotting the percentage of cell growth inhibition versus the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Anti-Cryptosporidial Assay
This protocol describes a high-content imaging-based assay to determine the in vitro efficacy of compounds against Cryptosporidium parvum.[2]
-
Host Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are grown to confluence in 96-well plates.
-
Oocyst Preparation and Infection: C. parvum oocysts are treated with a bleach solution to sterilize and then washed with PBS. The oocysts are then used to infect the HCT-8 cell monolayers.
-
Compound Treatment: Following infection, the cells are treated with serial dilutions of the test compounds.
-
Staining and Imaging: After a 48-hour incubation period, the cells are fixed and stained with antibodies specific for C. parvum and with a nuclear stain (e.g., DAPI). The plates are then imaged using a high-content imaging system.
-
Data Analysis: The number of parasites is quantified using image analysis software. The half-maximal effective concentration (EC50) is determined by plotting the percentage of parasite inhibition against the logarithm of the compound concentration.
Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is based on the Ellman's method for measuring cholinesterase activity.[4]
-
Reagents:
-
Butyrylcholinesterase (from equine serum)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine iodide (BTCI)
-
Phosphate buffer (pH 8.0)
-
-
Assay Procedure:
-
The reaction is performed in a 96-well plate.
-
A solution of BChE in phosphate buffer is pre-incubated with various concentrations of the test compound for 15 minutes at 37°C.
-
DTNB is added to the mixture.
-
The reaction is initiated by the addition of the substrate, BTCI.
-
The absorbance is measured continuously at 412 nm for 5 minutes using a microplate reader.
-
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to that of the control (without inhibitor). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflows described in this guide.
Caption: Logical workflow for the structure-activity relationship (SAR) study of trifluoromethylphenyl acetamide analogs.
Caption: Experimental workflow for the Butyrylcholinesterase (BChE) inhibition assay.
References
- 1. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide against known JAK inhibitors
Comparative Analysis of Janus Kinase (JAK) Inhibitors
A Benchmarking Guide for Researchers and Drug Development Professionals
Introduction
This guide provides a comparative overview of several well-characterized Janus kinase (JAK) inhibitors. The JAK family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are integral components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a wide array of cytokines and growth factors, playing a pivotal role in immune function, hematopoiesis, and inflammation. Consequently, JAK inhibitors have emerged as a significant class of therapeutics for various autoimmune diseases, myeloproliferative neoplasms, and inflammatory conditions.
It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield any data on the JAK inhibitory activity of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide . Therefore, this document focuses on providing a comparative analysis of established, clinically relevant JAK inhibitors to serve as a valuable resource for researchers and professionals in the field of drug development.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated upon the binding of a cytokine to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in a multitude of cellular processes.
Figure 1: The canonical JAK-STAT signaling pathway.
Comparative Efficacy of Known JAK Inhibitors
The potency and selectivity of JAK inhibitors are critical determinants of their therapeutic efficacy and safety profiles. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several FDA-approved and clinical-stage JAK inhibitors against the four members of the JAK family. These values are derived from various biochemical assays and are presented to facilitate a comparative understanding of their activity.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Profile |
| Tofacitinib | 1 | 20 | 43 | 344 | Pan-JAK inhibitor with preference for JAK1/3 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1/JAK2 inhibitor |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2 inhibitor |
| Upadacitinib | 43 | 110 | 2300 | 4600 | Selective JAK1 inhibitor |
| Filgotinib | 10 | 28 | 810 | 116 | Selective JAK1 inhibitor |
| Abrocitinib | 29 | 803 | >10000 | 1250 | Selective JAK1 inhibitor[1][2] |
| Ritlecitinib | >10000 | >10000 | 33.1 | >10000 | Selective JAK3 inhibitor[1][3] |
| Deucravacitinib | - | - | - | - | Allosteric TYK2 inhibitor[3] |
| Fedratinib | 35 | 3 | 630 | - | Selective JAK2 inhibitor[4] |
| Pacritinib | 23 | 22 | 1280 | - | JAK2/FLT3 inhibitor |
Note: IC50 values can vary depending on the specific assay conditions and should be considered as representative values for comparison.
Experimental Protocols
The determination of IC50 values is fundamental to characterizing the potency and selectivity of kinase inhibitors. Below are generalized methodologies for common assays used in the evaluation of JAK inhibitors.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated, recombinant JAK protein.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%.
General Protocol:
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; peptide substrate (e.g., a synthetic peptide containing a tyrosine residue); Adenosine Triphosphate (ATP); test compound (this compound and known inhibitors); assay buffer; detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).
-
Procedure: a. The test compound is serially diluted to create a range of concentrations. b. The JAK enzyme, peptide substrate, and the test compound are incubated together in the assay buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C). e. The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cell-Based Phosphorylation Assay
This assay measures the ability of a compound to inhibit JAK-mediated signaling within a cellular context.
Objective: To determine the concentration of an inhibitor required to reduce the cytokine-induced phosphorylation of a downstream STAT protein by 50%.
General Protocol:
-
Reagents and Materials: A cell line that expresses the relevant cytokine receptors and JAK/STAT components (e.g., human peripheral blood mononuclear cells or a specific cell line); a cytokine known to signal through the targeted JAK (e.g., IL-2 for JAK1/3, EPO for JAK2); test compound; cell lysis buffer; antibodies specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT5).
-
Procedure: a. Cells are pre-incubated with various concentrations of the test compound. b. The cells are then stimulated with the appropriate cytokine to activate the JAK-STAT pathway. c. After a short incubation period, the cells are lysed to release the intracellular proteins. d. The level of phosphorylated STAT protein in the cell lysates is quantified using methods such as Western blotting or a cell-based ELISA.
-
Data Analysis: The level of pSTAT is quantified for each inhibitor concentration and normalized to controls. An IC50 value is calculated by plotting the percent inhibition of STAT phosphorylation against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for a cell-based phosphorylation assay.
Conclusion
The field of JAK inhibition continues to be a dynamic area of research and drug development. The diverse selectivity profiles of existing JAK inhibitors underscore the potential for fine-tuning therapeutic interventions to maximize efficacy while minimizing off-target effects. While there is no available data to benchmark this compound as a JAK inhibitor, the established methodologies and comparative data for known inhibitors presented in this guide provide a robust framework for the evaluation of novel compounds targeting the JAK-STAT pathway. Future investigations into new chemical entities will undoubtedly benefit from a systematic comparison to these well-characterized agents.
References
Bridging the Gap: An In Vitro to In Vivo Correlation Guide for Cyanoacetamide Anticancer Agents
A comparative analysis of the preclinical efficacy of cyanoacetamide-based compounds, offering insights into the translation of laboratory findings to live models.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the in vitro and in vivo anticancer activities of selected cyanoacetamide derivatives. By presenting quantitative data from preclinical studies, detailing experimental methodologies, and visualizing key processes, this document aims to facilitate a deeper understanding of the correlation between in vitro cytotoxicity and in vivo efficacy for this promising class of compounds. While a formal, direct mathematical in vitro to in vivo correlation (IVIVC) is often not established in early-stage oncology research, this guide serves to juxtapose the available data to inform future development and research directions.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo performance of representative cyanoacetamide and related acetamide compounds from recent studies. This side-by-side comparison is essential for evaluating the translational potential of these molecules.
Table 1: In Vitro Cytotoxicity of Cyanoacetamide and Acetamide Derivatives
| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |
| 8e | N-hetaryl-2-cyanoacetamide | MCF-7 (Breast) | Not Specified | [1] |
| A549 (Lung) | Not Specified | [1] | ||
| Compound I | Phenoxyacetamide | HepG2 (Liver) | 1.43 | [2][3] |
| MCF-7 (Breast) | 7.43 | [2] | ||
| THLE-2 (Normal Liver) | 36.27 | [2] | ||
| Compound II | Phenoxyacetamide | HepG2 (Liver) | 6.52 | [2][3] |
| 5-Fluorouracil | Standard Chemotherapy | HepG2 (Liver) | 5.32 | [2][3] |
| 6c | Phenothiazinyl Cyanoacrylamide | AsPC1 (Pancreatic) | Not Specified | [4][5] |
| SW1990 (Pancreatic) | Not Specified | [4][5] |
Table 2: In Vivo Antitumor Efficacy of Selected Cyanoacetamide and Acetamide Derivatives
| Compound ID | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| 8e | Mice | Solid Ehrlich Carcinoma | Not Specified | > Doxorubicin | [1] |
| Compound I | Mice | Solid Ehrlich Carcinoma | Not Specified | Significant reduction in tumor weight and volume | [2][3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The viability of cancer cell lines following treatment with the test compounds is a primary indicator of anticancer activity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.
Procedure:
-
Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the cyanoacetamide derivatives or a standard drug (e.g., 5-Fluorouracil) and incubated for a specified period (e.g., 48 or 72 hours).[2][5]
-
MTT Addition: Following the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
In Vivo Antitumor Activity: Solid Ehrlich Carcinoma Model
Animal models are indispensable for evaluating the systemic efficacy and potential toxicity of novel anticancer compounds. The Solid Ehrlich Carcinoma (SEC) model in mice is a commonly used transplantable tumor model.
Procedure:
-
Animal Acclimatization: Female Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.
-
Tumor Cell Implantation: Ehrlich ascites carcinoma (EAC) cells are withdrawn from a donor mouse and diluted in saline. A specific number of viable EAC cells (e.g., 2.5 x 10^6) are injected intramuscularly into the right thigh of each experimental mouse to induce solid tumor formation.[2]
-
Treatment Regimen: After 24 hours of tumor implantation, the mice are randomly divided into groups (e.g., control, standard drug, and test compound groups). Treatment is administered, for example, intraperitoneally or orally, at specified doses and schedules for a defined period (e.g., daily for 10 days).
-
Tumor Monitoring: Tumor volume and the body weight of the mice are monitored regularly throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the solid tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight of the treated groups to the control group.
-
Histopathological and Biochemical Analysis: Tumors and major organs may be collected for histopathological examination, and blood samples can be taken for hematological and biochemical analysis to assess the systemic effects of the treatment.[2]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in the preclinical evaluation of cyanoacetamide compounds, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Many anticancer agents, including some acetamide derivatives, exert their effects by inducing apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism in this process.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sci-hub.box [sci-hub.box]
A Comparative Guide to 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide and Key Alternatives in Immunomodulatory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide and its prominent alternatives, leflunomide and its active metabolite, teriflunomide. Due to a lack of extensive publicly available experimental data for this compound, this document focuses on the well-characterized profiles of leflunomide and teriflunomide to establish a benchmark for this class of compounds. The structural similarity suggests that this compound may exhibit a comparable mechanism of action.
Introduction to the Compound Class
Compounds such as this compound, leflunomide, and teriflunomide are of significant interest in medicinal chemistry, particularly for their immunomodulatory properties. The trifluoromethylphenyl moiety is a key structural feature that can enhance biological activity and lipophilicity.[1] Leflunomide and teriflunomide are established inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine synthesis pathway.[2][3][4] This inhibition curtails the proliferation of rapidly dividing cells, especially activated lymphocytes, which are key mediators in autoimmune diseases.[2][5]
Comparative Data
| Parameter | Leflunomide | Teriflunomide (Active Metabolite of Leflunomide) | This compound |
| Mechanism of Action | Prodrug, converted to teriflunomide. Inhibits DHODH. | Reversible inhibitor of dihydroorotate dehydrogenase (DHODH).[3][4] | Presumed DHODH inhibitor based on structural similarity. |
| Primary Cellular Effect | Cytostatic effect on proliferating T and B cells.[4] | Cytostatic effect on proliferating T and B cells.[4] | Data not available. |
| IC50 (DHODH Inhibition) | Data not directly applicable (prodrug). | ~3.8 nM (for a potent inhibitor, H-006, in a similar class)[4] | Data not available. |
| Effect on Lymphocyte Proliferation | IC50 of ~86 nM in mitogen-stimulated rat lymphocytes; ~12.5 µM in human lymphocytes.[6] | Dose-dependent inhibition of T and B cell proliferation.[4] | Data not available. |
| In Vivo Efficacy | Effective in animal models of autoimmune disease.[5] | Reduces disease symptoms in animal models of multiple sclerosis.[3][4] | Data not available. |
Signaling Pathway: DHODH Inhibition
The primary mechanism of action for teriflunomide, the active metabolite of leflunomide, is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is essential for the de novo synthesis of pyrimidines, which are necessary for DNA and RNA synthesis in proliferating cells. By blocking DHODH, teriflunomide depletes the pyrimidine pool, leading to cell cycle arrest, primarily at the G1 phase, and subsequent inhibition of lymphocyte proliferation.[2]
References
- 1. CAS 24522-30-3: 2-Cyano-N-[4-(trifluoromethyl)phenyl]aceta… [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The immunosuppressant leflunomide inhibits lymphocyte proliferation by inhibiting pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The immunosuppressant leflunomide inhibits lymphocyte progression through cell cycle by a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imperative of Stereochemical Control in Teriflunomide
An impeccable understanding of isomeric impurities is not merely an academic exercise; it is a cornerstone of modern drug development, directly impacting the safety and efficacy of therapeutics. In the synthesis of teriflunomide, an essential oral medication for multiple sclerosis, the control of its geometric E-isomer is a critical quality attribute. This guide, designed for researchers and drug development professionals, offers a comparative analysis of analytical methodologies for resolving and quantifying these closely related chemical entities. We will delve into the causality behind experimental choices, present detailed protocols, and provide a framework for generating trustworthy, validated data.
Teriflunomide's therapeutic activity is intrinsically linked to its (Z)-configuration. The synthetic pathway, however, can inevitably lead to the formation of the thermodynamically stable, yet undesired, (E)-isomer. While structurally similar, this geometric isomer can possess a different toxicological and pharmacological profile. Therefore, regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control and quantification of such impurities.[1][2] An analytical method must not only detect but also accurately quantify the E-isomer, often at levels below 0.1%, to ensure the final active pharmaceutical ingredient (API) meets rigorous safety standards.[3]
Comparative Analysis of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the preeminent techniques for tackling the challenge of separating the Z- and E-isomers of teriflunomide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the established workhorse of pharmaceutical quality control, valued for its robustness and reliability. The separation of teriflunomide isomers is typically achieved on a C18 stationary phase, leveraging subtle differences in the polarity and interaction of the isomers with the hydrophobic column packing.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Column: A C18, end-capped column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice. The longer column length and standard particle size provide adequate resolving power for this application.
-
Mobile Phase:
-
Solvent A: 0.015 M Potassium Dihydrogen Phosphate buffer, with pH adjusted to 3.5 using orthophosphoric acid. The acidic pH ensures that teriflunomide, which is weakly acidic, remains in its non-ionized form, leading to better retention and peak shape.
-
Solvent B: Acetonitrile.
-
-
Elution Program: A gradient elution is typically employed to ensure the E-isomer is well-separated from the main Z-isomer peak and other process-related impurities. A representative gradient might be: 0-12 min (35% B), 12-32 min (35-55% B), 32-42 min (55-65% B), followed by re-equilibration.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve separation efficiency.[5][6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the teriflunomide sample in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Caption: RP-HPLC workflow for teriflunomide isomeric impurity analysis.
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC technology utilizes columns packed with sub-2 µm particles and instrumentation that operates at higher pressures. This results in a dramatic increase in resolution, sensitivity, and speed compared to traditional HPLC.
-
Instrumentation: A UPLC system capable of handling backpressures up to 15,000 psi, with a low-dispersion flow path.
-
Column: A high-strength silica C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size). The smaller particle size is the key to UPLC's high efficiency.
-
Mobile Phase: Similar to HPLC (e.g., buffered water and acetonitrile), but the gradient can be significantly shortened.
-
Elution Program: A much faster gradient can be applied due to the shorter column and higher efficiency, reducing run times significantly.
-
Flow Rate: 0.4 mL/min. The lower flow rate conserves solvent while maintaining optimal linear velocity for the small particle column.
-
Column Temperature: 40 °C. A higher temperature is often used to reduce mobile phase viscosity at high pressure, further enhancing efficiency.
-
Detection: PDA detector is highly recommended to confirm peak purity and identity across a spectral range.
-
Injection Volume: 2 µL. Smaller injection volumes are used to prevent column overload and maintain sharp peaks.
-
Sample Preparation: Similar to HPLC, but filtration through a 0.22 µm filter is recommended to protect the UPLC column from particulates.
Caption: UPLC workflow for enhanced teriflunomide impurity analysis.
Performance Comparison: HPLC vs. UPLC
The choice between these platforms involves a trade-off between existing infrastructure, sample throughput needs, and the desired level of analytical detail.
| Parameter | RP-HPLC | RP-UPLC | Rationale & Advantage |
| Analysis Time | 25-40 minutes | 5-10 minutes | UPLC: Faster analysis increases lab throughput and reduces cost per sample. |
| Resolution (Rs) | Good (> 2.0) | Excellent (> 3.5) | UPLC: Superior resolution provides better confidence in quantification and can resolve the E-isomer from other potential impurities. |
| Sensitivity (LOQ) | ~0.03% | ~0.01% | UPLC: Sharper, taller peaks lead to lower detection and quantification limits, crucial for meeting stringent regulatory thresholds. |
| Solvent Consumption | High | Low (~80% reduction) | UPLC: Significant cost savings and a greener environmental footprint. |
| System Pressure | 600-4,000 psi | 8,000-15,000 psi | HPLC: Operates on a wider range of standard equipment. UPLC requires specialized instrumentation. |
Ensuring Trustworthiness: The Role of Method Validation
A protocol's true value is realized only through rigorous validation. To ensure the data is reliable and defensible for regulatory submission, the chosen analytical method must be validated according to ICH Q2(R1) guidelines.[7] This is a self-validating system that confirms the method is fit for its intended purpose.
Key validation parameters include:
-
Specificity: The method must demonstrate that it can separate the E-isomer from the Z-isomer, as well as from other process impurities and degradation products.[5][6] This is often proven using forced degradation studies.
-
Linearity: A linear relationship between peak area and concentration must be established for the E-isomer across a range, typically from the Limit of Quantification (LOQ) to 150% of the specification limit.
-
Accuracy: Assessed by spiking the API with known amounts of the E-isomer impurity standard and calculating the percent recovery.
-
Precision: Evaluated at the levels of repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different instruments).
-
Limit of Quantification (LOQ): The lowest concentration of the E-isomer that can be reliably quantified with acceptable precision and accuracy. This must be at or below the reporting threshold (typically 0.05%).[2]
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like pH, column temperature, and mobile phase composition to ensure it remains unaffected.
Conclusion
For the critical task of isomeric impurity analysis in teriflunomide synthesis, both RP-HPLC and RP-UPLC are powerful and suitable techniques. RP-HPLC offers a robust, well-understood method compatible with standard laboratory equipment. However, RP-UPLC presents a compelling alternative, delivering significantly faster results with superior resolution and sensitivity. The choice ultimately depends on the specific laboratory context, balancing throughput needs with instrumentation capabilities. Regardless of the platform, a comprehensive method validation in line with ICH guidelines is the non-negotiable final step to guarantee data integrity and, ultimately, patient safety.
References
- 1. tasianinch.com [tasianinch.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formulations | CoLab [colab.ws]
- 6. A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formulations | Semantic Scholar [semanticscholar.org]
- 7. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
Flutamide vs. Its Cyano Analogue: A Comparative Analysis of Cytotoxicity
A detailed examination of the cytotoxic profiles of the antiandrogen drug flutamide and its cyano analogue reveals significant differences in their effects on hepatocytes, with implications for drug safety and development. Experimental data indicates that the nitroaromatic group present in flutamide is a key contributor to its cytotoxicity, primarily through mechanisms of mitochondrial dysfunction.
Flutamide (FLU), a nonsteroidal antiandrogen agent, is utilized in the treatment of metastatic prostate cancer.[1][2][3] However, its clinical use is associated with a risk of severe liver toxicity.[1][2][3] To investigate the structural basis of this toxicity, a cyano analogue (CYA) was synthesized, replacing the nitro group of flutamide with a cyano group.[1][2][3] This guide provides a comparative analysis of the cytotoxicity of these two compounds, supported by experimental findings.
Comparative Cytotoxicity Data
Studies conducted on the TGFα-transfected mouse hepatocyte cell line (TAMH) have demonstrated that flutamide exhibits greater cytotoxicity than its cyano analogue.[1][2][3] The half-lethal concentration (LD50) for flutamide was determined to be approximately 75 µM, whereas the cyano analogue showed an LD50 of about 150 µM, indicating it is roughly two-fold less toxic in this model.[1][2] At a concentration of 75 µM, cells treated with the cyano analogue retained approximately 90% viability, in stark contrast to the 50% viability observed with flutamide.[1][2]
| Compound | Cell Line | LD50 (24h Exposure) | Viability at 75 µM |
| Flutamide (FLU) | TAMH Hepatocytes | ~75 µM[1][2][3] | ~50%[2] |
| Cyano Analogue (CYA) | TAMH Hepatocytes | ~150 µM[1][2][3] | ~90%[1][2] |
Despite the significant difference in cytotoxicity, the antiandrogen activity of the cyano analogue remains comparable to that of flutamide. Luciferase reporter assays showed that both compounds similarly antagonize the binding of dihydrotestosterone (DHT) to the androgen receptor.[1][2] Notably, the cyano analogue exhibited a roughly three-fold lower partial agonist effect than flutamide.[1][2]
Mechanism of Differential Cytotoxicity
The enhanced cytotoxicity of flutamide is linked to its nitroaromatic group.[1][4][5] This chemical moiety is believed to contribute to mitochondrial dysfunction, including the inhibition of complex I of the electron transport chain and subsequent depletion of cellular ATP.[1][2][3] In contrast, the cyano analogue, which lacks this nitro group, demonstrates a more favorable safety profile.[2]
Transcriptomic analysis revealed that flutamide induces gene expression patterns similar to rotenone, a known inhibitor of mitochondrial complex I.[2][3] Both flutamide and rotenone caused more significant changes in the expression of genes related to oxidative phosphorylation, fatty acid β-oxidation, antioxidant defense, and cell death pathways when compared to the cyano analogue.[2][3][6]
Further studies on the bioactivation of these compounds in human liver microsomes showed that flutamide forms a greater number of glutathione (GSH) adducts compared to its cyano analogue.[4][5] This suggests that the nitroreduction of flutamide, a metabolic pathway not available to the cyano analogue, leads to the formation of more reactive intermediates that can covalently bind to cellular macromolecules, contributing to its toxicity.[4][5]
Experimental Protocols
Cell Viability (MTT) Assay
The cytotoxicity of flutamide and its cyano analogue was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay.[2]
-
Cell Culture: TGFα-transfected mouse hepatocytes (TAMH) were cultured in appropriate media and conditions.
-
Treatment: Cells were treated with varying concentrations of flutamide or its cyano analogue for 24 hours.[2] A vehicle control (DMSO) was also included.[1]
-
MTT Incubation: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were solubilized using a solubilizing agent.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.
Antiandrogen Activity (Luciferase Reporter Assay)
The ability of flutamide and its cyano analogue to antagonize the androgen receptor was evaluated using a luciferase reporter assay.[1][2]
-
Cell Line: M12 cells, which are stably transfected with the human androgen receptor, were used.[1][2]
-
Transfection: Cells were transiently transfected with a luciferase reporter construct containing androgen response elements (AREs).[2]
-
Treatment: Transfected cells were treated with dihydrotestosterone (DHT) in the presence or absence of flutamide or its cyano analogue for 24 hours.[2]
-
Lysis and Luciferase Assay: Cells were lysed, and the luciferase activity was measured using a luminometer. The relative luminescence units (RLU) were corrected for transfection efficiency.[2]
Visualized Pathways and Workflows
Caption: Mechanism of Flutamide Cytotoxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the cytotoxicity of the nitroaromatic drug flutamide to its cyano analogue in the hepatocyte cell line TAMH: evidence for complex I inhibition and mitochondrial dysfunction using toxicogenomic screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the proper disposal of 2-cyano-N-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 1960-77-6). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory waste management protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety information, this compound is classified as harmful if swallowed.[1] Closely related isomers and similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4][5][6] Therefore, strict adherence to safety protocols is mandatory.
Summary of Hazard Classifications
| Hazard Class | GHS Hazard Statement (Code) | Precautionary Measures |
| Acute Toxicity (Oral) | Harmful if swallowed (H302)[1][2] | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| Skin Irritation | Causes skin irritation (H315)[2][3] | Wash skin thoroughly after handling. Wear protective gloves. |
| Eye Irritation | Causes serious eye irritation (H319)[2][3] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation (H335)[2][3] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, an apron or coveralls should be used.
-
Respiratory Protection: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[7][8]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container that is compatible with halogenated organic compounds. The container must have a secure, tight-fitting lid.
-
Labeling: Before adding any waste, label the container with "Hazardous Waste" and the full chemical name: "this compound". List all solvents and their approximate concentrations if it is a solution.
-
Segregation:
-
Solid Waste: Collect un-dissolved this compound and any contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a designated container for solid halogenated organic waste.
-
Liquid Waste: Collect solutions of this compound in a designated container for liquid halogenated organic waste. Do not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[9][10]
-
-
Incompatible Materials: Do not mix this waste with strong acids, bases, or oxidizing agents.
-
Storage: Keep the hazardous waste container securely closed when not in use. Store it in a designated and properly ventilated satellite accumulation area, away from heat sources and incompatible materials.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to ensure safety and prevent environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, use an inert absorbent material such as vermiculite or sand to contain it.
-
Cleanup: Wearing appropriate PPE, collect the spilled material and absorbent into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent and absorbent towels.
-
Disposal: All cleanup materials must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined in this guide.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Final Disposal Procedure
The final disposal of this compound must be conducted through a licensed professional waste disposal service.[3][11]
Key Steps:
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department about the hazardous waste you have accumulated.
-
Provide Information: Provide the EHS office with the completed hazardous waste tag, including the full chemical name and any other components in the waste container.
-
Schedule Pickup: Arrange for the collection of the hazardous waste by the licensed disposal service contracted by your institution.
Note on Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of as non-hazardous waste, or as directed by your EHS department.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. bldpharm.com [bldpharm.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. aksci.com [aksci.com]
- 4. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
